1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-CYDGBPFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358660 | |
| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144490-03-9 | |
| Record name | β-L-Ribofuranose, 1,2,3,5-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144490-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-L-Ribofuranose, tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose?
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex, stereochemically defined molecules is paramount. Nucleoside analogs, which form the backbone of numerous antiviral and anticancer therapies, require precisely engineered chemical building blocks. This compound (CAS No. 144490-03-9) stands out as a critical acetylated ribofuranose pharmaceutical intermediate.[1] It is a fully protected derivative of L-ribofuranose, a sugar enantiomeric to the naturally occurring D-ribose found in RNA.[2]
The strategic placement of four acetyl groups on the L-ribofuranose core serves a dual purpose: it enhances the compound's stability and solubility in common organic solvents, and it provides controlled reactivity, allowing chemists to perform selective derivatizations.[3][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
This compound is a white to off-white crystalline solid under standard conditions.[2][3] Its physical properties are well-defined, making it a reliable reagent in multi-step synthetic pathways. The acetylation of the hydroxyl groups significantly alters the polarity of the parent L-ribose, rendering it soluble in organic solvents such as chloroform and slightly soluble in methanol and pyridine, while being only sparingly soluble in water.[2][3]
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 144490-03-9 | [5] |
| Molecular Formula | C₁₃H₁₈O₉ | [5][6] |
| Molecular Weight | 318.28 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 80-83 °C | [2] |
| Optical Rotation | [α]20/D +12.5 ± 0.5°, c=2.4% in CHCl₃ | |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [2][7] |
Structural Elucidation
The structure of this compound is defined by its L-ribofuranose core and the specific stereochemistry at the anomeric carbon (C1). The "beta" (β) designation indicates that the acetyl group at C1 is on the same side of the furanose ring as the C4 substituent (the CH₂OAc group). This specific stereoisomer is crucial for the synthesis of β-L-nucleoside analogs.
-
IUPAC Name: [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
-
InChI Key: IHNHAHWGVLXCCI-CYDGBPFRSA-N
-
SMILES: CC(=O)OC[C@@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1OC(C)=O
References
- 1. nbinno.com [nbinno.com]
- 2. organicintermediate.com [organicintermediate.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose structure and stereochemistry
An In-depth Technical Guide to 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose: Structure, Stereochemistry, and Application
Abstract
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a pivotal intermediate in the synthesis of L-nucleoside analogues, a class of compounds with significant therapeutic applications, particularly as antiviral and anticancer agents.[1][2] Unlike their naturally occurring D-enantiomers, L-nucleosides often exhibit unique biological activities, improved metabolic stability, and reduced toxicity.[3][4] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and characterization of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and the self-validating protocols for its characterization, establishing a foundation for its effective use in medicinal chemistry.
The Significance of L-Configuration in Nucleoside Therapeutics
The vast majority of nucleosides in biological systems are of the D-configuration. However, the discovery that L-nucleosides can possess potent biological activity has opened a new frontier in drug development.[3][5] L-nucleoside analogues, such as Lamivudine (3TC) and Telbivudine, are cornerstone therapies for HIV and Hepatitis B, respectively.[3][6] Their efficacy stems from their ability to be recognized and processed by viral polymerases, leading to chain termination of the nascent viral DNA or RNA, while often being poor substrates for human polymerases, which contributes to a favorable safety profile.[4][5]
The synthesis of these vital therapeutic agents relies on the availability of chiral precursors in the L-configuration. L-Ribose, the enantiomer of the naturally abundant D-ribose, is a common starting material for a wide array of L-nucleosides.[1][2][7] To facilitate its use in glycosylation reactions, the hydroxyl groups of L-ribose are typically protected. The fully acetylated derivative, 1,2,3,5-Tetra-O-acetyl-L-ribofuranose, is a stable, crystalline solid that serves as a versatile glycosyl donor, making it a compound of high strategic importance in pharmaceutical synthesis.[8][9]
Elucidation of the Core Structure
A precise understanding of the molecule's three-dimensional architecture is critical for its application in stereospecific synthesis.
Chemical Structure
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a peracetylated derivative of L-ribose in its five-membered furanose ring form. Its chemical formula is C₁₃H₁₈O₉, with a molecular weight of 318.28 g/mol .[10][11] The structure consists of:
-
An L-Ribofuranose Core: A pentose sugar ring with an L-configuration.
-
Four O-acetyl Groups: These protecting groups are attached to the hydroxyls at carbons C1, C2, C3, and C5, enhancing the molecule's stability and solubility in organic solvents and activating the anomeric carbon for glycosylation.[12]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 144490-03-9 | [11][13] |
| Molecular Formula | C₁₃H₁₈O₉ | [10][11] |
| Molecular Weight | 318.28 g/mol | [10][11] |
| IUPAC Name | [(2S,3S,4S,5R)-3,4,5-triacetoxytetrahydrofuran-2-yl]methyl acetate | [14] |
| Appearance | White to off-white solid/powder | [9] |
| Melting Point | 80-83 °C | [9] |
| Solubility | Sparingly soluble in chloroform and slightly soluble in methanol | [9] |
Critical Stereochemistry: β-Anomer and L-Series
The stereochemistry of this molecule dictates its utility. Two key aspects define its configuration:
-
L-Configuration: The "L" designation refers to the stereocenter furthest from the anomeric carbon (C4 in this case). Its configuration is analogous to that of L-glyceraldehyde, with the CH₂OAc group at C4 oriented to the left in a standard Fischer projection of the parent L-ribose. This "unnatural" configuration is fundamental to the biological activity of the resulting nucleoside analogues.[3]
-
β-Configuration: This describes the stereochemistry at the anomeric carbon (C1). In the β-anomer of a ribofuranose, the substituent at C1 (the acetyl group) is on the same face of the ring as the adjacent C2 substituent and cis to the CH₂OAc group at C4. This orientation is crucial for synthesizing β-L-ribonucleosides, which are the biologically active forms for many antiviral drugs.[8][15]
Caption: Key stereochemical features of the target molecule.
Synthesis and Purification
The synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose typically starts from L-ribose, which can itself be synthesized from more accessible sugars like L-arabinose via epimerization.[7] The most direct method involves the peracetylation of L-ribose.
Synthetic Rationale
The reaction involves treating L-ribose with an excess of an acetylating agent, commonly acetic anhydride, in the presence of a base, such as pyridine.
-
Acetic Anhydride (Ac₂O): Serves as the source of the acetyl groups. It is highly reactive and readily acylates the hydroxyl groups of the sugar.
-
Pyridine: Acts as both a solvent and a catalyst. As a base, it neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate.
This process typically results in a mixture of α and β anomers.[16] The β-anomer is often the thermodynamically more stable product and can be preferentially crystallized or separated by chromatography.
Experimental Protocol: Peracetylation of L-Ribose
This protocol is a representative method adapted from common laboratory procedures.[16][17][18]
Materials:
-
L-Ribose
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend L-ribose (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of L-ribose).
-
Cooling: Cool the suspension to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon adding acetic anhydride.
-
Acetylation: Add acetic anhydride (5.0 eq, a slight excess for each of the four OH groups plus the anomeric one) dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of ice-cold water.
-
Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or syrup.[18]
-
Purification: Purify the crude mixture by silica gel column chromatography using an ethyl acetate/hexane gradient to separate the α and β anomers. The desired β-anomer is typically the major product and can be isolated as a white solid upon solvent removal.[16]
Spectroscopic and Analytical Characterization
Confirming the identity and stereochemistry of the synthesized product is a critical self-validating step. NMR spectroscopy is the most definitive technique for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a wealth of structural information, particularly regarding the stereochemistry at the anomeric center.
-
¹H NMR: The anomeric proton (H1) of the β-anomer typically appears as a singlet or a narrow doublet around 6.0-6.2 ppm. The key diagnostic feature is the small coupling constant (JH1-H2) which is typically < 2 Hz. This small coupling is due to the trans relationship (approx. 90° dihedral angle) between H1 and H2 in the common envelope conformations of β-ribofuranosides. In contrast, the α-anomer would show a larger JH1-H2 coupling constant (approx. 4-5 Hz). The protons of the four acetyl groups will appear as distinct singlets in the 1.9-2.1 ppm region.
-
¹³C NMR: The anomeric carbon (C1) of the β-anomer is typically observed around 98-100 ppm. The other ring carbons appear between 70-80 ppm, while the acetyl carbonyl carbons resonate around 169-171 ppm.
Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |
| H1 | ~6.15 | s or d | JH1-H2 < 2 | Confirms β-anomeric configuration |
| H2 | ~5.35 | d | JH2-H3 ~5-6 | |
| H3 | ~5.30 | t | JH3-H4 ~6-7 | |
| H4 | ~4.40 | m | - | |
| H5, H5' | ~4.25 | m | - | |
| CH₃ (acetyl) | ~2.10, 2.08, 2.05, 2.00 | 4 x s | - | Four distinct acetyl groups |
Note: Exact chemical shifts and coupling constants can vary based on solvent and spectrometer frequency. The data presented is a generalized representation based on typical spectra.[19]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using techniques like Electrospray Ionization (ESI), the molecule is often observed as an adduct with sodium [M+Na]⁺ at an m/z of approximately 341.27, corresponding to the molecular formula C₁₃H₁₈O₉Na. This confirms the successful peracetylation.
Application in Drug Development Workflow
The primary role of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is to act as a glycosyl donor in the synthesis of L-nucleosides. The acetyl group at C1 serves as a good leaving group under Lewis acid catalysis, allowing for the stereoselective formation of the crucial β-N-glycosidic bond.
Caption: Workflow from L-Ribose to a target β-L-Nucleoside.
Conclusion
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is more than just a protected sugar; it is an enabling molecule that provides a practical entry point into the synthesis of medicinally vital L-nucleoside analogues. Its well-defined structure and stereochemistry, coupled with robust synthetic and purification protocols, make it an indispensable tool for researchers in drug discovery. A thorough characterization, primarily through NMR spectroscopy, is essential to validate its stereochemical integrity, ensuring the successful synthesis of the intended biologically active β-L-nucleoside targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organicintermediate.com [organicintermediate.com]
- 10. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dextrauk.com [dextrauk.com]
- 12. Page loading... [guidechem.com]
- 13. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE | 144490-03-9 [chemicalbook.com]
- 14. 1,2,3,5-Tetra-O-acetyl beta-L-Ribofuranose [lgcstandards.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 17. rsc.org [rsc.org]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
Physical properties like melting point and solubility of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
An In-Depth Technical Guide to the Physical Properties of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Introduction: Understanding a Key Synthetic Intermediate
This compound is a fully acetylated derivative of L-ribofuranose, a five-carbon sugar that is an enantiomer of the more common D-ribose found in RNA. The presence of acetyl protecting groups on all its hydroxyl functionalities enhances its stability and, critically, modifies its solubility profile, making it a versatile intermediate in synthetic organic chemistry.[1][2] It is particularly valuable in the synthesis of L-nucleoside analogues, which are investigated for their potential as antiviral and anticancer agents.
This guide provides a detailed examination of two fundamental physical properties of this compound: its melting point and solubility. For researchers in medicinal chemistry and drug development, a precise understanding of these characteristics is not merely academic; it is foundational for establishing identity, assessing purity, and designing effective reaction and purification protocols.
Section 1: Melting Point Analysis for Purity Assessment
The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range—the span between the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid—is typically narrow, often within 1-2°C.[3] The presence of even minor impurities disrupts the crystalline lattice, leading to a depression and broadening of the melting point range.[3][4] Therefore, accurate melting point determination is the first and most crucial step in validating the quality of a synthetic intermediate like this compound.
Quantitative Data: Melting Point
Multiple sources consistently report the melting point of this compound within a narrow and well-defined range, confirming its characterization as a white to off-white crystalline solid.[5][6]
| Physical Property | Reported Value (°C) | Source |
| Melting Point | 80-83 °C | Sigma-Aldrich, ChemicalBook[7] |
| Melting Point | 80-82 °C | United States Biological[5] |
| Melting Point | 82.0 to 85.0 °C | TCI Chemicals[8] |
| Melting Point | 81-83 °C | Sigma-Aldrich |
Experimental Protocol: Capillary Melting Point Determination
The following protocol outlines a self-validating method for accurately determining the melting point range using a standard digital melting point apparatus. The causality behind this procedure is to ensure uniform heat transfer and precise observation.
Methodology:
-
Sample Preparation: Finely crush a small amount of the this compound sample into a powder using a mortar and pestle.[4] This ensures uniform packing and efficient heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. A sample height of 1-2 mm is optimal.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Run (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.
-
Accurate Measurement: Allow the apparatus to cool to at least 15°C below the approximate melting point observed.[4] Insert a new sample and set a slow, controlled heating rate of 1-2°C per minute. A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[4]
-
Data Recording:
-
Record the temperature (T1) at which the first liquid droplet is observed.
-
Record the temperature (T2) at which the last crystal of the solid melts completely.[4]
-
-
Reporting: The melting point is reported as the range T1-T2. For a high-purity sample, this range should be narrow and fall within the literature values.
Workflow Visualization: Melting Point Determination
The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the decision points that ensure accuracy.
Caption: Workflow for accurate melting point determination.
Section 2: Solubility Profile for Reaction and Purification Design
The solubility of a compound dictates the choice of solvents for chemical reactions, extractions, and crystallization-based purifications. The acetylation of the four hydroxyl groups in L-ribofuranose drastically alters its polarity. While the parent sugar is water-soluble, the acetylated form gains significant lipophilic character, rendering it soluble in various organic solvents.[1][2]
Quantitative and Qualitative Solubility Data
This compound is generally described as being soluble in common organic solvents but poorly soluble in water.[10][11]
| Solvent | Solubility Description | Source |
| Chloroform | Sparingly Soluble | United States Biological[5], ChemicalBook[6][7] |
| Methanol | Slightly Soluble | United States Biological[5], ChemicalBook[6][7] |
| Pyridine | Slightly Soluble | ChemicalBook[6][7] |
| Dimethylformamide (DMF) | 10 mg/mL | Cayman Chemical[12] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | Cayman Chemical[12] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Cayman Chemical[12] |
| Water | Does not mix well; Sparingly soluble | Santa Cruz Biotechnology[11], Guidechem[10] |
Expert Insight: The acetyl groups mask the polar hydroxyl groups of the parent ribose, preventing the formation of strong hydrogen bonds with water.[13] Conversely, the ester functionalities and the overall less polar nature of the molecule allow for favorable dipole-dipole and van der Waals interactions with organic solvents like chloroform.
Experimental Protocol: Qualitative Solubility Assessment
This protocol provides a standardized method for qualitatively assessing solubility, which is essential for selecting appropriate solvent systems.
Methodology:
-
Preparation: Arrange a series of clean, labeled test tubes, one for each solvent to be tested.
-
Analyte Addition: Accurately weigh and add approximately 10 mg of this compound to each test tube.
-
Solvent Addition: Add the first solvent to its corresponding tube in incremental volumes (e.g., start with 0.5 mL).
-
Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds at a controlled, ambient temperature.
-
Observation: Visually inspect the mixture against a contrasting background.
-
Incremental Addition: If the substance did not fully dissolve, add another increment of solvent (e.g., 0.5 mL) and repeat the mixing and observation steps. Continue until the solid dissolves or a total volume of 3 mL is reached.
-
Data Recording: Record the observations for each solvent, noting the approximate volume required for dissolution, if any.
Workflow Visualization: Solubility Testing
The following diagram outlines the systematic process for evaluating the solubility of the compound in various solvents.
Caption: Systematic workflow for qualitative solubility testing.
References
- 1. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]
- 2. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]
- 3. athabascau.ca [athabascau.ca]
- 4. almaaqal.edu.iq [almaaqal.edu.iq]
- 5. usbio.net [usbio.net]
- 6. organicintermediate.com [organicintermediate.com]
- 7. This compound CAS#: 144490-03-9 [amp.chemicalbook.com]
- 8. Tetra-O-acetyl-beta-D-ribofuranose | 13035-61-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Page loading... [guidechem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Spectroscopic Characterization of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose (CAS 144490-03-9), a key intermediate in nucleoside synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the structural elucidation and quality control of this important carbohydrate derivative. As the spectroscopic properties of enantiomers are identical (excluding optical rotation), data from its D-enantiomer, 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5), is utilized as a direct proxy where specific data for the L-enantiomer is not available.
Molecular Structure and Spectroscopic Overview
This compound is a fully protected form of L-ribofuranose, where all hydroxyl groups are acetylated. This peracetylation enhances its solubility in organic solvents and allows for regioselective manipulations in synthetic chemistry. The beta configuration at the anomeric center (C-1) is crucial for its application in the synthesis of biologically active beta-nucleosides.
The structural confirmation of this molecule relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic connectivity, functional groups, and overall mass.
An In-depth Technical Guide to the Biological Activity of L-ribofuranose Tetraacetate and its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis and biological significance of L-ribofuranose tetraacetate and its derivatives. While L-ribofuranose tetraacetate itself is primarily a chemically stable, lipophilic precursor, its true value lies in its role as a pivotal chiral building block for the synthesis of L-nucleoside analogs. These unnatural enantiomers of natural nucleosides have garnered significant attention in medicinal chemistry due to their potent antiviral and anticancer activities. This guide will delve into the synthetic methodologies for producing L-ribofuranose tetraacetate and its subsequent conversion into biologically active nucleosides. We will explore the multifaceted mechanisms of action of these derivatives, including the inhibition of viral polymerases, induction of lethal mutagenesis in viruses, and disruption of DNA synthesis and cell signaling pathways in cancer cells. Furthermore, this document provides detailed, field-proven protocols for assessing the cytotoxic and antiviral properties of these compounds, offering researchers and drug development professionals a thorough resource to support their work in this promising area of therapeutic development.
Introduction: The Significance of L-Nucleosides and the Role of L-Ribofuranose Tetraacetate
The vast majority of biologically relevant sugars and nucleosides exist in the D-enantiomeric form. However, the synthesis of their "mirror-image" L-counterparts has opened up a fascinating and fruitful avenue in drug discovery. L-nucleoside analogs are often poor substrates for human enzymes, which can lead to reduced host toxicity and a more favorable pharmacokinetic profile compared to their D-enantiomers.[1] Conversely, they can effectively interact with viral enzymes or be incorporated into viral genomes, leading to potent antiviral effects.[2] Similarly, in oncology, L-nucleoside analogs can act as antimetabolites, disrupting the rapid proliferation of cancer cells.[3][4]
The synthesis of these crucial L-nucleoside analogs requires a reliable source of the L-ribofuranose sugar moiety. β-L-Ribofuranose 1,2,3,5-tetraacetate serves as an ideal precursor for this purpose. The acetyl groups enhance the compound's stability and solubility in organic solvents, facilitating its use in various synthetic reactions.[5] It acts as a protected form of L-ribose, allowing for the stereoselective formation of the critical β-glycosidic bond that links the sugar to a nucleobase. In essence, while L-ribofuranose tetraacetate does not exhibit significant intrinsic biological activity, it is the gateway to a class of powerful therapeutic agents. This guide will illuminate the path from this key intermediate to its biologically active derivatives.
Synthesis of β-L-Ribofuranose 1,2,3,5-tetraacetate
The efficient synthesis of β-L-ribofuranose 1,2,3,5-tetraacetate is a critical first step in the development of L-nucleoside analogs. A common and effective method involves the acetylation of L-ribose using acetic anhydride, often in the presence of an acid catalyst. The following protocol provides a detailed methodology.
Experimental Protocol: Synthesis of β-L-Ribofuranose 1,2,3,5-tetraacetate
Materials:
-
L-ribose
-
Acetic anhydride
-
Acetic acid
-
Pyridine
-
Concentrated sulfuric acid
-
Diisopropyl ether
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask and standard glassware
-
Reaction Setup: In a four-necked flask under a nitrogen atmosphere, add L-ribose.
-
Addition of Reagents: To the L-ribose, add acetic anhydride (2.0 equivalents), acetic acid (2.0 equivalents), and pyridine (0.8 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath to 0 ± 5°C. While stirring, slowly add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the internal temperature at 0 ± 5°C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5 hours.
-
Crystallization: Cool the reaction solution back to 0 ± 5°C in an ice bath. Add diisopropyl ether and continue stirring in the ice bath for 4 hours to induce crystallization. The product can be further crystallized by storing it in a refrigerator overnight at ≤ 5°C.
-
Work-up: While keeping the mixture in an ice bath, add sodium acetate and stir for 30 minutes. Add ethyl acetate and neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer again with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: The crude product, a mixture of α- and β-anomers, can be purified by recrystallization from a suitable solvent like ethyl ether to yield the pure β-anomer.[7]
Causality: The use of sulfuric acid as a catalyst facilitates the acetolysis and the formation of the per-acetylated ribofuranose.[7] Pyridine acts as a base to neutralize any generated acids. The work-up with sodium bicarbonate is crucial to neutralize the strong acid catalyst, and the subsequent extraction isolates the acetylated sugar from aqueous-soluble byproducts.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of β-L-ribofuranose 1,2,3,5-tetraacetate.
Biological Activities of L-Ribofuranose Derivatives
As previously stated, the biological relevance of L-ribofuranose tetraacetate stems from its conversion into L-nucleoside analogs. These derivatives have demonstrated significant therapeutic potential, primarily in the fields of virology and oncology.
Antiviral Activity
L-nucleoside analogs are potent inhibitors of a wide range of viruses. Their mechanism often involves the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp).[9][10] A notable example is Levovirin, the L-enantiomer of the broad-spectrum antiviral drug Ribavirin. While Levovirin itself lacks direct antiviral activity, it exhibits immunomodulatory effects similar to Ribavirin.[11][12] Other L-nucleoside analogs, however, have shown direct and potent antiviral effects against viruses such as Hepatitis C virus (HCV), Hepatitis B virus (HBV), and various flaviviruses like Dengue and Yellow Fever virus.[13][14][15]
Table 1: Antiviral Activity of Selected Nucleoside Analogs (including L-analogs and related compounds)
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Compound 10 | Dengue Virus (DENV-2) | Vero | 0.4 | [13] |
| Compound 5 | Dengue Virus (DENV-3) | Vero | 2.4 | [13] |
| Sofosbuvir | Yellow Fever Virus (YFV) | RD | 0.25 | [14] |
| β-d-N⁴-hydroxycytidine | Yellow Fever Virus (YFV) | Huh-7 | 0.63 | [14] |
| GS-5734 (Remdesivir) | Ebola Virus (EBOV) | - | 0.06 | [16] |
| 2'-methyl cytidine | Hepatitis C Virus (HCV) | Huh7 | Micromolar range | [16] |
Note: This table includes examples of potent nucleoside analogs to illustrate the efficacy of this class of compounds, to which L-nucleosides belong.
Anticancer Activity
The antiproliferative activity of nucleoside analogs is a cornerstone of cancer chemotherapy. These compounds act as antimetabolites, which are structurally similar to natural metabolites and thus interfere with essential biochemical pathways. In the context of cancer, which is characterized by rapid and uncontrolled cell division, the disruption of DNA synthesis is a highly effective therapeutic strategy.[3] L-nucleoside analogs, upon intracellular phosphorylation, can be mistakenly incorporated into the DNA of cancer cells, leading to chain termination and the induction of apoptosis (programmed cell death).[1][4] Furthermore, some of these analogs can inhibit key enzymes required for nucleotide synthesis, such as ribonucleotide reductase, thereby starving the cancer cells of the building blocks needed for replication.[17] Their activity has been demonstrated against a range of human cancer cell lines, including lung, colon, and leukemia.[18]
Table 2: Cytotoxic Activity of Selected Nucleoside Analogs
| Compound | Cancer Cell Line | IC₅₀ Concentration | Reference |
| Gemcitabine | A549 (Non-small cell lung) | Time and cell-line dependent | [19] |
| Cytarabine (Ara-C) | WiDr (Colon) | Time and cell-line dependent | [19] |
| 5-Fluoro-2'-deoxyuridine (5-FdU) | Various cancer cells | Clinically feasible concentrations | [4] |
Note: This table provides examples of well-established anticancer nucleoside analogs to demonstrate the therapeutic principle that L-nucleoside analogs also exploit.
Mechanisms of Action
The therapeutic effects of L-ribofuranose derivatives are rooted in their ability to mimic natural nucleosides and interfere with fundamental cellular processes in pathogens and cancer cells.
Antiviral Mechanisms of Action
-
Inhibition of Viral RNA Polymerase: After being converted to their triphosphate form within the host cell, L-nucleoside analogs can act as competitive inhibitors of the viral RNA-dependent RNA polymerase (RdRp). They are incorporated into the growing viral RNA chain, leading to chain termination and halting replication.[9][10][21]
-
Lethal Mutagenesis (Error Catastrophe): Some analogs, once incorporated into the viral genome, can cause ambiguity in base pairing during subsequent rounds of replication. This leads to an accumulation of mutations throughout the viral genome, eventually exceeding a threshold that results in non-viable viral progeny.[9][21]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): By inhibiting IMPDH, these analogs can deplete the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA synthesis.[9][11]
Visualization: Antiviral Mechanisms of Action
Caption: Multifaceted antiviral mechanisms of L-nucleoside analogs.
Anticancer Mechanisms of Action
In cancer therapy, L-nucleoside analogs function as antimetabolites that exploit the high replicative rate of tumor cells.
-
Disruption of DNA Synthesis: After conversion to their triphosphate form, these analogs are incorporated into DNA by cellular polymerases. This can lead to chain termination, stalling the replication fork and inducing DNA damage responses.[3][4]
-
Inhibition of Key Enzymes: They can inhibit enzymes essential for the de novo synthesis of nucleotides, such as ribonucleotide reductase and thymidylate synthase, thus depleting the supply of dNTPs necessary for DNA replication.[17]
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress caused by these analogs triggers programmed cell death (apoptosis), selectively eliminating the rapidly dividing cancer cells.[4]
-
Modulation of Cell Signaling Pathways: Nucleoside analogs can influence critical cell survival and proliferation pathways, such as the PI3K/AKT and RAF/MEK/ERK (MAPK) pathways, further contributing to their anticancer effects.[19][22]
Visualization: Anticancer Signaling Pathways
Caption: Anticancer mechanisms of L-nucleoside analogs.
Key Experimental Protocols
To evaluate the biological activity of newly synthesized L-ribofuranose derivatives, standardized in vitro assays are essential. The following protocols for the MTT cytotoxicity assay and the plaque reduction antiviral assay are widely used and provide reliable, quantitative data.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound (L-nucleoside analog) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)
This assay is the gold standard for measuring the ability of a compound to inhibit viral replication. It quantifies the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer.
-
Cell Seeding: Plate host cells (e.g., Vero cells) in 6-well or 24-well plates and grow them to form a confluent monolayer.
-
Virus Inoculation: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well). Remove the culture medium from the cells and infect the monolayer with the virus suspension.
-
Adsorption: Incubate the plates for 1-2 hours at the optimal temperature for the virus (e.g., 37°C) to allow the virus to attach to and enter the cells.
-
Compound Treatment and Overlay: During the adsorption period, prepare an overlay medium (e.g., 0.6% Avicel or 0.4% agarose in culture medium) containing various concentrations of the test compound. After adsorption, remove the virus inoculum and add the compound-containing overlay to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.
-
Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin. Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.8% crystal violet). The viable cells will be stained, and the plaques will appear as clear, unstained areas.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
Conclusion and Future Perspectives
β-L-Ribofuranose 1,2,3,5-tetraacetate is a cornerstone of modern medicinal chemistry, providing a critical entry point for the synthesis of L-nucleoside analogs. While inert on its own, its derivatives are potent antiviral and anticancer agents. The unique stereochemistry of L-nucleosides offers significant therapeutic advantages, including reduced host toxicity and the ability to overcome certain resistance mechanisms. The multifaceted mechanisms of action, from polymerase inhibition and lethal mutagenesis to the disruption of DNA synthesis and cellular signaling, make these compounds robust candidates for drug development.
Future research will likely focus on the development of novel L-nucleoside analogs with improved potency, broader spectrum of activity, and enhanced pharmacokinetic properties. The exploration of prodrug strategies to improve the delivery of these compounds to target tissues is also a promising area. As our understanding of viral and cancer biology deepens, the rational design of L-nucleoside analogs based on L-ribofuranose tetraacetate will continue to be a vital strategy in the fight against life-threatening diseases.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 7. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 8. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 9. news-medical.net [news-medical.net]
- 10. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of ribavirin, levovirin and viramidine on liver toxicological gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. Effects of nucleoside analogues, lipophilic prodrugs and elaidic acids on core signaling pathways in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sterispharma.com [sterispharma.com]
- 21. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
CAS number and molecular formula for 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
An In-Depth Technical Guide to 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: A Key Intermediate in L-Nucleoside Analog Synthesis
Introduction: The Significance of L-Configuration in Nucleoside Chemistry
In the landscape of drug development, particularly in antiviral and anticancer therapies, nucleoside analogs represent a cornerstone of modern medicinal chemistry.[1][2] These molecules, which mimic natural nucleosides, can interfere with the replication of viruses or the proliferation of cancer cells.[2][3] While nature predominantly utilizes the D-isomers of sugars like ribose in nucleic acids, the synthetic L-isomers and their derivatives have garnered significant attention.[4] L-nucleoside analogs often exhibit unique pharmacological profiles, including enhanced metabolic stability and different mechanisms of action, making them a fertile ground for novel therapeutic discovery.
This guide focuses on a critical building block for these L-nucleoside analogs: This compound . This fully acetylated derivative of L-ribofuranose serves as a stable, soluble, and reactive precursor for the synthesis of complex L-nucleosides. The acetyl groups serve as protecting groups for the hydroxyl functions of the L-ribose sugar, allowing for precise and controlled chemical manipulations, particularly the crucial step of forming the N-glycosidic bond with a nucleobase.[5] Understanding the synthesis, characterization, and strategic application of this compound is paramount for researchers and scientists in the field.
Physicochemical Properties
This compound is a white to off-white solid compound.[5][6] The acetylation of the hydroxyl groups renders it more soluble in common organic solvents compared to the parent L-ribose, a critical property for its use in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 144490-03-9 | [5][6][7][8] |
| Molecular Formula | C₁₃H₁₈O₉ | [7][9] |
| Molecular Weight | 318.28 g/mol | [7][9][10] |
| IUPAC Name | [(2S,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | [6] |
| Appearance | White to Off-white Powder/Solid | [5][6] |
| Purity | Typically ≥98% | [6] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound from L-ribose is a multi-step process designed to achieve high yield and stereochemical control, favoring the desired β-anomer. The acetylation protects the hydroxyl groups, preventing side reactions and activating the anomeric carbon for subsequent glycosylation reactions.
Causality Behind the Synthetic Strategy
The core of the synthesis involves the complete acetylation of L-ribose. The choice of reagents and reaction conditions is critical for driving the reaction to completion and influencing the stereochemical outcome at the anomeric center (C1). The use of acetic anhydride in the presence of a base like pyridine or an acid catalyst is a standard method.[11] The process often yields a mixture of α and β anomers, with the β-anomer being the thermodynamically more stable product in many cases.[11] The purification step is therefore crucial to isolate the pure β-anomer, which is essential for the stereospecific synthesis of β-L-nucleoside analogs.
Experimental Protocol: Acetylation of L-Ribose
The following protocol is a representative example based on established chemical literature for the synthesis of acetylated sugars.[11][12]
Materials:
-
L-Ribose
-
Acetic Anhydride
-
Pyridine (or a suitable acid catalyst like sulfuric acid)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Diisopropyl Ether (for precipitation/crystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve L-ribose in a suitable solvent like pyridine.
-
Acetylation: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, cool the mixture again in an ice bath. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.[12]
-
Purification/Isolation of β-Anomer: The crude product, containing a mixture of anomers, can be purified. Recrystallization from a solvent system like ethyl ether or precipitation using an anti-solvent like diisopropyl ether can selectively yield the pure β-anomer.[11][12] A patent describes obtaining a high ratio of the β-anomer (94%) in the crude product, which simplifies purification.[12]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. Each technique provides a piece of the puzzle to build a complete picture of the molecule.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the compound and, critically, for determining the ratio of α and β anomers in the crude product or the purity of the isolated β-anomer.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals include the acetyl methyl protons (singlets around 2.0-2.2 ppm) and the sugar ring protons. The coupling constant (J-value) of the anomeric proton (H1) is diagnostic for determining the stereochemistry; a small J-value is typically indicative of a trans relationship with H2, confirming the β-configuration.
-
¹³C NMR: Confirms the presence of the 13 carbons in the molecule, including the characteristic signals of the carbonyl carbons from the acetyl groups (around 170 ppm) and the anomeric carbon.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (318.28 g/mol ), providing definitive evidence of the successful acetylation.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The spectrum will be dominated by strong C=O stretching bands for the acetyl carbonyl groups (typically around 1740-1750 cm⁻¹) and C-O stretching bands.
Applications in Drug Development and Research
The primary and most critical application of this compound is its use as a glycosyl donor in the synthesis of L-nucleoside analogs.[13] Its D-isomer is widely used for creating D-nucleosides, which have shown efficacy as antiviral and anticancer agents.[14][15][16] The L-isomer provides access to the enantiomeric series, which can possess distinct and advantageous biological properties.
Core Workflow: L-Nucleoside Analog Synthesis
The acetylated L-ribofuranose is the "sugar" component in a convergent synthesis strategy.[3] The general process involves a Lewis acid-catalyzed coupling reaction (e.g., Vorbrüggen glycosylation) between the acetylated sugar and a silylated nucleobase. The acetyl group at the anomeric position acts as a good leaving group, facilitating the formation of the N-glycosidic bond with the desired β-stereochemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. madridge.org [madridge.org]
- 3. mdpi.com [mdpi.com]
- 4. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. getchem.com [getchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. usbio.net [usbio.net]
- 15. caymanchem.com [caymanchem.com]
- 16. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Discovery and History of Acetylated L-Ribofuranose Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ribose, the unnatural enantiomer of the ubiquitous D-ribose, stands as a cornerstone in the synthesis of a powerful class of antiviral and anticancer therapeutics known as L-nucleoside analogues.[1][2][3] The conversion of this rare sugar into its acetylated furanose form, particularly 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, is a critical step, transforming it into a versatile glycosyl donor for nucleobase coupling. This guide provides a comprehensive exploration of the historical discovery, the evolution of synthetic strategies, and the analytical validation of acetylated L-ribofuranose compounds. We will trace the journey from the initial chemical syntheses, born out of necessity due to the sugar's natural scarcity, to modern, efficient chemo-enzymatic and biotechnological routes that have made L-nucleoside drugs commercially viable.
Part 1: The Genesis of L-Ribose and Its Significance
A Tale of Two Enantiomers: The Initial Discovery
The story of L-ribose begins not with its discovery in nature, but as a synthetic curiosity in the laboratory. In 1891, the pioneering work of Emil Fischer and Oscar Piloty led to the first preparation of L-ribose.[4] At the time, its biological significance was unknown. It was not until 1909 that Phoebus Levene and Walter Jacobs identified its enantiomer, D-ribose, as a natural product and an essential component of nucleic acids.[4]
The profound stereospecificity of biological systems initially suggested that L-sugars and their derivatives would be biologically inert. This paradigm was dramatically overturned with the discovery of L-nucleoside analogues. Researchers were surprised to find that the L-form of certain nucleosides was not only active but often more potent and less toxic than its "natural" D-counterpart.[3][5] This was famously demonstrated by Lamivudine (3TC), an L-nucleoside that became a cornerstone of therapy for HIV and Hepatitis B.[6] This discovery catalyzed a surge of interest in the efficient synthesis of L-nucleosides, placing a significant demand on a reliable supply of their chiral precursor, L-ribose.[3]
The Supply Challenge: Why Synthesis is Essential
L-ribose is not abundant in nature, making chemical or biotechnological synthesis the only viable route for its production on a pharmaceutical scale.[1][7][8] This scarcity has been the primary driver for the development of diverse and increasingly sophisticated synthetic methodologies, starting from more readily available sugars.
Part 2: The Synthetic Evolution: From Precursor to Activated Glycosyl Donor
The synthesis of acetylated L-ribofuranose is a multi-stage process that has been refined over decades. The core challenges involve establishing the correct L-ribo configuration from an accessible starting material and then activating it for nucleoside coupling via acetylation.
Initial Strategies: Chemical Conversion of Abundant Sugars
Early synthetic routes focused on the chemical transformation of inexpensive and abundant sugars.
-
From L-Arabinose: L-Arabinose, an epimer of L-ribose, served as a common starting material. The key transformation is the inversion of the stereocenter at the C2 position. A classic strategy involves the oxidation of a protected L-arabinose derivative to the corresponding L-ribulose, followed by a stereoselective reduction to yield the desired L-ribose configuration.[9]
-
From D-Ribose: More complex routes were devised to convert the readily available D-ribose into its L-enantiomer. One patented method involves a six-step process: protection of the 5-hydroxyl group, reduction of the aldehyde, peracetylation of the remaining hydroxyls, deprotection of the 5-position, oxidation to an aldehyde, and subsequent hydrolysis to yield L-ribose, which is then acetylated.[10]
The Acetylation Step: Activating L-Ribose for Glycosylation
Directly coupling L-ribose with a nucleobase is inefficient. Acetylation serves two critical purposes:
-
Protection: The acetyl groups at the 2, 3, and 5 positions protect the hydroxyls from participating in side reactions.[11]
-
Activation: The 1-O-acetyl group functions as an effective leaving group in the presence of a Lewis acid, facilitating the electrophilic attack by the nucleobase at the anomeric carbon to form the crucial N-glycosidic bond.[12]
The standard procedure involves treating L-ribose with acetic anhydride, often in the presence of a base like pyridine or in acetic acid.[13][14][15]
The Anomeric Challenge and Process Optimization
A persistent challenge in the acetylation of ribose is the formation of a mixture of anomers (α and β) at the C1 position.[13][14] For the synthesis of most antiviral nucleosides, the β-anomer is required to achieve the correct stereochemistry in the final drug molecule.[12][13]
Early manufacturing processes relied on the fractional crystallization of the desired β-anomer from the mixture. This was often inefficient, leading to the loss of a significant portion of the material as the undesired α-anomer.[13] This spurred critical process improvements, including the development of conditions that could either directly utilize the α/β mixture or isomerize the α-anomer into the more valuable β-form, drastically improving the economic viability of L-nucleoside synthesis.[13][14]
Modern Methods: The Rise of Biotechnology
More recently, biotechnological methods have become prominent for producing L-ribose. These approaches are often more environmentally friendly and highly specific. Genetically engineered microorganisms or purified enzymes are used to convert inexpensive starting materials like L-arabinose into L-ribose with high yields.[1][7][8][16][17]
Part 3: Analytical Characterization of Acetylated L-Ribofuranose
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized acetylated L-ribofuranose before its use in drug manufacturing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds.
-
¹H NMR: Provides a detailed fingerprint of the molecule. The O-acetylation of the hydroxyl groups causes a distinct downfield shift in the resonance of adjacent protons (H1, H2, H3, H5), providing clear evidence of successful acetylation.[18] The coupling constants (J-values) and chemical shift of the anomeric proton (H1) are particularly diagnostic for distinguishing between the α and β anomers.
-
2D NMR: Techniques such as TOCSY (Total Correlation Spectroscopy) are used to confirm the connectivity of protons within the entire ribofuranose ring, unambiguously verifying the sugar's core structure.[19]
| Proton Assignment | Typical ¹H NMR Chemical Shift Range (ppm) | Key Observations |
| Anomeric (H-1) | ~6.0 - 6.4 | Position and coupling constant are critical for α/β assignment. |
| Ring Protons (H-2, H-3, H-4) | ~5.2 - 5.5 | Downfield shift compared to unacetylated ribose. |
| Methylene (H-5, H-5') | ~4.1 - 4.4 | Appear as a distinct multiplet. |
| Acetyl Methyls (CH₃) | ~2.0 - 2.2 | Four separate singlets confirming full acetylation. |
| Approximate ranges in CDCl₃; actual values depend on solvent and specific anomer. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound (C₁₃H₁₈O₉, MW: 318.28 g/mol ).[20] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, further confirming the structure and the presence of the acetyl groups.[21]
Part 4: Impact on Modern Drug Development
The ability to reliably and cost-effectively synthesize acetylated L-ribofuranose has been a direct enabler of a vital class of pharmaceuticals.
Mechanism of L-Nucleoside Analogue Action
L-nucleoside analogues function as "chain terminators" in viral replication.[5] After being administered, they are phosphorylated within the cell to their active triphosphate form. Viral polymerases mistakenly incorporate these analogues into the growing viral DNA or RNA chain. Because they lack the essential 3'-hydroxyl group (or have it in the incorrect stereochemical orientation), no further nucleotides can be added, halting replication and breaking the cycle of infection.
The development of acetylated L-ribofuranose chemistry has provided medicinal chemists with a robust platform to create a wide array of L-nucleoside analogues against numerous viruses, including HIV, HBV, CMV, and others, representing a significant triumph in modern medicine.[3][6][22]
Conclusion
The history of acetylated L-ribofuranose is a compelling narrative of scientific progress, demonstrating how a compound once considered an "unnatural" laboratory artifact became an indispensable building block for life-saving medicines. The journey from Fischer's initial synthesis to today's highly optimized chemical and biotechnological production methods reflects a deep and evolving understanding of carbohydrate chemistry, process development, and analytical science. This foundational work has enabled the rational design and large-scale manufacturing of L-nucleoside analogues, providing clinicians with powerful tools to combat viral diseases and underscoring the profound impact of fundamental synthetic chemistry on human health.
References
- 1. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8642297B2 - Production of L-ribose and other rare sugars - Google Patents [patents.google.com]
- 4. Ribose - Wikipedia [en.wikipedia.org]
- 5. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspectives of biotechnological production of L-ribose and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 13. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 14. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 15. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 16. Conversion of L-arabinose to L-ribose by genetically engineered Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 18. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. usbio.net [usbio.net]
- 21. Synthesis and characterization of authentic standards for the analysis of ribofuranose-containing carbohydrates by the reductive-cleavage method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Pivot: Harnessing 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose for the Next Generation of L-Nucleoside Analogue Therapeutics
A Technical Guide for Advanced Drug Discovery and Development
Foreword: The Unnatural Advantage in Nucleoside Chemistry
In the landscape of therapeutic agents, nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their profound impact stems from their ability to masquerade as natural building blocks of DNA and RNA, thereby infiltrating and disrupting the machinery of cellular or viral replication.[1][3] Historically, the focus of medicinal chemistry has been overwhelmingly on D-nucleosides, the enantiomeric form found in nature. However, a paradigm shift has emerged with the recognition that L-nucleosides, the "unnatural" mirror images, possess remarkable therapeutic potential, often coupled with a more favorable toxicity profile.[4][5][6] At the heart of this evolving field lies the critical precursor, 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose , a versatile building block that unlocks the synthetic pathways to a diverse array of potent L-nucleoside analogues. This guide provides a comprehensive exploration of this key intermediate, from its synthesis and chemical logic to its application in pioneering novel therapeutic agents, and outlines promising avenues for future research.
Core Chemistry and Synthesis: Mastering the Precursor
The utility of this compound as a glycosyl donor is predicated on its specific chemical architecture. The acetyl protecting groups serve a dual purpose: they enhance the compound's stability and solubility in organic solvents, and they modulate the reactivity of the ribofuranose ring, facilitating controlled glycosylation reactions.[7] The beta-configuration at the anomeric carbon (C1) is crucial for the stereoselective synthesis of beta-L-nucleosides, which are often the biologically active anomers.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₉ | [8] |
| Molecular Weight | 318.28 g/mol | [8] |
| CAS Number | 144490-03-9 | [8] |
| Appearance | White to off-white powder/solid | [9] |
| Melting Point | 80-83 °C | [9] |
| Solubility | Sparingly soluble in chloroform and methanol | [9] |
Protocol for the Synthesis of this compound from L-Ribose
The synthesis of this compound from the readily available starting material, L-ribose, is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired beta-anomer. The following protocol represents a robust and validated methodology.
Experimental Protocol: Synthesis of this compound
-
Step 1: Methyl L-ribofuranoside formation.
-
Rationale: The initial step involves the conversion of L-ribose to its methyl ribofuranoside. This is a crucial step to protect the anomeric hydroxyl group and favor the furanose ring form.
-
Procedure: To a suspension of L-ribose in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature. Stir the mixture for several hours until the L-ribose has completely dissolved and the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Step 2: Acetylation.
-
Rationale: The remaining free hydroxyl groups on the methyl ribofuranoside are protected with acetyl groups. This is achieved using acetic anhydride in the presence of a base, typically pyridine, which also acts as a catalyst.
-
Procedure: Cool the reaction mixture from Step 1 in an ice bath. Add pyridine, followed by the dropwise addition of acetic anhydride. Allow the reaction to warm to room temperature and stir overnight.
-
-
Step 3: Acetolysis.
-
Rationale: This key step replaces the methyl group at the anomeric position with an acetyl group, yielding the desired tetra-O-acetyl-L-ribofuranose. This reaction is typically carried out in a mixture of acetic acid and acetic anhydride with a catalytic amount of a strong acid like sulfuric acid. The conditions are carefully controlled to favor the formation of the thermodynamically more stable beta-anomer.
-
Procedure: To the crude product from Step 2, add a mixture of acetic acid and acetic anhydride. Cool the mixture in an ice bath and slowly add concentrated sulfuric acid. Stir the reaction at a controlled temperature for a specified time to optimize the yield of the beta-anomer.
-
-
Step 4: Work-up and Purification.
-
Rationale: The reaction is quenched, and the product is extracted and purified. Neutralization of the acidic reaction mixture is critical.
-
Procedure: Carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the acids. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, often an oil, can be purified by crystallization or column chromatography to yield pure this compound.
-
Analytical Characterization
Confirmation of the structure and purity of the synthesized this compound is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the acetyl groups and the protons on the ribofuranose ring. The coupling constants between the anomeric proton (H-1) and H-2 are particularly important for confirming the beta-configuration.[10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl groups and the carbons of the ribofuranose ring, further confirming the structure.
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound.
The Gateway to L-Nucleosides: The Vorbrüggen Glycosylation
With pure this compound in hand, the next critical phase is the formation of the N-glycosidic bond to a desired nucleobase. The Vorbrüggen glycosylation is a widely employed and robust method for this transformation.[11]
Experimental Workflow: Vorbrüggen Glycosylation
Caption: Workflow for the Vorbrüggen Glycosylation.
Detailed Protocol for Vorbrüggen Glycosylation
-
Step 1: Silylation of the Nucleobase.
-
Causality: The nucleobase (e.g., a purine or pyrimidine derivative) is first silylated, typically with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This increases the nucleophilicity of the nitrogen atom that will form the glycosidic bond and enhances the solubility of the nucleobase in the organic reaction solvent.
-
Procedure: The nucleobase is suspended in a dry, aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen). The silylating agent is added, and the mixture is heated to reflux until the nucleobase is fully silylated, resulting in a clear solution.
-
-
Step 2: Glycosylation Reaction.
-
Causality: this compound is added to the silylated nucleobase, followed by a Lewis acid catalyst, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid activates the ribofuranose by facilitating the departure of the C1-acetyl group, generating an oxocarbenium ion intermediate. The silylated nucleobase then attacks this intermediate, predominantly from the beta-face, to form the N-glycosidic bond.
-
Procedure: The solution of the silylated nucleobase is cooled, and a solution of this compound in the same solvent is added. The Lewis acid catalyst is then added dropwise at a low temperature (e.g., 0 °C). The reaction is allowed to warm to room temperature or heated as required and monitored by TLC until completion.
-
-
Step 3: Work-up and Purification of the Protected Nucleoside.
-
Causality: The reaction is quenched to deactivate the Lewis acid, and the protected nucleoside is isolated.
-
Procedure: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude protected nucleoside is purified by column chromatography.
-
-
Step 4: Deprotection.
-
Causality: The acetyl protecting groups on the sugar moiety are removed to yield the final L-nucleoside analogue. The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a common and efficient method.
-
Procedure: The purified protected nucleoside is dissolved in dry methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is neutralized with an acidic resin or acetic acid, filtered, and the solvent is removed under reduced pressure. The final L-nucleoside can be further purified by crystallization or chromatography.
-
Therapeutic Frontiers: Antiviral and Anticancer Applications
The L-nucleoside analogues synthesized from this compound have demonstrated profound therapeutic effects, primarily as antiviral and anticancer agents. Their mechanism of action is a testament to the elegant subversion of fundamental cellular processes.
Antiviral L-Nucleoside Analogues: A Chain Termination Strategy
L-nucleoside analogues have revolutionized the treatment of chronic viral infections, most notably those caused by the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV).[4][12]
Mechanism of Antiviral Action
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR [m.chemicalbook.com]
- 11. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Nucleoside analogues against cancer-causing viruses have potential in the prevention, delayed onset and treatment of viral associated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of β-L-Ribofuranose Tetraacetate: A Technical Guide
This guide provides an in-depth analysis of the stability and optimal storage conditions for β-L-Ribofuranose tetraacetate (CAS 144490-03-9), a critical reagent for researchers, scientists, and professionals in drug development. As an acetylated derivative of L-ribose, its stability is paramount for the success of synthetic and biological applications. This document outlines the chemical properties, potential degradation pathways, recommended storage protocols, and methods for assessing the purity of this compound.
Introduction to β-L-Ribofuranose Tetraacetate
β-L-Ribofuranose tetraacetate is a polyacetylated derivative of the monosaccharide L-ribose. The acetylation of the hydroxyl groups enhances the compound's solubility in organic solvents and its stability, making it a versatile intermediate in various chemical syntheses.[1] It is particularly valuable in the synthesis of L-nucleoside analogues, which are investigated for their potential antiviral and anticancer properties. Given its role as a precursor in the synthesis of biologically active molecules, maintaining its chemical integrity through proper storage and handling is of utmost importance.
Chemical and Physical Properties
Understanding the fundamental properties of β-L-Ribofuranose tetraacetate is essential for its appropriate handling and storage.
| Property | Value | Source |
| CAS Number | 144490-03-9 | |
| Molecular Formula | C₁₃H₁₈O₉ | [2] |
| Molecular Weight | 318.28 g/mol | [2] |
| Appearance | Crystals | |
| Melting Point | 80-83 °C | |
| Optical Rotation | [α]20/D +12.5±0.5°, c = 2.4% in chloroform | |
| Purity | ≥99.0% |
Key Stability Considerations and Degradation Pathways
The stability of β-L-Ribofuranose tetraacetate can be compromised by several factors, leading to the formation of impurities that can affect experimental outcomes. The primary degradation pathways for acetylated sugars include hydrolysis and acetyl group migration.
Hydrolysis
The ester linkages of the acetate groups are susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This process results in the removal of acetyl groups, yielding partially deacetylated ribofuranose derivatives and, ultimately, L-ribose. The rate of hydrolysis is significantly influenced by temperature and the presence of acidic or basic catalysts.[3]
Acetyl Group Migration
Under certain conditions, acetyl groups on a sugar backbone can migrate to adjacent free hydroxyl groups. While β-L-Ribofuranose tetraacetate is fully acetylated, any initial hydrolysis can generate a free hydroxyl group, creating the potential for subsequent intramolecular acetyl migration. This can lead to a mixture of isomeric tri-O-acetyl-L-ribofuranoses. Studies on the D-enantiomer have shown that enzymatic hydrolysis can be followed by acetyl migration.[4][5]
References
Methodological & Application
The Cornerstone of L-Nucleoside Synthesis: A Guide to 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of L-Nucleosides and the Role of a Key Precursor
In the landscape of therapeutic development, L-nucleosides, the enantiomers of their naturally occurring D-counterparts, have emerged as powerful antiviral and anticancer agents.[1] Their unnatural stereochemistry renders them resistant to degradation by many cellular enzymes, leading to improved pharmacokinetic profiles and reduced toxicity. At the heart of the synthesis of these vital therapeutic molecules lies a critical starting material: 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose . This fully acetylated derivative of L-ribose serves as a stable, yet reactive, glycosyl donor, enabling the stereoselective formation of the crucial glycosidic bond with a variety of nucleobases. This application note provides a comprehensive guide to the use of this compound in the synthesis of L-nucleosides, detailing the underlying mechanistic principles, offering robust experimental protocols, and addressing critical parameters for successful synthesis.
The Vorbrüggen Glycosylation: A Mechanistic Deep Dive
The primary method for coupling this compound with nucleobases is the Vorbrüggen glycosylation, a modification of the silyl-Hilbert-Johnson reaction.[2] This powerful reaction relies on the activation of the sugar and the nucleobase to facilitate the formation of the N-glycosidic bond with high stereoselectivity.
The Causality Behind the Steps:
-
Silylation of the Nucleobase: The acidic protons on the nucleobase (e.g., on pyrimidines and purines) are first protected with a silylating agent, typically hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA). This crucial step serves a dual purpose: it increases the nucleophilicity of the nitrogen atom that will form the glycosidic bond and enhances the solubility of the nucleobase in the organic solvents used for the reaction.[3]
-
Activation of the Glycosyl Donor: A Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), is introduced to the reaction mixture.[4] The Lewis acid coordinates to the anomeric acetyl group of the this compound, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate. The neighboring acetyl group at the C2 position plays a critical role in stereocontrol, forming a cyclic acyloxonium ion intermediate that shields the alpha-face of the ribose ring.
-
Nucleophilic Attack and Stereoselectivity: The silylated nucleobase then attacks the anomeric carbon of the oxocarbenium ion. Due to the steric hindrance provided by the cyclic acyloxonium ion intermediate, the nucleobase preferentially attacks from the beta-face, resulting in the desired beta-anomer of the L-nucleoside with high stereoselectivity.
-
Deprotection: Following the successful coupling, the acetyl protecting groups on the sugar moiety and any protecting groups on the nucleobase are removed. A common and efficient method for deacetylation is the Zemplén deacetylation, which involves treatment with a catalytic amount of sodium methoxide in methanol.[5]
Visualizing the Synthesis Workflow
Caption: General workflow for L-nucleoside synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of L-Uridine and L-Adenosine. These protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: Synthesis of L-Uridine
This protocol outlines the synthesis of L-Uridine from this compound and Uracil.
Materials:
-
This compound
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in methanol (0.5 M solution)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Silylation of Uracil:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil (1.2 equivalents) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS) (5 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours, or until the solution becomes clear.
-
Remove the excess HMDS under reduced pressure to obtain persilylated uracil as an oil.
-
-
Glycosylation Reaction:
-
Dissolve the persilylated uracil in anhydrous acetonitrile.
-
In a separate flame-dried flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution of the acetylated sugar to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) to the sugar solution.
-
To this mixture, add the solution of persilylated uracil dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of the Acetylated L-Uridine:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected 2',3',5'-tri-O-acetyl-L-uridine.
-
-
Deprotection:
-
Dissolve the purified acetylated L-uridine in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).[5]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield L-Uridine as a white solid.
-
Protocol 2: Synthesis of L-Adenosine
This protocol details the synthesis of L-Adenosine, which requires an additional protection step for the exocyclic amine of adenine.
Materials:
-
This compound
-
Adenine
-
Benzoyl chloride
-
Pyridine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in methanol (0.5 M solution)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Protection of Adenine:
-
Suspend adenine (1 equivalent) in anhydrous pyridine.
-
Cool the suspension to 0 °C and add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by recrystallization or column chromatography to obtain N6-benzoyladenine.
-
-
Silylation of N6-Benzoyladenine:
-
Follow the silylation procedure described in Protocol 1, using N6-benzoyladenine instead of uracil.
-
-
Glycosylation Reaction:
-
Dissolve the persilylated N6-benzoyladenine in anhydrous 1,2-dichloroethane.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Cool the sugar solution to 0 °C and add TMSOTf (1.2 equivalents).
-
Add the silylated base solution and heat the reaction mixture to reflux (approximately 80-85 °C) for 4-8 hours, monitoring by TLC.
-
-
Work-up and Purification of the Protected L-Adenosine:
-
Follow the work-up and purification procedure as described in Protocol 1 to obtain 2',3',5'-tri-O-acetyl-N6-benzoyl-L-adenosine.
-
-
Deprotection:
-
Dissolve the protected L-adenosine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (3-4 equivalents).
-
Stir the reaction at room temperature overnight.
-
Neutralize with an acidic ion-exchange resin, filter, and concentrate as described in Protocol 1 to yield L-Adenosine.
-
Summary of Key Reaction Parameters
| Nucleobase | Silylation Conditions | Glycosylation Solvent | Lewis Acid | Deprotection Conditions | Typical Yield (%) |
| Uracil | HMDS, (NH4)2SO4, reflux | Acetonitrile | TMSOTf | NaOMe/MeOH, RT | 70-85 |
| Cytosine | BSA, reflux | Acetonitrile | TMSOTf | NaOMe/MeOH, RT | 65-80 |
| Thymine | HMDS, (NH4)2SO4, reflux | Acetonitrile | TMSOTf | NaOMe/MeOH, RT | 75-90 |
| Adenine | HMDS, (NH4)2SO4, reflux (after N6-protection) | 1,2-Dichloroethane | TMSOTf | NaOMe/MeOH, RT | 60-75 |
| Guanine | BSA, reflux (after N9- and O6-protection) | 1,2-Dichloroethane | SnCl4 | NaOMe/MeOH, then NH3/MeOH | 40-60 |
Critical Parameters and Troubleshooting
The synthesis of L-nucleosides via Vorbrüggen glycosylation is a robust method, but several parameters are critical for achieving high yields and stereoselectivity.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents and reagents must be used. The presence of water can lead to the hydrolysis of the silylating agents, the Lewis acid, and the reactive intermediates, significantly reducing the yield.
-
Purity of Starting Materials: The purity of this compound and the nucleobase is paramount. Impurities can interfere with the reaction and complicate purification.
-
Choice of Lewis Acid: While TMSOTf is commonly used, for less reactive nucleobases like guanine, a stronger Lewis acid such as SnCl4 may be required to drive the reaction to completion.
-
Solvent Effects: Acetonitrile is a common solvent for pyrimidine glycosylation. For purines, which are generally less reactive, a higher boiling solvent like 1,2-dichloroethane is often preferred to allow for higher reaction temperatures.
-
Anomer Separation: Although the reaction is highly stereoselective for the beta-anomer, small amounts of the alpha-anomer may be formed. Careful purification by silica gel column chromatography is often necessary to separate the anomers. The anomeric protons can be distinguished by ¹H NMR spectroscopy, with the anomeric proton of the beta-anomer typically appearing at a lower chemical shift than that of the alpha-anomer.[6]
-
Incomplete Deprotection: If deprotection is incomplete, increasing the amount of sodium methoxide or the reaction time may be necessary. Monitoring the reaction by TLC is crucial to determine the endpoint.
Conclusion
This compound is an indispensable building block in the synthesis of L-nucleosides. A thorough understanding of the Vorbrüggen glycosylation mechanism, coupled with meticulous experimental technique, allows for the efficient and stereoselective synthesis of these therapeutically important molecules. The protocols and guidelines presented in this application note provide a solid foundation for researchers in academia and industry to successfully synthesize a wide range of L-nucleoside analogues for drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
Application Notes and Protocols: 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose as a Glycosyl Donor in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of nucleoside analogues is a cornerstone of therapeutic drug development, particularly in the creation of antiviral and anticancer agents. L-nucleosides, the enantiomers of their naturally occurring D-counterparts, have demonstrated significant biological activity, often coupled with enhanced enzymatic stability.[1] This guide provides a detailed exploration of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose as a pivotal glycosyl donor in the stereoselective synthesis of β-L-ribonucleosides. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer practical insights for troubleshooting and optimization.
Introduction: The Significance of L-Ribonucleosides and the Role of the Acetylated Donor
Nature's selection of D-ribose as the sugar moiety in nucleic acids is a fundamental aspect of life as we know it.[2] However, the exploration of nucleosides containing the unnatural L-ribose configuration has unveiled a class of molecules with profound therapeutic potential.[3] Many L-nucleoside analogues exhibit potent antiviral activity against viruses such as HIV and Hepatitis B, often with a favorable toxicity profile.[1][4]
The stereocontrolled synthesis of these vital compounds hinges on the selection of an appropriate glycosyl donor. 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose has emerged as a highly effective and versatile donor for several key reasons:
-
Stereochemical Control: The acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome of the glycosylation reaction. Through a mechanism known as neighboring group participation, it facilitates the formation of a stable acyloxonium ion intermediate, which sterically hinders attack from the α-face, leading to the desired β-anomer.[1][5]
-
Reactivity and Stability: The acetyl protecting groups enhance the stability of the ribofuranose ring and the anomeric center, making the compound a stable, crystalline solid that is amenable to handling and storage. The anomeric acetyl group also serves as a good leaving group upon activation with a Lewis acid.
-
Accessibility: Efficient synthetic routes have been developed for the preparation of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose from readily available starting materials like D-ribose or L-xylose.[3][4][6]
This guide will focus on the practical application of this glycosyl donor, primarily through the lens of the Vorbrüggen glycosylation, a robust and widely used method for nucleoside synthesis.[1][7]
The Vorbrüggen Glycosylation: Mechanism and Stereoselectivity
The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, is the cornerstone for the synthesis of nucleosides from acetylated sugar donors.[1] The reaction involves the coupling of a silylated nucleobase with a per-O-acylated sugar in the presence of a Lewis acid catalyst.
The Role of Silylation
Nucleobases possess multiple nucleophilic sites, which can lead to undesired side reactions. To circumvent this, the nucleobase is first silylated, typically using reagents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA). This process increases the solubility of the nucleobase in organic solvents and directs the glycosylation to the desired nitrogen atom.[6]
The Glycosylation Mechanism
The currently accepted mechanism for the Vorbrüggen glycosylation proceeds through the following key steps:
-
Activation of the Glycosyl Donor: The Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄)) coordinates to the anomeric acetyl group of the 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose, making it a better leaving group.[7][8]
-
Formation of the Acyloxonium Ion: The departure of the activated anomeric acetyl group is assisted by the neighboring acetyl group at the C-2 position. This results in the formation of a cyclic acyloxonium ion intermediate. This intermediate is crucial for stereocontrol.
-
Nucleophilic Attack: The silylated nucleobase, being a soft nucleophile, attacks the anomeric carbon of the acyloxonium ion. Due to the steric hindrance imposed by the cyclic intermediate on the α-face, the nucleobase attacks from the β-face in an Sₙ2-like fashion.
-
Formation of the β-L-Ribonucleoside: This stereospecific attack leads to the exclusive or predominant formation of the β-anomer of the L-ribonucleoside.
Caption: Mechanism of Vorbrüggen Glycosylation.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of β-L-ribonucleosides using 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose. Optimization of reaction conditions may be necessary for specific nucleobases and scales.
Protocol 1: Silylation of the Nucleobase (Example: Thymine)
Caption: Workflow for Silylation of Thymine.
Materials:
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thymine (1.0 eq) in an excess of hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the dissolution of thymine, resulting in a clear solution. This typically takes 2-4 hours.
-
Once the reaction is complete (a clear solution is obtained), allow the mixture to cool to room temperature.
-
Remove the excess HMDS under reduced pressure using a rotary evaporator to obtain the silylated thymine as an oily residue. This product is typically used in the next step without further purification.
Protocol 2: Vorbrüggen Glycosylation
Materials:
-
Silylated nucleobase (from Protocol 1)
-
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Lewis acid (e.g., TMSOTf, SnCl₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add the silylated nucleobase (1.2-1.5 eq), dissolved in the same anhydrous solvent, to the reaction flask via a cannula or dropping funnel.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the Lewis acid (1.2-2.0 eq) to the stirred solution.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection of the Acetyl Groups
Materials:
-
Protected β-L-ribonucleoside (from Protocol 2)
-
Methanolic ammonia or sodium methoxide in methanol
-
Methanol
-
Stirring plate
Procedure:
-
Dissolve the purified, acetyl-protected β-L-ribonucleoside in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (catalytic amount) or a saturated solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR-120 H⁺) or by adding a few drops of acetic acid.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The final deprotected β-L-ribonucleoside can be further purified by recrystallization or chromatography if necessary.
Data Summary: Representative Glycosylation Reactions
| Glycosyl Donor | Nucleobase | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (β:α) | Reference |
| 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | Silylated Thymine | TMSOTf | Acetonitrile | RT | 4 | ~85 | >95:5 | [3] |
| 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | Silylated Cytosine | TMSOTf | 1,2-Dichloroethane | RT | 6 | ~80 | >95:5 | [3] |
| 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | Silylated 6-Chloropurine | SnCl₄ | Acetonitrile | 0 to RT | 12 | ~75 | >90:10 | [1] |
Note: Yields and reaction conditions are illustrative and may vary based on the specific substrate and experimental setup.
Troubleshooting Guide
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of L-Nucleoside Analogs from L-Ribofuranose Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-nucleoside analogs represent a class of chiral molecules with significant therapeutic potential, particularly as antiviral and anticancer agents. Their synthesis is a cornerstone of medicinal chemistry and drug development. This guide provides a detailed, field-proven protocol for the synthesis of L-nucleoside analogs, commencing with the preparation of the key precursor, L-ribofuranose tetraacetate, from L-ribose. The subsequent stereoselective glycosylation via the Vorbrüggen reaction and final deprotection to yield the target L-nucleoside analog are meticulously described. This document is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction
The therapeutic landscape has been profoundly shaped by the advent of nucleoside analogs. These structural mimics of natural nucleosides can interfere with viral replication and cancer cell proliferation.[1] While D-nucleoside analogs have been extensively studied and utilized, their L-enantiomers have emerged as a promising class of therapeutics, often exhibiting unique biological activities and improved pharmacokinetic profiles. The synthesis of these chiral molecules, however, presents considerable challenges, primarily in achieving the desired stereochemistry at the anomeric center.[2]
This application note details a robust and reproducible protocol for the synthesis of L-nucleoside analogs, starting from the readily available L-ribose. The protocol is divided into three main stages:
-
Synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose: Preparation of the activated sugar donor.
-
Vorbrüggen Glycosylation: Stereoselective coupling of the acetylated L-ribofuranose with a silylated nucleobase.
-
Deprotection: Removal of the acetyl protecting groups to yield the final L-nucleoside analog.
I. Synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose
The initial step involves the conversion of L-ribose into its peracetylated form, which serves as the glycosyl donor in the subsequent coupling reaction. The acetyl groups enhance the stability and solubility of the ribofuranose in organic solvents, facilitating its manipulation in the subsequent glycosylation step.[3] A one-pot procedure is employed for this transformation, which proceeds through the formation of a methyl L-ribofuranoside intermediate.[4][5]
Experimental Protocol
-
Formation of Methyl L-ribofuranoside:
-
Acetylation and Acetolysis:
-
To the reaction mixture, add acetic anhydride and acetic acid.
-
Introduce a strong inorganic acid, such as sulfuric acid, dropwise at 0°C.[6]
-
Allow the reaction to proceed, monitoring for the formation of the tetra-O-acetyl-L-ribofuranose.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the product into an organic solvent such as ethyl acetate.[6]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose as a mixture of α- and β-anomers.[4][6] The crude product can often be used directly in the next step without further purification.
-
Expertise & Experience: Causality Behind Experimental Choices
-
One-Pot Procedure: This approach is highly efficient for large-scale synthesis as it minimizes handling and purification steps, thereby increasing the overall yield.[7]
-
Acid Catalysis: Sulfuric acid catalyzes both the initial formation of the methyl glycoside and the subsequent acetolysis, driving the reaction towards the desired product.[4]
-
Anomeric Mixture: The synthesis typically yields a mixture of α- and β-anomers of the tetra-O-acetyl-L-ribofuranose.[4][5] Fortunately, under the conditions of the Vorbrüggen glycosylation, both anomers can often be utilized, as the Lewis acid catalyst can promote anomerization, maximizing the yield of the desired β-nucleoside.[4]
II. Vorbrüggen Glycosylation: Formation of the N-Glycosidic Bond
The Vorbrüggen glycosylation is a powerful and widely used method for the formation of the N-glycosidic bond between a sugar and a nucleobase.[8] The reaction involves the coupling of a silylated nucleobase with an acylated sugar in the presence of a Lewis acid catalyst.[8]
Diagram of the Synthetic Workflow
Caption: Overall workflow for the synthesis of L-nucleoside analogs.
Experimental Protocol
-
Preparation of the Silylated Nucleobase (e.g., Uracil):
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the nucleobase (e.g., uracil, 1.0 equivalent) in an appropriate solvent.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[8][9]
-
Heat the mixture to reflux until the nucleobase is completely dissolved, indicating the formation of the silylated derivative.
-
Cool the solution to room temperature before use.
-
-
Glycosylation Reaction:
-
In a separate oven-dried flask under an inert atmosphere, dissolve the 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose (1.0 equivalent) in an anhydrous, non-nucleophilic solvent such as 1,2-dichloroethane.[2][10]
-
Add the freshly prepared solution of the silylated nucleobase.
-
Cool the mixture to the desired reaction temperature (often 0°C to room temperature).
-
Slowly add the Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1-1.5 equivalents), dropwise.[8][9]
-
Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude protected nucleoside by column chromatography on silica gel.[2]
-
Expertise & Experience: Causality Behind Experimental Choices
-
Silylation of the Nucleobase: Silylation enhances the nucleophilicity and solubility of the nucleobase in organic solvents, which is crucial for the glycosylation reaction to proceed efficiently.[8]
-
Lewis Acid Catalyst (TMSOTf): TMSOTf is a highly effective Lewis acid for activating the glycosyl donor. It facilitates the departure of the anomeric acetate group, leading to the formation of a reactive oxocarbenium ion intermediate that is then attacked by the silylated nucleobase.[8][11]
-
Stereoselectivity: The presence of the acetyl group at the C2' position of the ribofuranose ring is critical for achieving high β-selectivity. This is due to "neighboring group participation," where the C2'-acetyl group forms a cyclic acetoxonium ion intermediate, which blocks the α-face of the ribose ring and directs the incoming nucleobase to attack from the β-face.
-
Solvent Choice: The use of a non-nucleophilic solvent like 1,2-dichloroethane is important to prevent the solvent from competing with the nucleobase in attacking the activated sugar intermediate, which can lead to the formation of byproducts and lower yields.[2][10]
III. Deprotection of the Acetylated L-Nucleoside
The final step in the synthesis is the removal of the acetyl protecting groups from the sugar moiety to yield the free L-nucleoside analog. The Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide in methanol, is a mild and efficient method for this transformation.[12]
Experimental Protocol
-
Reaction Setup:
-
Deprotection:
-
Work-up and Purification:
-
Neutralize the reaction mixture by adding an ion-exchange resin (H+ form) until the pH is neutral.[12]
-
Filter off the resin and wash it with methanol.[12]
-
Combine the filtrate and washings and concentrate under reduced pressure.[12]
-
Purify the crude L-nucleoside analog by silica gel column chromatography to obtain the final product.[12]
-
Expertise & Experience: Causality Behind Experimental Choices
-
Zemplén Deacetylation: This method is highly effective for removing acetyl groups under mild, basic conditions. The catalytic nature of the reaction ensures high yields and minimizes side reactions.[12]
-
Anhydrous Methanol: While the reaction can proceed in reagent-grade methanol, using anhydrous methanol is recommended to prevent the hydrolysis of the methoxide catalyst, which could necessitate the use of a larger amount of the reagent.[13]
-
Ion-Exchange Resin: The use of an acidic ion-exchange resin for neutralization is a convenient method for removing the sodium ions from the reaction mixture, simplifying the purification process.[12]
IV. Data Presentation
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Ratio (to starting material) | Solvent | Temperature (°C) | Time (h) |
| I | L-Ribose | 1.0 | Methanol | 20 | 3 |
| Acetic Anhydride | Excess | Acetic Acid | 0 to RT | Varies | |
| II | L-Ribofuranose Tetraacetate | 1.0 | 1,2-Dichloroethane | 0 to RT | Varies |
| Silylated Uracil | 1.1 | - | - | - | |
| TMSOTf | 1.2 | - | - | - | |
| III | Protected L-Nucleoside | 1.0 | Methanol | 0 to RT | Varies |
| Sodium Methoxide | Catalytic | - | - | - |
Table 2: Purification Parameters
| Compound | Stationary Phase | Eluent System (v/v) |
| Protected L-Nucleoside | Silica Gel | Ethyl Acetate / Hexane (gradient) |
| L-Nucleoside Analog | Silica Gel | Dichloromethane / Methanol (gradient) |
Note: The optimal eluent system for column chromatography should be determined by TLC analysis.
V. Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through careful monitoring at each stage.
-
Reaction Monitoring: The progress of each reaction should be closely monitored by Thin-Layer Chromatography (TLC). This allows for the determination of reaction completion and the identification of any potential side products.
-
Purification and Characterization: The purity of the intermediates and the final product should be assessed after each purification step. The identity and structure of the synthesized compounds must be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Troubleshooting: Low yields in the Vorbrüggen glycosylation can often be attributed to incomplete silylation of the nucleobase, the presence of moisture, or the use of a nucleophilic solvent.[2] Ensuring all reagents and solvents are anhydrous and using a non-nucleophilic solvent like 1,2-dichloroethane can mitigate these issues.[2][10]
VI. Visualization of the Synthetic Pathway
Caption: Detailed three-stage synthesis of L-nucleoside analogs.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 5. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 6. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Experimental setup for glycosylation reactions using acetylated ribofuranose
An Application Guide to Lewis Acid-Catalyzed Glycosylation using Acetylated Ribofuranose Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Glycosylation
Glycosylation, the enzymatic or chemical process that attaches saccharides (sugars) to other molecules, is a cornerstone of modern biochemistry and drug development. The resulting glycoconjugates play critical roles in cellular recognition, signaling, and immune responses. In pharmaceutical sciences, modifying a drug candidate with a sugar moiety can profoundly alter its pharmacological profile, improving solubility, bioavailability, and target specificity. Ribofuranose, a key component of RNA and numerous bioactive nucleoside analogues, is a frequently utilized sugar in these endeavors.[1][2]
This application note provides a detailed guide to the experimental setup for glycosylation reactions using acetylated ribofuranose as a glycosyl donor. We will delve into the underlying chemical principles, provide a robust step-by-step protocol for a Lewis acid-catalyzed reaction, and discuss essential techniques for monitoring and characterizing the resulting products.
Pillar 1: The Chemistry of Acetylated Ribofuranose Glycosylation
A successful glycosylation experiment is built upon a solid understanding of the roles of the glycosyl donor, the reaction mechanism, and the factors that control stereochemical outcomes.
The Acylated Ribofuranose Donor: A Controlled Delivery Vehicle
Carbohydrates are polyhydroxy compounds, meaning their multiple hydroxyl (-OH) groups can all potentially react.[3] To achieve regioselectivity and control reactivity, these hydroxyl groups are temporarily masked with protecting groups.[4][5][6] In our case, acetyl groups (Ac) are commonly used.
-
Structure: A typical donor is 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. The acetyl group at the anomeric carbon (C-1) serves as a leaving group, while the other acetyl groups protect the remaining hydroxyls.
-
Reactivity: Acetyl groups are electron-withdrawing, which deactivates the glycosyl donor.[3] This reduces its intrinsic reactivity but helps stabilize the molecule and allows for controlled activation by a specific promoter or catalyst.
-
Stereocontrol: The protecting group at the C-2 position is crucial for controlling the stereochemistry of the newly formed glycosidic bond. An acetyl group at C-2 can act as a "participating group," which is essential for directing the formation of a specific anomer (isomer at the anomeric carbon).[7][8]
Reaction Mechanism: Lewis Acid-Catalyzed Glycosylation
The Koenigs-Knorr reaction, one of the oldest methods for glycosylation, traditionally uses heavy metal salts like silver carbonate to activate a glycosyl halide.[9][10][11] A more modern and widely used approach employs a catalytic amount of a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄), to activate an acylated sugar donor.[12][13][14]
The mechanism proceeds through several key stages:
-
Activation: The Lewis acid coordinates to the oxygen of the anomeric acetyl group, making it an excellent leaving group.
-
Formation of the Oxocarbenium Ion: The leaving group departs, and the ring oxygen uses its lone pair to stabilize the resulting positive charge at the anomeric carbon, forming a transient oxocarbenium ion.
-
Neighboring Group Participation: The acetyl group at C-2 attacks the oxocarbenium ion from the same face, forming a cyclic acetoxonium ion intermediate. This intermediate effectively blocks one face of the ribose ring.[8][15]
-
Nucleophilic Attack: The glycosyl acceptor (an alcohol, R-OH) can now only attack from the opposite, unhindered face of the ring in an Sₙ2-like fashion.
-
Product Formation: This attack opens the acetoxonium ion and, after deprotonation, yields the final glycoside. Because the attack is directed to the face opposite the C-2 substituent, this mechanism reliably produces a 1,2-trans glycosidic bond . For D-ribose, this results in the selective formation of the β-anomer .
Figure 1: Key stages of the Lewis acid-catalyzed glycosylation mechanism.
Pillar 2: A Self-Validating Experimental Protocol
This protocol describes a general procedure for the glycosylation of an alcohol acceptor using a per-acetylated ribofuranose donor and TMSOTf as the catalyst. Each step includes justifications to ensure the protocol is self-validating and adaptable.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Glycosyl Donor | e.g., 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Source of the ribose moiety |
| Glycosyl Acceptor | Any primary or secondary alcohol | The molecule to be glycosylated |
| Lewis Acid Catalyst | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Activates the glycosyl donor |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent to dissolve reactants |
| Molecular Sieves | Activated 4 Å | Removes trace amounts of water |
| Quenching Agent | Triethylamine or Pyridine | Neutralizes the acidic catalyst |
| Glassware | Oven-dried round-bottom flasks, syringes, etc. | Ensures anhydrous conditions |
| Inert Gas | Argon or Nitrogen | Prevents atmospheric moisture contamination |
Step-by-Step Glycosylation Procedure
Figure 2: Experimental workflow for a typical glycosylation reaction.
-
Preparation and Setup (Justification: Water is detrimental)
-
Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of Argon or Nitrogen. Rationale: Lewis acids like TMSOTf are extremely sensitive to moisture. Anhydrous conditions are critical for success.
-
-
Charging the Flask (Justification: Stoichiometry and Drying)
-
To the flask, add the acetylated ribofuranose donor (1.0 equivalent), the glycosyl acceptor (1.2-1.5 equivalents), and freshly activated 4 Å molecular sieves. Rationale: A slight excess of the acceptor drives the reaction to completion. Molecular sieves scavenge any residual water from the reactants and solvent.[16]
-
Using a dry syringe, add anhydrous dichloromethane (DCM).
-
Stir the resulting suspension at room temperature for 30 minutes. Rationale: This allows the molecular sieves to thoroughly dry the reaction environment before initiation.
-
-
Reaction Initiation (Justification: Controlled Activation)
-
Cool the flask to the desired temperature (e.g., -20 °C or 0 °C) using an appropriate cooling bath. Rationale: Low temperatures help control the reaction rate and can improve stereoselectivity by minimizing side reactions.
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf, 0.1-0.3 equivalents) dropwise via syringe. Rationale: A catalytic amount is sufficient. A slow, dropwise addition prevents a rapid exotherm and ensures a controlled start to the reaction.
-
-
Reaction Monitoring (Justification: Empirical Endpoint Determination)
-
Allow the reaction to stir, letting it slowly warm to room temperature if necessary. Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC).[16][17]
-
TLC Protocol:
-
Mobile Phase: A typical eluent is a mixture of Hexane and Ethyl Acetate (e.g., 2:1 or 1:1 v/v).
-
Visualization: Stain the TLC plate by dipping it in a p-anisaldehyde or ceric ammonium molybdate solution and then heating. The starting materials and product should appear as distinct spots. The reaction is complete when the glycosyl donor spot has been fully consumed.
-
-
-
Quenching and Work-up (Justification: Halting the Reaction and Initial Purification)
-
Once the reaction is complete, quench it by adding a few drops of triethylamine or pyridine directly to the cold reaction mixture. Rationale: The base neutralizes the acidic catalyst, immediately stopping the reaction.
-
Allow the mixture to warm to room temperature. Dilute with additional DCM and filter through a pad of celite to remove the molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Rationale: These washes remove residual acid, water-soluble byproducts, and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification (Justification: Isolating the Target Compound)
-
Purify the crude residue using silica gel column chromatography. The appropriate solvent system can be determined from the TLC analysis. Rationale: This step separates the desired glycoside from the excess acceptor and any minor byproducts.
-
Pillar 3: Product Analysis and Characterization
Confirming the structure and purity of the final product is a non-negotiable step that relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguously determining the structure and stereochemistry of the glycoside product.[18][19][20]
-
¹H NMR:
-
Anomeric Proton (H-1): This is the most diagnostic signal. For a β-ribofuranoside , the H-1 signal typically appears as a singlet or a narrow doublet due to the ~90° dihedral angle with H-2, resulting in a small coupling constant (J < 2 Hz). An α-ribofuranoside would show a larger coupling constant (J ≈ 4-5 Hz).
-
Other Protons: The remaining sugar protons and the signals from the acceptor molecule should be present in the correct integration ratios.
-
-
¹³C NMR:
-
Anomeric Carbon (C-1): The chemical shift of the anomeric carbon provides further evidence of the configuration.
-
The total number of carbon signals should match the expected structure.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized glycoside.[21][22]
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.[21]
-
Analysis: The spectrum should show a prominent peak corresponding to the molecular ion of the product, often as an adduct with sodium ([M+Na]⁺) or as a protonated molecule ([M+H]⁺). Fragmentation patterns can also provide structural information.[23][24][25]
Data Summary: Expected Outcomes
The following table provides a generalized summary of expected outcomes for Lewis acid-catalyzed glycosylations of acetylated ribofuranose. Actual results will vary based on the specific acceptor and precise conditions.
| Glycosyl Acceptor | Promoter (eq.) | Solvent | Temp (°C) | Typical Yield (%) | Anomeric Ratio (β:α) |
| Methanol | TMSOTf (0.2) | CH₂Cl₂ | 0 to RT | 75-90 | >10:1 |
| Cyclohexanol | TMSOTf (0.2) | CH₂Cl₂ | -20 to 0 | 65-80 | >10:1 |
| Protected Serine | BF₃·OEt₂ (1.5) | CH₂Cl₂ | -40 to -20 | 50-70 | >8:1 |
| Complex Aglycone | SnCl₄ (1.2) | CH₂Cl₂ | -20 to 0 | 40-65 | 5:1 to >10:1 |
Note: Data are representative and based on typical outcomes for glycosylations with participating C-2 protecting groups.[16]
References
- 1. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistryphd.unideb.hu [chemistryphd.unideb.hu]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 10. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 19. cigs.unimo.it [cigs.unimo.it]
- 20. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 22. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library [escholarship.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
Analytical techniques for monitoring reactions with 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
An Application Guide to Reaction Monitoring of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose in L-Nucleoside Synthesis
Introduction: The Critical Role of a Chiral Building Block
In the landscape of modern drug discovery, particularly in the development of antiviral and anticancer therapeutics, L-nucleoside analogues represent a class of molecules with profound biological significance. The synthesis of these vital compounds often relies on key chiral intermediates, among which this compound stands out. This per-acetylated L-sugar is a versatile and stable precursor, primed for stereoselective glycosylation reactions to form the core of L-nucleosides.
Given its central role, the ability to accurately monitor reactions involving this starting material is not merely a procedural step but a cornerstone of process control, yield optimization, and impurity profiling. The transformation of the acetylated L-ribofuranose into a target nucleoside involves precise chemical changes—such as the formation of a glycosidic bond or the selective removal of acetyl protecting groups—that must be tracked to ensure reaction completion and prevent the formation of unwanted byproducts.[1][2]
This guide serves as a detailed resource for researchers, chemists, and process development scientists. It moves beyond simple procedural lists to explain the underlying principles and rationale for selecting and applying the most effective analytical techniques. We will explore a multi-tiered analytical approach, from rapid qualitative assessments to rigorous quantitative and structural analyses, providing the field-proven insights necessary to navigate the complexities of L-nucleoside synthesis with confidence.
Strategic Overview of Reaction Monitoring
The successful synthesis of a target molecule from this compound requires a clear analytical strategy. The choice of technique is dictated by the specific information required at each stage of the reaction. A typical monitoring workflow involves a combination of methods to gain a comprehensive understanding of the reaction's progress.
Caption: General workflow for monitoring reactions involving this compound.
Thin-Layer Chromatography (TLC): The First Line of Inquiry
Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time, qualitative monitoring of organic reactions.[3] Its speed, simplicity, and low cost make it the ideal method for quickly assessing the state of a reaction at the bench.
Causality Behind the Choice: The core principle of TLC in this context relies on the significant polarity difference between the starting material and the products. This compound is a relatively nonpolar molecule due to its acetyl groups. In a typical glycosylation reaction, the product (a protected nucleoside) will have a different polarity. In a deacetylation reaction, the product becomes significantly more polar as hydroxyl groups are exposed.[4] This difference in polarity leads to a clear separation on the TLC plate, allowing for visual tracking of the consumption of starting material and the formation of product.[5]
Detailed Protocol for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates.[3] With a pencil, gently draw a baseline (origin) about 1 cm from the bottom edge.
-
Sample Preparation:
-
Reference (Starting Material - SM): Dissolve a trace amount (<1 mg) of this compound in a volatile solvent like ethyl acetate or dichloromethane (DCM).
-
Reaction Mixture (RM): At a specific time point (e.g., T=0, T=1h, T=2h), dip a glass capillary into the reaction mixture.
-
-
Spotting:
-
Carefully spot the prepared starting material solution on the left side of the origin.
-
Spot the reaction mixture in the center of the origin.
-
It is good practice to "co-spot" by applying the reaction mixture directly on top of a starting material spot on the right side of the origin. This helps confirm the identity of the starting material spot in the reaction lane.
-
-
Elution:
-
Prepare a mobile phase (eluent). A common starting point for acetylated sugars is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v).[3] The ideal solvent system should provide a starting material Retention Factor (Rf) of ~0.4-0.5 for clear separation.
-
Pour a small amount of the eluent into a developing chamber, cover it, and let the atmosphere saturate for a few minutes.
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the eluent level. Close the chamber.
-
-
Development & Visualization:
-
Allow the eluent to travel up the plate until it is about 1 cm from the top edge.
-
Remove the plate and immediately mark the solvent front with a pencil. Let the plate air dry completely.
-
Visualization:
-
UV Light: View the plate under a short-wave (254 nm) UV lamp. Many nucleobases are UV-active and will appear as dark spots. The acetylated sugar is not UV-active.
-
Staining: Immerse the plate in a staining solution. A p-anisaldehyde or potassium permanganate stain is excellent for visualizing carbohydrates. After dipping, gently heat the plate with a heat gun until colored spots appear.
-
-
Data Interpretation:
-
Starting Material (SM): Will appear as a spot at a specific Rf. This spot should diminish in intensity as the reaction progresses.
-
Product (P): Will appear as a new spot with a different Rf. For glycosylation, the product's Rf may be higher or lower depending on the base. For deacetylation, the product will have a much lower Rf (closer to the baseline) due to increased polarity.[4]
-
Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]
| Component | Expected Polarity | Expected Rf Value | Visualization Method |
| This compound | Low | High (e.g., 0.5) | Staining (e.g., p-anisaldehyde) |
| Protected L-Nucleoside (Product) | Varies | Varies | UV (if base is active), Staining |
| Partially Deacetylated Intermediates | Medium | Intermediate | Staining |
| Fully Deacetylated L-Ribofuranose (Product) | High | Low (e.g., <0.1) | Staining |
High-Performance Liquid Chromatography (HPLC): Precision and Purity
For quantitative insights into reaction conversion, product purity, and the detection of minor byproducts, HPLC is the gold standard. A reverse-phase (RP-HPLC) method is typically employed for acetylated carbohydrates.
Causality Behind the Choice: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[6] The nonpolar acetylated starting material will interact strongly with the column and thus have a longer retention time. As the reaction proceeds to form either a nucleoside or a more polar deacetylated product, the analyte's polarity changes, resulting in a different, often shorter, retention time. This allows for excellent separation and quantification using detectors like UV (for UV-active products) or Evaporative Light Scattering Detector (ELSD) for all non-volatile compounds.[7]
Detailed Protocol for RP-HPLC Monitoring
-
System Preparation:
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a robust choice.[7]
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B) is common. For MS compatibility, add 0.1% formic acid to both solvents.[6]
-
Detector: A UV detector set to the absorbance maximum of the nucleobase (e.g., 260 nm) or an ELSD for universal detection.
-
-
Sample Preparation:
-
At a given time point, quench a small aliquot (e.g., 50 µL) of the reaction mixture in a known volume of mobile phase (e.g., 950 µL) to stop the reaction and dilute the sample.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Method Parameters (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
Start at 15% Acetonitrile.
-
Ramp to 85% Acetonitrile over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Column Temperature: 25-30 °C.
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared time point samples.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of one or more product peaks. The peak area can be used to calculate the percent conversion and purity.
-
Data Interpretation:
-
The peak corresponding to this compound will decrease in area over time.
-
A new peak corresponding to the product will grow.
-
The presence of multiple new peaks may indicate the formation of isomers (e.g., α and β anomers) or byproducts.
-
Percent conversion can be calculated as: (Initial SM Area - Current SM Area) / Initial SM Area * 100%.
| Parameter | Typical Conditions for Acetylated Ribofuranose Analysis |
| Column | C18 Reverse-Phase (4.6x250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 260 nm) or ELSD |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides unambiguous structural information and can be used for both ex situ analysis of crude reaction mixtures and in situ monitoring of reaction kinetics.[8] ¹H NMR is particularly powerful for observing the fate of key protons on the ribofuranose ring and the acetyl groups.
Causality Behind the Choice: Every proton in a molecule resides in a unique electronic environment, giving rise to a distinct signal (chemical shift) in the NMR spectrum. The anomeric proton (H-1) of the starting material is particularly diagnostic. Upon glycosylation, its chemical shift and coupling constant will change significantly, confirming the formation of the C-N or C-O glycosidic bond.[9][10] Similarly, the acetyl methyl protons appear as sharp singlets, which can be monitored to track deprotection. This technique offers an unparalleled level of structural detail, confirming not just conversion but also the identity and stereochemistry of the product.
Detailed Protocol for ¹H NMR Monitoring
-
Sample Preparation (Ex Situ):
-
Take an aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.[11]
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.[11]
-
-
Instrument Setup:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure proper shimming to obtain sharp, well-resolved peaks.
-
-
Data Acquisition & Processing:
-
Acquire the spectrum. Key parameters include the number of scans (typically 8-16 for a concentrated sample) and relaxation delay.
-
Process the data by applying Fourier transform, phasing, and baseline correction.
-
Integrate the relevant peaks.
-
Data Interpretation:
-
Starting Material: Look for the characteristic signals of this compound. The anomeric proton (H-1) is a key diagnostic signal. The acetyl methyl groups will appear as distinct singlets around 2.0-2.2 ppm.
-
Product Formation:
-
Glycosylation: The H-1 signal will shift (often downfield) and its coupling pattern may change, confirming the new glycosidic linkage. New signals for the attached base will also appear.
-
Deacetylation: The acetyl singlets will disappear and be replaced by broad signals for the new -OH protons. The adjacent C-H signals will shift upfield.
-
-
Quantitative Analysis: The ratio of the integrals of product peaks to starting material peaks can provide a quantitative measure of reaction conversion.[12]
| Proton Type | Expected ¹H Chemical Shift (ppm in CDCl₃) | Signal to Monitor |
| Anomeric (H-1) of Starting Material | ~6.1-6.3 | Disappearance of this signal |
| Acetyl Methyls (-OCOCH₃ ) of Starting Material | ~2.0-2.2 (multiple singlets) | Disappearance of these signals (for deacetylation) |
| Anomeric (H-1') of Nucleoside Product | Varies (~5.8-6.5) | Appearance of a new signal with a different J-coupling |
| Ribofuranose Ring Protons (H-2 to H-5) | ~4.0-5.5 | Shifts upon reaction |
Mass Spectrometry (MS): Unambiguous Mass Verification
Mass spectrometry is a powerful technique for confirming the molecular weight of the starting material, intermediates, and final products.[11] It is most often used in conjunction with HPLC (LC-MS) for comprehensive analysis.
Causality Behind the Choice: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This provides a direct and highly accurate confirmation of a molecule's elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are ideal for carbohydrate analysis as they generate molecular ions (e.g., [M+Na]⁺, [M+H]⁺) with minimal fragmentation.[11] This allows for the clear identification of the expected product mass and can help identify unexpected byproducts or intermediates.
Protocol for LC-MS Analysis
-
Sample Preparation: Prepare the sample as described in the HPLC protocol. The mobile phase must be MS-compatible (e.g., using formic acid or ammonium acetate instead of non-volatile buffers like phosphate).[6]
-
Instrument Setup:
-
Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Operate in positive ion mode, as acetylated sugars readily form adducts with sodium ([M+Na]⁺) or cesium ([M+Cs]⁺).[13]
-
Scan a relevant m/z range (e.g., 100-500 Da).
-
-
Data Analysis:
-
Extract the mass spectrum for each peak observed in the HPLC chromatogram.
-
Compare the observed m/z value with the theoretical mass of the expected compounds.
-
Decision Framework for Technique Selection
Choosing the right analytical tool is critical for efficient and effective process development. This decision tree outlines a logical approach for selecting the most appropriate technique based on the analytical question at hand.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Separation of 1,2,3,5-Tetraacetyl-.-d-ribofuranose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 9. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 10. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. schd-shimadzu.com [schd-shimadzu.com]
- 15. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose Reaction Products
Abstract
This document provides a comprehensive guide to the purification of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose, a critical intermediate in the synthesis of various nucleoside analogues and antiviral drugs. The synthesis of this compound often results in a mixture of anomers and other process-related impurities, necessitating robust purification strategies. This application note details field-proven protocols for recrystallization and column chromatography, explains the rationale behind procedural steps, and outlines analytical methods for purity verification. The methodologies are designed to be scalable and reproducible, ensuring the high purity required for pharmaceutical development.
Introduction: The Significance of High-Purity this compound
This compound is a key precursor in the synthesis of L-nucleoside analogues, a class of compounds with significant therapeutic potential, particularly as antiviral agents. The precise stereochemistry of the ribofuranose sugar is paramount to the biological activity of the final drug substance. Consequently, obtaining the pure β-anomer is a critical step in the synthetic pathway.
The acetylation of L-ribose typically yields a crude product containing a mixture of the desired β-anomer and the α-anomer, often in a ratio ranging from 2:1 to 3:1.[1] Additionally, residual starting materials, partially acetylated species, and by-products from side reactions can be present. The removal of these impurities is essential, as their presence can lead to difficulties in subsequent synthetic steps and the formation of undesired stereoisomers in the final active pharmaceutical ingredient (API). This guide provides detailed methodologies to address these purification challenges.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. In the synthesis of this compound, the primary impurities include:
-
α-Anomer (1,2,3,5-Tetra-O-acetyl-alpha-L-ribofuranose): The most significant impurity, differing only in the stereochemistry at the anomeric carbon (C1).
-
Partially Acetylated Ribofuranoses: Molecules where one or more hydroxyl groups remain unreacted.
-
Acetic Anhydride and Acetic Acid: Residual reagents from the acetylation reaction.
-
Pyridine or other catalysts: If used in the acetylation step.
The structural similarity between the α and β anomers presents the most significant purification challenge. The methods described herein are optimized to achieve high diastereomeric purity.
Purification Workflow: A Strategic Approach
The selection of a purification method depends on the scale of the reaction, the initial purity of the crude product, and the desired final purity. A typical workflow involves an initial workup to remove reagents, followed by either recrystallization or column chromatography to isolate the pure β-anomer.
Figure 1: General workflow for the purification of this compound.
Method 1: Selective Recrystallization
Recrystallization is a highly effective and scalable method for purifying the β-anomer, leveraging its lower solubility compared to the α-anomer in specific solvent systems. This technique is often the preferred method in industrial settings due to its cost-effectiveness and efficiency.
Principle of Separation
The subtle difference in the three-dimensional structure of the α and β anomers leads to variations in their crystal lattice energies and, consequently, their solubilities. By carefully selecting a solvent system in which the β-anomer is sparingly soluble at lower temperatures while the α-anomer and other impurities remain in solution, selective crystallization of the desired product can be achieved.
Detailed Protocol for Recrystallization
This protocol is adapted from established procedures for the purification of acetylated sugars.[2][3]
Materials:
-
Crude 1,2,3,5-Tetra-O-acetyl-L-ribofuranose mixture
-
Ethyl acetate (EtOAc)
-
Tertiary-butyl methyl ether (TBME) or Diethyl ether
-
Erhlenmeyer flask
-
Heating mantle or water bath
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable solvent mixture, such as 3:7 ethyl acetate/tertiary-butyl methyl ether (EtOAc/TBME).[2] The goal is to create a saturated solution at an elevated temperature. Gently warm the mixture to facilitate dissolution, but avoid excessive heating which could lead to product degradation.
-
Cooling and Crystallization: Slowly cool the solution to room temperature. The β-anomer should begin to crystallize. To maximize the yield, subsequently place the flask in an ice bath for at least one hour to further decrease the solubility of the β-anomer.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any residual mother liquor containing the α-anomer and other impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The pure β-anomer is typically obtained as a white solid.[3]
Table 1: Recrystallization Solvent Systems and Expected Outcomes
| Solvent System | Ratio (v/v) | Expected Yield of β-Anomer | Key Considerations |
| Ethyl Acetate / TBME | 3:7 | High | Good for selective precipitation.[2] |
| Diethyl Ether | N/A | ~57% overall from L-ribose | A commonly cited solvent for this recrystallization.[1][3] |
Method 2: Flash Column Chromatography
For smaller scale purifications or when recrystallization does not yield the desired purity, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.
Principle of Separation
In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase. The more polar a compound is, the more strongly it will adsorb to the silica gel and the slower it will elute from the column. While both anomers of tetra-O-acetyl-L-ribofuranose have the same functional groups, their different spatial arrangements can lead to slight differences in polarity, allowing for their separation. Protected carbohydrates are often purified using normal-phase techniques on silica gel.[4]
Detailed Protocol for Flash Column Chromatography
Materials:
-
Crude 1,2,3,5-Tetra-O-acetyl-L-ribofuranose mixture
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Glass column
-
Compressed air or pump for flash chromatography
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 Hexanes:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. The less polar α-anomer will typically elute before the more polar β-anomer.
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 Hexanes:EtOAc). Visualize the spots using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).
-
Pooling and Concentration: Combine the fractions containing the pure β-anomer and remove the solvent under reduced pressure to yield the purified product.
Table 2: Chromatographic Conditions
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation of moderately polar compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient | Allows for efficient separation of closely related anomers. |
| Detection | TLC with staining (e.g., KMnO4) | Acetylated sugars are often not UV-active, requiring a chemical stain for visualization.[4] |
Figure 2: Workflow for purification by flash column chromatography.
Characterization and Quality Control
After purification, it is crucial to verify the identity and purity of the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure and anomeric configuration. The coupling constant of the anomeric proton (H-1) is diagnostic: for the β-anomer, a small coupling constant is expected due to the trans relationship with H-2.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is an excellent method for determining the purity of the final product. Acetylated sugars, being more hydrophobic than their unprotected counterparts, are well-suited for reversed-phase chromatography.[5] A C18 column with a water/acetonitrile or water/methanol gradient can effectively separate the anomers and other impurities.
Melting Point
The melting point of the purified compound should be sharp and consistent with literature values (approximately 80-83 °C).[6] A broad melting range is indicative of impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield from Recrystallization | Too much solvent used for dissolution. | Use a minimal amount of hot solvent to dissolve the crude product. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Incomplete Separation by Chromatography | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC before running the column. |
| Column was overloaded. | Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight). | |
| Product appears as an oil, not a solid | Presence of residual solvent or impurities. | Re-purify by chromatography or attempt recrystallization from a different solvent system. Ensure complete drying under high vacuum. |
Conclusion
The purification of this compound is a critical step in the synthesis of L-nucleoside analogues. Both recrystallization and flash column chromatography are effective methods for obtaining the high-purity β-anomer required for pharmaceutical applications. The choice of method will depend on the scale of the synthesis and the specific impurity profile of the crude product. Careful execution of the protocols detailed in this guide, coupled with rigorous analytical characterization, will ensure a reliable and reproducible supply of this vital synthetic intermediate.
References
- 1. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 2. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-L-リボフラノース 1,2,3,5-テトラ-O-アセタート ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: The Pivotal Role of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose in the Synthesis of Nuclease-Resistant RNA Analogs
Introduction
The therapeutic potential of RNA-based molecules, from antisense oligonucleotides to aptamers and siRNAs, is vast. However, a primary obstacle to their clinical application is their rapid degradation by ubiquitous nucleases in biological systems.[1] A powerful strategy to overcome this limitation is the use of mirror-image nucleic acids, or L-RNA, which are constructed from L-ribonucleoside units instead of their natural D-counterparts.[2] Natural enzymes, which are chiral catalysts, are stereospecific and generally cannot recognize or cleave the phosphodiester backbone of L-RNA, rendering these analogs exceptionally stable in vivo.[3][4] This biostability makes L-RNA analogs, particularly L-RNA aptamers known as Spiegelmers (from the German 'Spiegel' for mirror), highly attractive candidates for diagnostics and therapeutics.[1][5]
The synthesis of these crucial L-ribonucleosides hinges on the availability of high-purity, stereochemically defined precursors. 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose (CAS 144490-03-9) serves as a cornerstone building block for this purpose.[6] Its per-acetylated structure provides controlled reactivity and, critically, directs the stereochemical outcome of the key glycosylation step to yield the desired β-anomer, which is essential for mimicking the natural geometry of RNA. This document provides an in-depth guide to the chemistry, protocols, and applications involving this pivotal intermediate for researchers, scientists, and drug development professionals.
Section 1: The Chemistry of L-Ribonucleoside Synthesis
The core transformation in synthesizing an L-ribonucleoside from 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is the formation of the N-glycosidic bond between the C1' of the L-ribose sugar and a nitrogen atom of a nucleobase. The most common and effective method for this is the Vorbrüggen glycosylation.
1.1 The Vorbrüggen Glycosylation: Mechanism and Stereocontrol
The Vorbrüggen reaction involves coupling a silylated heterocycle (nucleobase) with an acylated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).
The acetyl groups on the L-ribofuranose precursor play two critical roles:
-
Protection: They protect the hydroxyl groups from participating in unwanted side reactions.
-
Stereodirection: The acetyl group at the C2' position is crucial for obtaining the correct β-stereochemistry at the anomeric C1' position. It participates in the reaction through "anchimeric assistance," forming a transient acyloxonium ion intermediate after the C1'-acetate is activated and leaves. The incoming silylated nucleobase can then only attack from the opposite (alpha) face, resulting in the exclusive formation of the desired β-glycosidic bond.[7]
Caption: Vorbrüggen glycosylation reaction pathway.
Section 2: Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and deprotection of a representative L-ribonucleoside analog.
Protocol 1: Synthesis of Protected L-Uridine (2',3',5'-Tri-O-acetyl-L-uridine)
This protocol details the Lewis acid-catalyzed coupling of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose with silylated uracil.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Uracil | 66-22-8 | 112.09 | 1.12 g | 10.0 |
| Hexamethyldisilazane (HMDS) | 999-97-3 | 161.40 | 10 mL | excess |
| Ammonium Sulfate | 7783-20-2 | 132.14 | ~20 mg | catalytic |
| 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | 144490-03-9 | 318.28 | 3.18 g | 10.0 |
| Anhydrous Acetonitrile (MeCN) | 75-05-8 | 41.05 | 100 mL | - |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 27607-77-8 | 222.26 | 2.2 mL | 12.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Silylation of Nucleobase:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add uracil (1.12 g, 10.0 mmol), hexamethyldisilazane (10 mL), and a catalytic amount of ammonium sulfate (~20 mg).
-
Heat the suspension to reflux under a nitrogen atmosphere. The mixture should become a clear, homogeneous solution within 2-3 hours.
-
After the reaction is complete (solution is clear), remove the excess HMDS under reduced pressure to obtain bis(trimethylsilyl)uracil as a viscous oil or solid. Place the flask under high vacuum for at least 1 hour.
-
-
Glycosylation Reaction:
-
Place the flask containing the dried silylated uracil under a nitrogen atmosphere.
-
Add 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose (3.18 g, 10.0 mmol) followed by anhydrous acetonitrile (100 mL). Stir the mixture until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSOTf (2.2 mL, 12.0 mmol) dropwise via syringe over 5 minutes. The solution may change color.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 5% Methanol in Dichloromethane as eluent).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate solution (~50 mL) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude foam or oil.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-5% methanol in dichloromethane to afford 2',3',5'-Tri-O-acetyl-L-uridine as a white solid. The typical yield is 70-85%.
-
Protocol 2: Zemplén Deacetylation of Protected L-Uridine
This protocol uses a catalytic amount of base to remove the acetyl protecting groups, yielding the final L-uridine analog.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2',3',5'-Tri-O-acetyl-L-uridine | - | 370.31 | 3.70 g | 10.0 |
| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |
| Sodium Methoxide (0.5 M in MeOH) | 124-41-4 | 54.02 | ~1 mL | 0.5 |
| Dowex® 50WX8 (H+ form) resin | 11113-61-4 | - | As needed | - |
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified 2',3',5'-Tri-O-acetyl-L-uridine (3.70 g, 10.0 mmol) in anhydrous methanol (100 mL) in a dry flask under a nitrogen atmosphere.
-
Add 0.5 M sodium methoxide in methanol (~1 mL, 0.5 mmol, 0.05 eq.).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
-
Neutralization and Purification:
-
Once the starting material is consumed, add Dowex® H+ form resin to the solution until the pH becomes neutral (test with wet pH paper).
-
Stir for an additional 15 minutes.
-
Filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure. The resulting solid can be recrystallized from methanol or ethanol to yield pure L-uridine as a white crystalline solid. The typical yield is >95%.
-
Section 3: Pathway to L-RNA Oligonucleotides
The synthesized L-ribonucleoside is not the final product but a key intermediate. To be incorporated into an L-RNA strand using automated solid-phase synthesis, it must be converted into a phosphoramidite building block.[8] This multi-step process involves:
-
5'-O-Protection: Selective protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group.
-
3'-O-Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to install the reactive phosphoramidite moiety.
Once prepared, these L-nucleoside phosphoramidites can be used in a standard DNA/RNA synthesizer to build custom L-RNA sequences in the 3' to 5' direction.[8][9]
Caption: Overall workflow from precursor to L-RNA.
Section 4: Summary of Key Data
For successful synthesis, careful monitoring and characterization are essential. The following tables provide representative data for the synthesis described.
Table 1: Typical Glycosylation Reaction Parameters
| Nucleobase Type | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pyrimidine | TMSOTf | Acetonitrile | 0 to RT | 4-6 | 70-85 |
| Purine | SnCl₄ | 1,2-DCE | RT to 60 | 6-12 | 60-80 |
Table 2: Representative Spectroscopic Data for L-Uridine
| Analysis | Expected Result |
| ¹H NMR | δ (ppm) in D₂O: ~7.9 (d, H6), ~5.9 (d, H1'), ~5.8 (d, H5), ~4.3-4.1 (m, H2', H3', H4'), ~3.9-3.7 (m, H5'a, H5'b). Coupling constants (J) are critical for confirming stereochemistry. |
| ¹³C NMR | δ (ppm) in D₂O: ~166 (C4), ~152 (C2), ~142 (C6), ~102 (C5), ~90 (C1'), ~85 (C4'), ~74 (C2'), ~70 (C3'), ~61 (C5'). |
| HRMS | Calculated for C₉H₁₂N₂O₆ [M+H]⁺: 245.0717. Found: 245.0719. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. The Chemical Synthesis of Oligonucleotides [biosyn.com]
Application Notes and Protocols: Enzymatic Reactions Involving 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Introduction: The Strategic Importance of L-Ribofuranose Derivatives
In the landscape of modern drug discovery and development, L-nucleoside analogues represent a class of molecules with profound therapeutic impact, particularly as antiviral and anticancer agents.[1][2] The rare sugar L-ribose is a critical precursor for these pharmaceuticals.[3][4] However, its direct use in chemical synthesis is hampered by the presence of multiple hydroxyl groups with similar reactivity. To overcome this, chemists rely on protected forms of L-ribose, with 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose being a key intermediate.[5][6] This peracetylated form enhances solubility in organic solvents and allows for controlled, stepwise synthesis.
The challenge then becomes the selective deprotection of this molecule to unmask a single hydroxyl group for subsequent reactions. While chemical methods for selective deprotection often require multiple steps and can suffer from low yields and the use of harsh reagents, enzymatic catalysis offers a powerful alternative.[7][8] Enzymes, particularly lipases and esterases, can exhibit remarkable regioselectivity, enabling the precise removal of specific acetyl groups under mild conditions. This guide provides detailed application notes and protocols for the enzymatic manipulation of this compound, offering researchers a practical framework for the synthesis of valuable L-nucleoside precursors.
Core Concept: The Power of Enzymatic Regioselectivity
The hydroxyl groups of a ribofuranose molecule, located at the C1, C2, C3, and C5 positions, present a significant challenge for selective chemical modification due to their similar reactivity. Enzymatic catalysis provides an elegant solution to this problem. Hydrolases, such as lipases and esterases, possess active sites with specific three-dimensional geometries. This structural constraint allows the enzyme to preferentially bind and cleave ester groups at certain positions on the sugar ring, a phenomenon known as regioselectivity.
For this compound, the primary 5-O-acetyl group is often the most sterically accessible and is a common target for enzymatic hydrolysis.[9][10] However, depending on the enzyme and reaction conditions, deacetylation can also be directed towards the anomeric C1 position or other secondary positions.[7][8][11] This enzymatic precision is the cornerstone of the protocols described herein, enabling the generation of specific, partially acetylated building blocks for further synthesis.
Caption: Structure of this compound.
Application Note 1: Regioselective Enzymatic Deacetylation
Objective: To produce 1,2,3-tri-O-acetyl-beta-L-ribofuranose through the selective removal of the 5-O-acetyl group, creating a key synthetic intermediate with a free primary hydroxyl group.
Principle: Lipases, particularly from microbial sources, are highly effective catalysts for the regioselective deacetylation of peracetylated sugars.[9][10] The choice of enzyme is critical for directing the site of hydrolysis. Candida rugosa lipase, for example, has been shown to exhibit high selectivity for the 5-position of acetylated ribofuranose.[9][10]
Protocol 1: Preparative Scale 5-O-Deacetylation with Candida rugosa Lipase
This protocol is adapted from methodologies described in the literature for the regioselective deacetylation of peracetylated ribofuranose.[9][10]
Materials:
-
This compound
-
Lipase from Candida rugosa (e.g., Sigma-Aldrich Type VII, ≥700 unit/mg)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1.0 g of this compound in 20 mL of 0.1 M phosphate buffer (pH 7.0).
-
Enzyme Addition: Add 500 mg of Candida rugosa lipase to the solution.
-
Incubation: Stir the suspension at 37°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Once the starting material is consumed, filter the reaction mixture to remove the enzyme.
-
Extract the aqueous filtrate with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to yield pure 1,2,3-tri-O-acetyl-beta-L-ribofuranose.
Data Summary: Regioselectivity of Various Hydrolases
The choice of enzyme can significantly impact the outcome of the deacetylation reaction. The following table summarizes findings from various studies on the enzymatic hydrolysis of acetylated ribose derivatives.
| Enzyme | Source | Primary Deacetylation Position(s) | Key Findings | Reference |
| Lipase | Candida rugosa | 5-O | High regioselectivity for the primary acetyl group. | [9][10] |
| Porcine Pancreatic Lipase (PPL) | Porcine Pancreas | 1-O and others | Can produce a mixture of deacetylated products. | [7][11] |
| Porcine Liver Esterase (PLE) | Porcine Liver | 1-O | Shows selectivity for the anomeric acetyl group. | [7][11] |
| Rabbit Serum Esterase (RS) | Rabbit Serum | 1-O | Similar selectivity to PLE for the anomeric position. | [7][11] |
Note: Acetyl migration can sometimes occur during enzymatic hydrolysis, leading to a mixture of products.[7][11]
Experimental Workflow
Caption: General workflow for enzymatic deacetylation.
Application Note 2: Chemoenzymatic Synthesis of L-Nucleoside Analogues
Objective: To utilize the enzymatically prepared 1,2,3-tri-O-acetyl-beta-L-ribofuranose in the synthesis of a target L-nucleoside analogue.
Principle: The free 5'-hydroxyl group on the tri-acetylated L-ribofuranose serves as a handle for further chemical modifications or enzymatic coupling reactions. One powerful method for nucleoside synthesis is enzymatic transglycosylation, catalyzed by nucleoside phosphorylases (NPs).[12] In this reaction, the ribosyl group is transferred from a donor nucleoside (or in this case, a suitably activated sugar) to a recipient nucleobase. While direct enzymatic glycosylation using acetylated sugars can be challenging, a chemoenzymatic approach is highly effective. This involves a chemical activation step at the anomeric carbon followed by enzymatic coupling.
Protocol 2: Representative Chemoenzymatic Synthesis of an L-Nucleoside
This protocol outlines a general strategy. Specific conditions will vary based on the target nucleoside.
Part A: Synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-5-iodo-beta-L-ribofuranose (Chemical Step)
-
Starting Material: Begin with 1,2,3-tri-O-acetyl-beta-L-ribofuranose, the product of Protocol 1.
-
Appel Reaction:
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., toluene).
-
Add triphenylphosphine and iodine.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete as monitored by TLC.
-
Purify the resulting 5'-iodo derivative by column chromatography.
-
Part B: Synthesis of the L-Nucleoside Analogue (Illustrative Enzymatic Step)
This part illustrates a subsequent enzymatic step for forming a glycosidic bond. For this specific substrate, a more common route would be chemical coupling of the activated sugar with a nucleobase. However, to illustrate the power of enzymes in nucleoside synthesis, a general transglycosylation protocol is presented.[12]
Materials:
-
Activated L-ribofuranose derivative
-
Target nucleobase (e.g., a purine or pyrimidine analogue)
-
Nucleoside Phosphorylase (e.g., from Aeromonas hydrophila)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the activated L-ribofuranose derivative and a molar excess of the target nucleobase in the phosphate buffer.
-
Enzyme Addition: Add a catalytic amount of the appropriate nucleoside phosphorylase.
-
Incubation: Incubate the mixture at a suitable temperature (e.g., 30-50°C) for 24-72 hours.
-
Monitoring and Work-up: Monitor the formation of the new nucleoside by HPLC. Once the reaction reaches equilibrium or completion, the product can be purified using preparative HPLC.
Chemoenzymatic Pathway
Caption: Chemoenzymatic route to L-nucleoside analogues.
Troubleshooting and Key Considerations
-
Enzyme Activity and Stability: The activity of lipases can be highly dependent on pH, temperature, and the presence of organic solvents. It is crucial to use the optimal conditions for the specific enzyme being used. Enzyme immobilization can often enhance stability and allow for easier reuse.
-
Acetyl Migration: In aqueous solutions, particularly during long reaction times, acetyl groups can migrate between adjacent hydroxyl groups.[7][11] This can lead to a mixture of isomers, complicating purification. Minimizing reaction time and careful monitoring are essential.
-
Incomplete Conversion: If the reaction stalls, consider adding fresh enzyme or optimizing the reaction conditions. The solubility of the acetylated sugar may also be a limiting factor.
-
Product Characterization: Thorough characterization of the partially deacetylated products by NMR (¹H and ¹³C) and mass spectrometry is critical to confirm the regioselectivity of the enzymatic reaction.
Conclusion
The enzymatic manipulation of this compound provides a highly efficient and selective route to valuable synthetic intermediates. By leveraging the inherent regioselectivity of enzymes like lipases, researchers can avoid complex and often low-yielding chemical protection/deprotection strategies. The protocols and insights provided in this guide serve as a foundation for the development of robust and scalable processes for the synthesis of L-nucleoside analogues, paving the way for advancements in antiviral and anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. US8642297B2 - Production of L-ribose and other rare sugars - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Glycosylation with 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Welcome to the Technical Support Center for glycosylation reactions utilizing 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of L-ribofuranosides. Drawing from established principles of carbohydrate chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your glycosylation reactions and maximize the yield of your desired product.
Introduction: The Challenges of L-Ribofuranosylation
This compound is a versatile donor for the synthesis of a wide array of biologically significant molecules, including nucleoside analogues and other glycoconjugates. However, the inherent reactivity of the furanose ring and the presence of acetyl protecting groups can lead to the formation of several undesired side products. Understanding the mechanisms behind the formation of these impurities is the first step toward mitigating their occurrence. This guide will focus on the most prevalent side products: 1,2-orthoesters , glycals , and anhydro sugars , in addition to addressing the critical aspect of anomeric selectivity .
FAQ 1: Orthoester Formation - The Persistent Neighbor
Question: I am observing a significant amount of a side product that I suspect is a 1,2-orthoester. Why does this happen and how can I prevent it?
Answer:
The formation of a 1,2-orthoester is a classic side reaction in glycosylations with donors bearing a participating protecting group at the C-2 position, such as the acetyl group in your L-ribofuranose donor.
The Underlying Chemistry: Neighboring Group Participation
The acetyl group at C-2 can attack the anomeric center upon activation of the leaving group by a Lewis acid. This intramolecular reaction forms a cyclic dioxolanylium ion intermediate. While this intermediate is key to achieving a 1,2-trans-glycoside, it can also be attacked by the alcohol acceptor at the acetyl carbonyl carbon, leading to the formation of a stable 1,2-orthoester side product instead of the desired glycoside.[1]
Troubleshooting Guide: Minimizing Orthoester Formation
| Strategy | Rationale | Step-by-Step Protocol |
| Choice of Lewis Acid | Stronger, more oxophilic Lewis acids can favor the formation of the desired glycoside by promoting the dissociation of the orthoester intermediate.[1] | 1. Screen a panel of Lewis acids such as TMSOTf, BF₃·OEt₂, and SnCl₄. 2. Start with catalytic amounts and gradually increase to stoichiometric amounts if necessary. 3. Monitor the reaction by TLC or HPLC to determine the optimal Lewis acid and concentration that minimizes orthoester formation. |
| Reaction Temperature | Lower temperatures can disfavor the formation of the thermodynamically more stable orthoester. | 1. Initiate the reaction at a low temperature (e.g., -78 °C or -40 °C). 2. Allow the reaction to slowly warm to room temperature while monitoring its progress. 3. Quench the reaction once the starting material is consumed to prevent prolonged exposure to conditions that may favor side product formation. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of the intermediates. | 1. Employ non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene. 2. Avoid highly polar or coordinating solvents such as acetonitrile, which can stabilize the dioxolanylium ion and potentially favor orthoester formation. |
FAQ 2: Glycal Formation - The Elimination Problem
Question: My reaction mixture shows a product consistent with a glycal. What causes this elimination reaction and how can I suppress it?
Answer:
Glycal formation is an elimination side reaction that can occur with acetylated sugar donors. It involves the loss of the anomeric substituent and the C-2 acetate to form a double bond between C-1 and C-2.
The Underlying Chemistry: Elimination Pathways
The formation of a glycal from a per-O-acetylated sugar typically proceeds through an E1-like mechanism. The Lewis acid activates the anomeric leaving group, leading to the formation of an oxocarbenium ion. Subsequent elimination of the C-2 acetate, often facilitated by a base (which can be the displaced leaving group or an added scavenger), results in the formation of the glycal.
Troubleshooting Guide: Suppressing Glycal Formation
| Strategy | Rationale | Step-by-Step Protocol |
| Use of a Non-Nucleophilic Base | A hindered, non-nucleophilic base can scavenge protons generated during the reaction without promoting elimination. | 1. Add a proton scavenger such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to the reaction mixture. 2. Use stoichiometric amounts relative to the Lewis acid. |
| Careful Choice of Lewis Acid | Highly reactive Lewis acids can promote elimination. Milder Lewis acids may be more selective. | 1. If glycal formation is significant with strong Lewis acids like TMSOTf, consider using milder alternatives like trimethylsilyl trifluoroacetate (TMSOTFA) or zinc salts. |
| Control of Reaction Time and Temperature | Prolonged reaction times and elevated temperatures can increase the likelihood of elimination. | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Maintain the lowest effective temperature for the glycosylation to proceed at a reasonable rate. |
FAQ 3: Anhydro Sugar Formation - The Intramolecular Annoyance
Question: I have identified an anhydro sugar in my product mixture. How is this formed and what can I do to avoid it?
Answer:
Anhydro sugars are formed through an intramolecular cyclization where a hydroxyl group (or a deprotected acetyl group) attacks another position on the sugar ring, typically the anomeric carbon, displacing the leaving group.
The Underlying Chemistry: Intramolecular Cyclization
In the case of this compound, the formation of a 1,5-anhydro-L-ribofuranose is a possibility. This can occur if the acetyl group at C-5 is partially hydrolyzed or if the reaction conditions are harsh enough to promote its removal, followed by the attack of the resulting primary hydroxyl group at the activated anomeric center.
Troubleshooting Guide: Preventing Anhydro Sugar Formation
| Strategy | Rationale | Step-by-Step Protocol |
| Strict Anhydrous Conditions | The presence of water can lead to the hydrolysis of acetyl groups, creating free hydroxyls that can participate in intramolecular reactions. | 1. Ensure all glassware is oven- or flame-dried. 2. Use freshly distilled, anhydrous solvents. 3. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Use of Molecular Sieves | Molecular sieves effectively scavenge trace amounts of water from the reaction mixture. | 1. Activate molecular sieves (e.g., 4 Å) by heating under vacuum. 2. Add the activated molecular sieves to the reaction flask before adding reagents. |
| Careful Temperature Control | High temperatures can promote deacetylation and subsequent cyclization. | 1. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
FAQ 4: Anomeric Selectivity - Controlling the Stereochemistry
Question: I am getting a mixture of α and β anomers. How can I improve the stereoselectivity of my L-ribosylation?
Answer:
Controlling the anomeric selectivity is a central challenge in glycosylation chemistry. The outcome is a delicate balance of several factors.[2][3]
The Underlying Chemistry: A Mechanistic Dichotomy
The formation of the 1,2-trans (in this case, the α-L-ribofuranoside) product is favored by the neighboring group participation of the C-2 acetyl group, which blocks the β-face from nucleophilic attack. However, if the reaction proceeds through a more SN1-like mechanism with a dissociated oxocarbenium ion, a mixture of anomers can be formed. The more thermodynamically stable anomer, often predicted by the anomeric effect, may also be favored under equilibrating conditions.
Troubleshooting Guide: Enhancing Anomeric Selectivity
| Strategy | Rationale | Step-by-Step Protocol |
| Leverage Neighboring Group Participation | Conditions that favor the formation and stability of the dioxolanylium ion will enhance the formation of the 1,2-trans product. | 1. Use solvents of low polarity (e.g., DCM, toluene). 2. Employ Lewis acids that are known to promote the formation of the acyloxonium ion. |
| Temperature Control | Lower temperatures often favor kinetically controlled reactions, which can lead to higher stereoselectivity.[2] | 1. Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic product. |
| Choice of Glycosyl Donor | While you are using the per-acetylated donor, consider that other protecting groups at C-2 (e.g., benzoyl) can have different participating abilities. | For future experiments, if selectivity remains an issue, a donor with a more strongly participating C-2 group might be considered. |
| Reaction Time | Prolonged reaction times under acidic conditions can lead to anomerization (equilibration of the anomers). | 1. Monitor the reaction closely and quench it promptly upon completion to isolate the kinetic product mixture. |
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Key Solutions |
| Orthoester Formation | Neighboring group participation and attack at the acetyl carbonyl. | Optimize Lewis acid, lower reaction temperature, use non-polar solvents. |
| Glycal Formation | Elimination from the oxocarbenium ion intermediate. | Use a non-nucleophilic base, choose milder Lewis acids, control reaction time and temperature. |
| Anhydro Sugar Formation | Intramolecular cyclization after partial deprotection. | Ensure strict anhydrous conditions, use molecular sieves, control temperature. |
| Poor Anomeric Selectivity | Competing SN1 and SN2 pathways, anomerization. | Leverage neighboring group participation, control temperature and reaction time. |
Concluding Remarks
The successful synthesis of L-ribofuranosides is a testament to a chemist's understanding of reaction mechanisms and their ability to carefully control experimental parameters. By anticipating the formation of common side products and implementing the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize your glycosylation reactions with this compound. Remember that systematic optimization of reaction conditions, including a thorough screening of Lewis acids, solvents, and temperatures, is paramount to achieving high yields and selectivities.
References
Technical Support Center: Overcoming Stereoselectivity Issues in Reactions with L-Ribofuranose Tetraacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common stereoselectivity challenges encountered when using L-ribofuranose tetraacetate and its derivatives in chemical synthesis. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind these issues, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of L-Ribofuranose Reactivity
This section addresses foundational questions regarding the stereochemical behavior of L-ribofuranose tetraacetate.
Q1: Why is achieving high stereoselectivity in reactions with L-ribofuranose tetraacetate often challenging?
A1: The primary challenge stems from the inherent flexibility of the furanose ring and the nature of the oxocarbenium ion intermediate formed during glycosylation reactions.[1] Unlike the more rigid pyranose rings, the five-membered furanose ring can adopt multiple conformations of similar energy, such as envelope (E) and twist (T) forms.[2] This conformational flexibility means that the substituents do not have strongly fixed axial or equatorial positions, making predictable steric shielding of one face of the ring more difficult. Furthermore, the transient oxocarbenium ion intermediate is nearly flat, allowing nucleophilic attack from either the top (β-face) or bottom (α-face) with often only a small energy difference between the two pathways.[3]
Q2: What is "neighboring group participation" and how does it influence the stereochemical outcome with L-ribofuranose tetraacetate?
A2: Neighboring group participation (NGP), also known as anchimeric assistance, is a crucial concept in carbohydrate chemistry.[4][5] In the context of L-ribofuranose tetraacetate, the acetyl group at the C-2 position plays a significant role. When the anomeric leaving group departs, the C-2 acetyl group can attack the resulting oxocarbenium ion from the backside in an intramolecular SN2 reaction.[6][7] This forms a cyclic acyloxonium ion intermediate which effectively blocks the α-face of the ribofuranose ring. Consequently, the incoming nucleophile is directed to attack from the β-face, leading to the formation of a 1,2-trans product.[8][9] This is a powerful tool for selectively obtaining β-L-ribofuranosides.
Q3: What are the primary factors that dictate the α/β selectivity in glycosylation reactions with L-ribofuranose donors?
A3: The α/β selectivity is a result of a delicate balance of several factors:
-
The C-2 Protecting Group: As discussed above, a participating group like acetate at C-2 strongly favors the formation of the 1,2-trans product (β-L-riboside).[10] Conversely, a non-participating group, such as a benzyl ether, is required to favor the 1,2-cis product (α-L-riboside), though this often results in lower selectivity.[8]
-
Solvent Effects: The choice of solvent can have a profound impact. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are known to favor the formation of α-glycosides, while nitrile-based solvents like acetonitrile (CH₃CN) strongly favor β-glycosides.[8]
-
Lewis Acid Promoter: The nature and strength of the Lewis acid used to activate the glycosyl donor can influence the reaction mechanism and, consequently, the stereochemical outcome.[11][12]
-
Temperature: Lower temperatures often favor the kinetically controlled product, which can be beneficial for achieving higher selectivity.[8]
-
Leaving Group: The nature of the leaving group at the anomeric position can also affect the reactivity and selectivity of the glycosylation.
Q4: How can I reliably determine the anomeric configuration of my L-ribofuranoside product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, ¹H NMR is invaluable. The coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2), denoted as JH1,H2, is diagnostic.[2] For many ribofuranosides, a small coupling constant (typically close to 0 Hz) is characteristic of a trans relationship between H-1 and H-2, which is indicative of the β-anomer.[2] A larger coupling constant suggests a cis relationship, corresponding to the α-anomer. Additionally, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of stereochemistry by showing through-space correlations between protons.[13]
Section 2: Troubleshooting Guide - Common Stereoselectivity Problems and Solutions
This section provides a structured approach to troubleshooting specific issues you may encounter in the lab.
Problem 1: My reaction is intended to produce the β-L-ribofuranoside (1,2-trans), but I am getting a mixture of α and β anomers.
This is a frequent issue that points to incomplete or ineffective neighboring group participation.
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Inefficient Acyloxonium Ion Formation | Ensure your L-ribofuranose tetraacetate starting material is of high purity and fully acetylated at the C-2 position. | The C-2 acetyl group is the source of neighboring group participation. An incomplete acetylation will leave a free hydroxyl group that cannot participate, leading to a loss of stereocontrol.[10] |
| Competitive SN1 Pathway | Perform the reaction at a lower temperature (e.g., -78 °C to -40 °C). | Lower temperatures can slow down the direct SN1 reaction, which leads to a mixture of anomers, and favor the more ordered, NGP-mediated pathway.[8] |
| Strongly Dissociating Conditions | Use a less polar solvent or a milder Lewis acid. | Highly polar, coordinating solvents like acetonitrile can stabilize the open oxocarbenium ion, disfavoring the formation of the cyclic acyloxonium intermediate and promoting the formation of the β-anomer.[8] |
| Orthoester Formation | Use a less nucleophilic acceptor or modify the reaction conditions. | A known side reaction of using participating groups is the potential for the nucleophilic acceptor to attack the acyl carbon of the acyloxonium intermediate, leading to a stable orthoester byproduct instead of the desired glycoside.[8] |
Workflow for Optimizing β-Selectivity
Caption: Troubleshooting workflow for poor β-selectivity.
Problem 2: I am trying to synthesize the α-L-ribofuranoside (1,2-cis), but the reaction yields primarily the β-anomer or a low-yielding mixture.
Synthesizing the 1,2-cis glycosidic linkage is inherently more challenging because it requires suppressing the powerful neighboring group participation of the C-2 acetate.
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Persistent Neighboring Group Participation | Replace the C-2 acetyl group with a non-participating protecting group, such as a benzyl (Bn) or silyl ether. | This is the most critical modification. Without a participating group at C-2, the formation of the acyloxonium ion intermediate is prevented, opening up the α-face for nucleophilic attack.[10][14] |
| Solvent Choice | Utilize an ethereal solvent like diethyl ether (Et₂O) or tetrahydrofuran (THF). | Ethereal solvents are known to favor the formation of α-glycosides.[8] This is often attributed to the "anomeric effect" and solvent coordination to the intermediate. |
| Thermodynamic vs. Kinetic Control | Carefully control the reaction temperature. The optimal temperature must be determined empirically for each system. | In some cases, higher temperatures have been shown to improve α-selectivity.[8] This may be due to favoring the thermodynamically more stable α-anomer under certain conditions. |
| In-situ Anomerization | Employ a glycosyl donor with a leaving group that can undergo in-situ anomerization to the more reactive α-species, which can then be attacked by the acceptor. | The choice of leaving group and promoter system is critical here. This is an advanced strategy that requires careful optimization. |
Experimental Protocol: Synthesis of an α-L-Ribofuranoside using a C-2 Non-Participating Group
-
Preparation of the Glycosyl Donor: Start with a suitable L-ribose derivative where the C-2 hydroxyl is protected with a non-participating group (e.g., benzyl ether). The other hydroxyl groups can be protected with acetyl groups. The anomeric position should have a suitable leaving group (e.g., acetate, trichloroacetimidate).
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the glycosyl donor and the glycosyl acceptor in anhydrous diethyl ether or THF.
-
Cooling: Cool the reaction mixture to the desired temperature, typically between -78 °C and -40 °C, using a dry ice/acetone or a cryocooler bath.
-
Activation: Slowly add the Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂)) to the stirred solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a few drops of a suitable quenching agent (e.g., triethylamine or pyridine).
-
Workup and Purification: Allow the reaction mixture to warm to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy to confirm the α-anomeric configuration, paying close attention to the JH1,H2 coupling constant.
Decision Tree for α-L-Ribofuranoside Synthesis
Caption: Key decisions for α-L-ribofuranoside synthesis.
Section 3: Advanced Concepts and Mechanistic Insights
The Role of the Oxocarbenium Ion Conformation
Recent computational studies have shed light on the importance of the oxocarbenium ion's conformation in dictating stereoselectivity.[3] For ribose derivatives, the lowest energy conformers of the intermediate oxocarbenium ions tend to display the C-3 alkoxy group in a pseudo-axial orientation to maximize electrostatic effects.[15] To a lesser extent, the C-2 substituent prefers a pseudo-equatorial position.[15] This subtle conformational preference can influence the trajectory of the incoming nucleophile, thus affecting the α/β ratio. While direct control over these conformations is challenging, understanding these preferences can aid in the rational design of new glycosyl donors with enhanced stereodirecting properties.
Remote Protecting Group Participation
While the C-2 protecting group has the most direct influence, protecting groups at other positions can also exert more subtle, long-range effects on stereoselectivity.[10] For instance, bulky protecting groups at C-3 or C-5 can sterically hinder one face of the furanose ring, influencing the approach of the nucleophile. In some specialized cases, protecting groups at C-4 or C-6 (in hexofuranosides) have been shown to participate in the reaction, forming cyclic intermediates that direct the stereochemical outcome.[16] While less common for L-ribofuranose, it is a factor to consider when troubleshooting unexpected stereochemical results, especially in complex systems.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxo-Rhenium-Mediated Allylation of Furanoside Derivatives: A Computational Study on the Mechanism and the Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship between Lewis acid sites and carbohydrate reactivity over Sn-β catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Metalloenzyme-like catalyzed isomerizations of sugars by Lewis acid zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure :: MPG.PuRe [pure.mpg.de]
Technical Support Center: Troubleshooting NMR Peak Assignments of Acetylated Ribofuranose
Welcome to the technical support center for NMR analysis of acetylated ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assigning NMR peaks for these molecules. Drawing from extensive field experience, this resource provides in-depth troubleshooting strategies and foundational knowledge to ensure accurate and efficient structural elucidation.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of acetylated ribofuranose is incredibly crowded between 3.8 and 5.5 ppm. How can I even begin to assign the ring protons?
A: This is a classic challenge with carbohydrate NMR. The furanose ring protons (H-2, H-3, H-4) and the exocyclic H-5/H-5' protons often resonate in a narrow chemical shift range, leading to significant signal overlap.
Expert Insight: Direct interpretation of the 1D ¹H NMR spectrum is often impossible. The key is to use two-dimensional (2D) NMR experiments to resolve these overlapping signals. A combination of COSY and HSQC experiments is the standard starting point.
Troubleshooting Workflow:
-
Start with the Anomeric Proton (H-1): The anomeric proton is your anchor point. It is typically the most downfield of the ring protons (usually > 6.0 ppm) and appears as a distinct multiplet, often a singlet or a small doublet in ribofuranosides.
-
Walk Through the Bonds with COSY: A Correlation Spectroscopy (COSY) experiment reveals proton-proton couplings through bonds (typically over 2-3 bonds). Starting from the anomeric proton (H-1), you can "walk" along the carbon backbone.
-
The H-1 will show a cross-peak to H-2.
-
H-2 will show cross-peaks to H-1 and H-3.
-
H-3 will show cross-peaks to H-2 and H-4.
-
H-4 will show cross-peaks to H-3 and the H-5/H-5' protons.
-
-
Confirm with HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to its attached carbon. This is invaluable for confirming your assignments from the COSY walk and for assigning the carbon signals.
Q2: I'm struggling to differentiate between the α and β anomers in my sample. What are the key NMR features to look for?
A: Distinguishing between anomers is critical and can be achieved by analyzing both chemical shifts and coupling constants.
Expert Insight: The orientation of the substituent at the anomeric carbon (C-1) significantly impacts the local electronic environment and the dihedral angles between adjacent protons, leading to predictable differences in the NMR spectrum.
Key Differentiating Features:
| Feature | α-Anomer | β-Anomer | Rationale |
| ¹H Chemical Shift of H-1 | Typically downfield | Typically upfield | The anomeric effect and shielding/deshielding cones of the substituents influence the chemical shift. The 1,2-cis relationship in the α-anomer often results in a more deshielded H-1. |
| ³J(H-1, H-2) Coupling Constant | ~3-5 Hz | ~0-2 Hz | This is based on the Karplus relationship. In the α-anomer (1,2-cis), the dihedral angle between H-1 and H-2 is smaller, leading to a larger coupling constant. In the β-anomer (1,2-trans), the dihedral angle is close to 90°, resulting in a very small or zero coupling.[1] |
| ¹³C Chemical Shift of C-1 | Generally upfield | Generally downfield | The anomeric carbon chemical shift is also influenced by the anomeric configuration, though this can be less reliable than the ³J(H-1, H-2) coupling. |
Troubleshooting with NOESY:
If the H-1 to H-2 coupling is ambiguous, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide definitive evidence.
-
α-Anomer (1,2-cis): A NOE cross-peak will be observed between H-1 and H-2 due to their spatial proximity.
-
β-Anomer (1,2-trans): No NOE cross-peak will be observed between H-1 and H-2.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Unexpected Signals in the Acetyl Region or Non-Integer Integration of Acetyl Groups
Symptom: You observe more acetyl signals than expected, or the integration of the acetyl signals does not correspond to whole numbers.
Probable Cause: Acetyl Group Migration
Expert Insight: Acetyl groups, particularly on sugars, are prone to migration, especially if trace amounts of acid or base are present, or upon heating.[2][3] This intramolecular transesterification leads to a mixture of constitutional isomers, complicating the NMR spectrum.
Validation and Resolution Workflow:
Workflow for diagnosing acetyl group migration.
Detailed Steps:
-
Sample Preparation: Ensure your NMR tube and solvent are free from acidic or basic impurities. Use high-purity deuterated solvents.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the migration process, potentially simplifying the spectrum.
-
HMBC Analysis: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. It shows long-range (2-3 bond) correlations between protons and carbons. Look for correlations between a ring proton (e.g., H-2) and the carbonyl carbon of an acetyl group that should be on a different position (e.g., C-3). This directly proves migration.
Problem 2: Difficulty in Assigning Quaternary Carbons (C-1 and Acetyl Carbonyls)
Symptom: The C-1 and acetyl carbonyl carbons do not appear in the HSQC spectrum, making them difficult to assign.
Probable Cause: These are quaternary carbons (no attached protons), so they will not show correlations in an HSQC experiment.
Expert Insight: The HMBC experiment is the primary tool for assigning quaternary carbons.
Experimental Protocol: HMBC for Quaternary Carbon Assignment
HMBC workflow for assigning quaternary carbons.
Step-by-Step Guide:
-
Set up the HMBC Experiment:
-
Assigning Acetyl Carbonyls:
-
In the HMBC spectrum, locate the intense signals from the acetyl methyl protons (around 2.1 ppm).
-
Follow the vertical line from these proton signals to find cross-peaks. These cross-peaks correlate the methyl protons to their corresponding carbonyl carbons (around 170 ppm).
-
To assign a specific acetyl group to a specific position on the ring, look for a three-bond correlation from the ring proton to the acetyl carbonyl carbon. For example, H-2 will show a cross-peak to the carbonyl carbon of the acetyl group at C-2.
-
-
Assigning the Anomeric Carbon (C-1):
-
The anomeric carbon will show correlations to nearby protons. Look for cross-peaks from H-2.
-
Reference Data
The following tables provide typical ¹H and ¹³C NMR chemical shift ranges for per-O-acetylated D-ribofuranose. Note that values can vary slightly depending on the solvent and temperature.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for 1,2,3,5-tetra-O-acetyl-D-ribofuranose in CDCl₃
| Proton | β-anomer (approx. ppm)[6] | α-anomer (expected range) | Multiplicity |
| H-1 | 6.17 | ~6.3-6.5 | s or d (small J) |
| H-2 | 5.35 | ~5.4-5.6 | dd |
| H-3 | 5.35 | ~5.4-5.6 | dd |
| H-4 | 4.38 | ~4.4-4.6 | m |
| H-5a/b | 4.33 / 4.15 | ~4.1-4.4 | m |
| Acetyls | 2.14, 2.11, 2.10, 2.08 | ~2.0-2.2 | s |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for 1,2,3,5-tetra-O-acetyl-D-ribofuranose in CDCl₃
| Carbon | β-anomer (expected range) | α-anomer (expected range) |
| C-1 | ~98-100 | ~94-96 |
| C-2 | ~70-72 | ~70-72 |
| C-3 | ~68-70 | ~68-70 |
| C-4 | ~78-80 | ~78-80 |
| C-5 | ~62-64 | ~62-64 |
| Acetyl CO | ~169-171 | ~169-171 |
| Acetyl CH₃ | ~20-21 | ~20-21 |
References
- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ proton NMR study of acetyl and formyl group migration in mono-O-acyl D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimization of Glycosylation Reactions with 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose. This guide is designed to provide in-depth, field-proven insights into the optimization of coupling reactions, specifically the synthesis of β-L-ribonucleosides, which are crucial intermediates for antiviral and antineoplastic agents.[1][2] This resource is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and strategic decisions you'll face when planning your synthesis.
Q1: Why is this compound a preferred glycosyl donor for β-L-ribonucleoside synthesis?
This compound is a highly effective glycosyl donor for several key reasons:
-
Stability and Handling: The peracylated form is a stable, crystalline solid that is easier to handle and purify compared to the free sugar or more reactive glycosyl halides.[3]
-
Activation: The acetyl group at the anomeric carbon (C-1) serves as a good leaving group upon activation by a Lewis acid, facilitating the formation of the critical glycosidic bond.[4]
-
Stereochemical Control: Crucially, the acetyl group at the C-2 position provides neighboring group participation .[5] During the reaction, it forms a cyclic acetoxonium ion intermediate after the C-1 acetyl group departs. The nucleophile (your heterocyclic base) can then only attack from the opposite face (the β-face), leading to the desired 1,2-trans product, which is the β-anomer.[5] This inherent mechanism is the primary reason for its utility in selectively synthesizing β-nucleosides.
Q2: How do I choose the appropriate Lewis acid for my coupling reaction?
The choice of Lewis acid is critical as it dictates the reaction rate, yield, and sometimes even the regioselectivity of the glycosylation. Lewis acids activate the ribose donor by coordinating to the anomeric acetyl group, making the anomeric carbon more electrophilic.[4][6]
The mechanism generally proceeds through an SN1-like pathway involving an oxocarbenium ion intermediate, especially with stronger Lewis acids.[7] The choice depends on the nucleophilicity of your heterocyclic base.
| Lewis Acid | Typical Conditions | Strengths & Considerations |
| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | 0.1-1.2 equivalents, MeCN or DCE, 0 °C to RT | High activity. Very effective for a wide range of silylated nucleobases. Can sometimes lead to side reactions if the substrate is sensitive. Often used in "one-pot" silylation-glycosylation procedures.[8] |
| SnCl₄ (Tin(IV) chloride) | 1.0-1.2 equivalents, MeCN or DCE, 0 °C to RT | Classic & Robust. A strong Lewis acid widely used in Vorbrüggen glycosylation.[9] Effective for less reactive nucleobases. Must be handled under strictly anhydrous conditions. |
| BF₃·OEt₂ (Boron trifluoride diethyl etherate) | 1.0-2.0 equivalents, MeCN, RT | Milder alternative. Can be a good starting point if stronger Lewis acids cause degradation of starting materials. May require longer reaction times or gentle heating.[4] |
Expert Tip: For sensitive or complex nucleobases, start with a milder Lewis acid like BF₃·OEt₂ or a substoichiometric amount of TMSOTf. For poorly reactive nucleobases, SnCl₄ is often the most effective choice.
Q3: What is the role of silylating the nucleobase prior to coupling?
Silylating the heterocyclic base (e.g., with HMDS or BSA) before the coupling reaction is a cornerstone of the highly reliable Vorbrüggen method.[9] This step serves two essential purposes:
-
Increased Solubility: The silylated base is significantly more soluble in the aprotic organic solvents used for the glycosylation (e.g., acetonitrile, dichloroethane), leading to a homogeneous reaction mixture and improved kinetics.
-
Enhanced Nucleophilicity: Silylation increases the nucleophilicity of the ring nitrogens, promoting a more efficient attack on the activated ribose donor. It also prevents O-glycosylation in bases with tautomeric hydroxyl groups (like uracil or guanine).
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the optimization of the coupling reaction.
Problem 1: My reaction yield is very low or the reaction is not proceeding to completion.
Possible Cause 1: Inadequate Activation of the Glycosyl Donor
-
Explanation: The Lewis acid may be weak, or it may have been quenched by moisture. Lewis acids like SnCl₄ and TMSOTf are extremely sensitive to water.[10]
-
Solution:
-
Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).
-
Use freshly distilled, anhydrous solvents. Acetonitrile and dichloroethane should be distilled over CaH₂.
-
Use a fresh or recently purchased bottle of the Lewis acid. If using a solution (e.g., SnCl₄ in DCM), ensure it was stored properly under an inert atmosphere.
-
Consider switching to a stronger Lewis acid (e.g., from BF₃·OEt₂ to SnCl₄ or TMSOTf).
-
Possible Cause 2: Poor Nucleophilicity of the Heterocycle
-
Explanation: Electron-withdrawing groups on your heterocyclic base can significantly reduce its nucleophilicity, making the coupling reaction sluggish.
-
Solution:
-
Ensure complete silylation of the nucleobase. Monitor this step by ¹H NMR if necessary; the disappearance of N-H protons is a key indicator.
-
Increase the reaction temperature. After adding the reagents at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature or even gently heat to 40-50 °C. Monitor carefully by TLC to avoid decomposition.[11]
-
Problem 2: I am getting a mixture of α and β anomers. How can I improve selectivity for the desired β-anomer?
Possible Cause: Reaction Mechanism Deviation
-
Explanation: While the C-2 acetyl group strongly favors the β-anomer via neighboring group participation, certain conditions can promote a direct SN2-like attack or equilibration, leading to the formation of the α-anomer.[5] This is more common with highly reactive donors or certain Lewis acid/solvent combinations.
-
Solution:
-
Choice of Solvent: Use a non-participating solvent like acetonitrile (MeCN) or dichloroethane (DCE). Acetonitrile can sometimes participate in the reaction to form a nitrilium-ion intermediate, which strongly directs the incoming nucleophile to the β-face.
-
Control Temperature: Run the reaction at lower temperatures (e.g., starting at -20 °C or 0 °C and warming slowly). Higher temperatures can provide enough energy to overcome the stereodirecting effect of the C-2 acetyl group.[12]
-
Verify Donor Purity: Ensure your this compound is the pure β-anomer. Anomeric mixtures in the starting material will lead to anomeric mixtures in the product.
-
Problem 3: I am observing the formation of regioisomers (e.g., N-7 vs. N-1 glycosylation for a purine analog).
Possible Cause: Multiple Reactive Sites on the Nucleobase
-
Explanation: Many heterocyclic bases, particularly purine derivatives, have multiple nucleophilic nitrogen atoms. The site of glycosylation is influenced by a combination of steric hindrance, electronic effects, and the reaction conditions (especially the Lewis acid).[8]
-
Solution:
-
Silylation Control: The conditions of the silylation can sometimes influence which nitrogen is more reactive. The thermodynamically stable silylated species may not lead to the desired kinetic glycosylation product.
-
Lewis Acid Choice: The size and nature of the Lewis acid can influence which nitrogen atom can effectively coordinate and react. It may be necessary to screen different Lewis acids (TMSOTf, SnCl₄, etc.) to find the optimal regioselectivity.[8]
-
Protecting Groups: If screening conditions fails, it may be necessary to introduce a protecting group on the competing nitrogen atom of the nucleobase before performing the glycosylation.[13][14]
-
Problem 4: My purification is challenging due to side products and unreacted starting materials.
Possible Cause 1: Incomplete Reaction
-
Explanation: Unreacted silylated base and ribose donor can complicate chromatography.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the limiting reagent is consumed.
-
Aqueous Workup: A careful aqueous workup is essential. Quenching the reaction with a saturated solution of NaHCO₃ will neutralize the Lewis acid and hydrolyze any remaining silylated base and unreacted acetylated ribose, making them easier to separate.
-
Possible Cause 2: Degradation
-
Explanation: The acetyl protecting groups can be labile, and the glycosidic bond itself can be sensitive to strongly acidic or basic conditions.
-
Solution:
-
Neutralize Promptly: After the reaction is complete, neutralize the mixture as soon as possible during the workup.
-
Purification Method: Use silica gel column chromatography with a gradient of a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane). The protected nucleoside is typically less polar than the hydrolyzed ribose byproducts.
-
Post-Purification Deprotection: The final deprotection of the acetyl groups is typically performed after purification using methods like Zemplén deacetylation (catalytic NaOMe in methanol) or treatment with methanolic ammonia.[15]
-
Part 3: Protocols and Visualizations
Experimental Protocol: Vorbrüggen Glycosylation for β-L-Ribonucleoside Synthesis
This protocol provides a generalized, step-by-step methodology for the coupling of a silylated nucleobase with this compound.
Materials:
-
Heterocyclic base (1.0 eq)
-
This compound (1.1-1.2 eq)
-
Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
-
Lewis Acid (e.g., TMSOTf, 1.2 eq or SnCl₄, 1.1 eq)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Silylation of Nucleobase:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the heterocyclic base (1.0 eq) and a catalytic amount of ammonium sulfate (if using HMDS).
-
Add HMDS (or BSA) and heat the mixture to reflux until the solution becomes clear (typically 2-12 hours). This indicates the formation of the soluble silylated base.
-
Remove the excess silylating agent under high vacuum. The resulting residue is the silylated nucleobase.
-
-
Glycosylation Reaction:
-
Place the flask containing the silylated base in an ice bath (0 °C).
-
Dissolve the silylated base in anhydrous MeCN (or DCE).
-
In a separate flask, dissolve this compound (1.1-1.2 eq) in anhydrous MeCN.
-
Add the solution of the ribose donor to the silylated base solution via cannula.
-
Slowly add the Lewis acid (e.g., TMSOTf) dropwise to the stirred solution at 0 °C.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete in 2-24 hours. Allow the reaction to warm to room temperature after the initial addition.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the protected β-L-ribonucleoside.
-
-
Deprotection (Zemplén Conditions):
-
Dissolve the purified, protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (25% w/w).
-
Stir at room temperature and monitor by TLC until all starting material is consumed (typically 1-4 hours).
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter the resin and concentrate the filtrate to yield the final, deprotected β-L-ribonucleoside.
-
Visual Workflow and Mechanism
// Nodes Start [label="1,2,3,5-Tetra-O-acetyl-\nβ-L-ribofuranose"]; Activated [label="Activated Donor\n(Oxocarbenium Ion)"]; Intermediate [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", label="Acetonium Ion Intermediate\n(Neighboring Group Participation)"]; Nucleophile [label="Silylated\nNucleobase (Nu-TMS)"]; Product [label="Protected β-L-Ribonucleoside\n(1,2-trans product)"];
// Edges Start -> Activated [label="+ Lewis Acid\n- AcO⁻"]; Activated -> Intermediate [label="C-2 Acetyl Attack", color="#EA4335"]; Nucleophile -> Intermediate [label="Nucleophilic Attack\n(from β-face)", pos="n", color="#4285F4"]; Intermediate -> Product [color="#34A853"];
// Styling node [fontcolor="#202124"]; {rank=same; Start; Nucleophile;} } .dot Caption: Mechanism showing β-selectivity via neighboring group participation.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of L-ribofuranosyl C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.reed.edu [people.reed.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Unveiling Solvent Effects on β-Scissions through Metadynamics and Mean Force Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose Derivatives
Introduction: The synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a critical step in the development of various L-nucleoside analogues, which are pivotal in antiviral and anticancer drug discovery.[1] While the synthetic procedures are well-established, researchers frequently encounter significant challenges during the purification phase. These difficulties often lead to reduced yields, compromised purity, and project delays. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of purifying this important synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers commonly have before and during the purification process.
Q1: What is the primary challenge in purifying 1,2,3,5-Tetra-O-acetyl-L-ribofuranose? The most significant hurdle is the formation of an anomeric mixture (α and β isomers) during the synthesis.[1][2] The conversion of L-ribose to its tetraacetate form typically produces a molar mixture of β/α-anomers, often ranging from 2:1 to 3:1.[1] These anomers possess very similar polarities, making their separation by standard chromatographic techniques difficult and often resulting in co-elution.
Q2: Besides the α-anomer, what are other common impurities I should anticipate? Common impurities include:
-
Partially acetylated species: If the acetylation reaction is incomplete, you may find tri-, di-, or mono-acetylated ribofuranose derivatives.[3]
-
Residual Reagents and Byproducts: Acetic anhydride, pyridine, and acetic acid used during the synthesis can persist after the initial workup.[1][4]
-
Degradation Products: The acetyl ester linkages are susceptible to hydrolysis, especially if the compound is exposed to moisture or residual acidic/basic catalysts during workup or storage.[5]
Q3: How can I definitively confirm the identity, anomeric configuration, and purity of my final product? A combination of analytical techniques is essential:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure and determining the anomeric ratio. The anomeric proton (H-1) of the β-anomer typically appears at a distinct chemical shift compared to the α-anomer.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing purity and quantifying the ratio of anomers if a suitable method is developed.[8][9]
-
Gas Chromatography (GC): GC can also be used to separate and quantify anomers, often providing high resolution.[10][11]
-
Melting Point: A sharp melting point close to the literature value (80-83 °C for the β-L-anomer) is a good indicator of high purity.[12] A broad or depressed melting point suggests the presence of impurities, often the α-anomer.
Q4: My purified product is a persistent oil or syrup, but the literature reports a white solid. What went wrong? This is a classic sign of impurity. The presence of the α-anomer, even in small amounts, can significantly inhibit the crystallization of the desired β-anomer, resulting in an oil. Inadequate removal of solvents or other minor impurities can also cause this issue. The solution lies in more rigorous purification, focusing on either high-resolution chromatography or meticulous recrystallization.[1]
Section 2: Troubleshooting Guide: Common Purification Problems
This guide provides a systematic approach to resolving specific issues encountered during purification experiments.
Issue 1: Poor Separation of α and β Anomers via Flash Column Chromatography
-
Symptom: TLC analysis shows overlapping spots for the anomers. Column chromatography yields mixed fractions or a single broad peak containing both isomers.
-
Causality: The α and β anomers of tetra-O-acetyl-ribofuranose have very similar polarities due to their identical molecular weight and functional groups. Standard silica gel chromatography often lacks the resolving power to separate them effectively.
-
Solutions:
-
Optimize Chromatography (See Protocol 2): While challenging, separation is possible. Use a long column with a high surface area silica gel. Employ a shallow gradient elution with a solvent system of low polarity (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). The subtle differences in the dipole moment of the anomers can be exploited under these conditions.
-
Prioritize Recrystallization (See Protocol 3): This is often the most effective and scalable method for obtaining the pure β-anomer.[13] The β-anomer is typically less soluble than the α-anomer in specific solvents like diethyl ether, allowing it to crystallize selectively from a concentrated solution of the anomeric mixture.[1][2]
-
Issue 2: Product is Contaminated with Partially Acetylated Intermediates
-
Symptom: TLC plate shows multiple spots trailing the main product spot. The ¹H NMR spectrum is complex, with multiple signals in the acetyl and sugar regions.
-
Causality: The acetylation reaction did not proceed to completion. This can be due to insufficient reagent, short reaction time, low temperature, or inactivation of the catalyst.
-
Solutions:
-
Confirm Reaction Completion: Before workup, always monitor the reaction using TLC (See Protocol 1). The reaction is complete only when the spot corresponding to the starting material or intermediate is no longer visible.[3]
-
Re-treat the Crude Product: If the workup has already been performed, the crude mixture can be re-subjected to the acetylation conditions (e.g., acetic anhydride and pyridine) to drive the reaction to completion.
-
Chromatographic Purification: If re-treatment is not feasible, the partially acetylated species are significantly more polar than the desired tetra-acetylated product. They can be readily separated using standard silica gel chromatography with an ethyl acetate/hexane solvent system.
-
Issue 3: Low Yield After Recrystallization
-
Symptom: A very small amount of crystalline material is recovered, with a large portion of the product remaining in the mother liquor.
-
Causality: The choice of solvent and crystallization conditions are critical. An inappropriate solvent may be too good, keeping the desired product in solution, or too poor, causing it to "crash out" as an amorphous solid along with impurities.
-
Solutions:
-
Systematic Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. Use the table below to guide your choice.
-
Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Concentrate the Mother Liquor: The mother liquor will still contain a significant amount of the β-anomer along with a higher concentration of the α-anomer. Concentrate the mother liquor and attempt a second or even third recrystallization to improve the overall yield.
-
| Solvent System | Rationale & Characteristics |
| Diethyl Ether | Frequently cited as the solvent of choice.[1][2] The β-anomer has lower solubility and crystallizes out. Highly volatile and flammable. |
| Isopropanol / Water | A good combination for inducing crystallization. Dissolve the syrup in a minimal amount of hot isopropanol and add water dropwise until persistent turbidity is observed, then re-heat to clarify and cool slowly. |
| Ethyl Acetate / Hexane | Dissolve in a minimal amount of warm ethyl acetate and add hexane as an anti-solvent until the solution becomes cloudy. Heat to re-dissolve and then cool slowly. |
Issue 4: Product Purity Decreases During Storage
-
Symptom: A sample that was initially pure (by NMR or HPLC) shows the appearance of new, more polar spots on a TLC plate after several days or weeks.
-
Causality: The acetyl ester groups are prone to hydrolysis. This is accelerated by the presence of moisture and trace amounts of acid or base remaining from the synthesis.[5]
-
Solutions:
-
Thorough Workup: During the workup, ensure all acidic (e.g., H₂SO₄) or basic (e.g., pyridine) catalysts are completely neutralized and washed away. Use washes with saturated sodium bicarbonate solution for acids and dilute copper sulfate solution for pyridine, followed by a brine wash.[4]
-
Rigorous Drying: Dry the purified product thoroughly under high vacuum for several hours to remove all traces of water and organic solvents.
-
Inert Storage Conditions: For long-term stability, store the solid product at low temperatures (2-8°C or -20°C) in a desiccator under an inert atmosphere (argon or nitrogen).[5]
-
Section 3: Key Protocols and Methodologies
Protocol 1: Baseline TLC Analysis
-
Plate: Silica gel 60 F₂₅₄.
-
Eluent: Start with a 3:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf value of ~0.3-0.4 for the product.
-
Visualization:
-
Primary: UV light (if the derivative has a UV chromophore).
-
Secondary: Stain with a p-anisaldehyde or potassium permanganate solution followed by gentle heating.[3] The fully acetylated product and any intermediates will appear as distinct spots.
-
Protocol 2: Optimized Flash Column Chromatography
-
Column Packing: Use a high-quality silica gel (40-63 µm). Pack a long, thin column to maximize theoretical plates.
-
Solvent System: Prepare a mobile phase of low polarity (e.g., 9:1 Hexane:Ethyl Acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique prevents band broadening.
-
Elution: Begin elution with the low-polarity mobile phase. If separation is poor, switch to a very shallow gradient, increasing the ethyl acetate concentration by 0.5-1% every few column volumes.
-
Fraction Collection: Collect small fractions and analyze them meticulously by TLC before combining.
Protocol 3: Recrystallization of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose
-
Dissolution: Place the crude anomeric mixture (syrup or solid) into a clean Erlenmeyer flask. Add a minimal amount of warm diethyl ether (use a steam bath or hot plate with extreme caution due to flammability) with swirling until the solid just dissolves.
-
Cooling: Loosely cover the flask and allow it to cool slowly to room temperature. The β-anomer should begin to precipitate as a white solid.
-
Chilling: Once crystal formation appears to have stopped at room temperature, transfer the flask to a refrigerator (4°C) for several hours, or preferably overnight, to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold diethyl ether to remove any residual mother liquor containing the soluble α-anomer.
-
Drying: Dry the pure white crystals under high vacuum to remove all solvent.
Section 4: Data Interpretation
Accurate data analysis is crucial for confirming the success of the purification.
Table 1: Typical ¹H NMR Data for Anomer Identification (in CDCl₃)
| Proton Assignment | β-Anomer Shift (ppm) | α-Anomer Shift (ppm) | Key Differentiator |
| Anomeric H-1 | ~6.17 | ~6.35 | The β-anomer's H-1 is typically a sharp singlet or very narrow doublet and is upfield from the α-anomer's H-1, which often appears as a doublet (J ≈ 4-5 Hz). |
| Acetyl Protons | Four distinct singlets (~2.0 - 2.2) | Four distinct singlets (~2.0 - 2.2) | While not the primary identifier, the exact chemical shifts of the four acetyl groups will differ slightly between anomers. |
Note: Data synthesized from typical values for acetylated ribofuranose derivatives.[7] Actual shifts may vary based on solvent and specific derivative.
Section 5: Visual Workflows
Diagram 1: Troubleshooting Decision Tree for Purification
References
- 1. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 2. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Carbohydrate - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicintermediate.com [organicintermediate.com]
- 13. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
Technical Support Center: Selective Deprotection of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Welcome to the technical support center for methodologies concerning the selective deprotection of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize partially protected carbohydrates as critical intermediates in complex syntheses, particularly for nucleoside analogues and oligosaccharides. Here, we move beyond simple protocols to address the nuances of these reactions, providing troubleshooting solutions and answers to frequently encountered challenges in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the strategies and challenges involved in the selective deprotection of acetylated ribofuranose.
Q1: What is the primary challenge in the selective deprotection of per-acetylated ribofuranose?
The core challenge lies in differentiating between the four acetyl groups. The hydroxyl groups at the C-1 (anomeric), C-2, C-3, and C-5 positions of the ribofuranose ring exhibit different steric and electronic properties. The anomeric C-1 acetate is electronically distinct, while the C-5 acetate is a primary ester, making it sterically more accessible than the secondary C-2 and C-3 acetates. Achieving high regioselectivity without resorting to chromatographic separations of complex mixtures is the primary goal and challenge.
Q2: Which hydroxyl group is the most common target for selective deprotection and why?
The C-1 and C-5 positions are the most common targets for selective deprotection.
-
C-5 Position: The free 5'-hydroxyl group is essential for chain elongation in the synthesis of oligonucleotides and for introducing modifications at the primary position of the sugar.
-
C-1 (Anomeric) Position: A free anomeric hydroxyl (a hemiacetal) is a crucial precursor for glycosylation reactions. It allows for the formation of glycosyl donors like trichloroacetimidates or glycosyl halides, which are then used to form N-glycosidic or O-glycosidic bonds.[1][2]
Q3: What are the main classes of methods for selective deacetylation?
The methods can be broadly categorized into two classes:
-
Chemical Methods: These rely on the inherent differences in reactivity of the acetyl groups. This includes using specific reagents like organotin compounds, hydrazine acetate, Lewis acids, or mild bases that preferentially react at one position.[3][4][5] For example, many reagents have been developed specifically for the selective removal of the anomeric acetyl group.[2]
-
Enzymatic Methods: These methods utilize enzymes, typically lipases or esterases, which can exhibit high regioselectivity based on the steric environment of the ester. Lipases are particularly effective for deprotecting the primary 5-O-acetyl group.[6][7]
Q4: How can I effectively monitor the progress of a deprotection reaction?
Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. A suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) should be chosen to clearly separate the starting material, the desired product, and any potential byproducts (e.g., di-deacetylated or fully deacetylated species). The consumption of the starting material and the appearance of the product spot guide the decision to stop the reaction. For more quantitative analysis, HPLC or ¹H NMR of aliquots can be employed.
Section 2: Troubleshooting Guide
Even with established protocols, experimental challenges are common. This guide addresses specific issues in a problem-solution format.
Problem 1: Incomplete or Slow Reaction
You've set up your reaction, but after the recommended time, TLC analysis shows a significant amount of starting material remaining.
-
Possible Cause 1 (Enzymatic): Inactive Enzyme. Lipase activity can degrade over time or with improper storage.
-
Possible Cause 2 (Chemical): Reagent Stoichiometry or Quality. The reagent may have degraded (e.g., moisture-sensitive reagents like boron trichloride) or may be used in insufficient amounts.
-
Solution: Use freshly opened or properly stored reagents. For reactions sensitive to stoichiometry, such as those involving hydrazine, ensure accurate measurement.[5] It may be necessary to perform a small-scale optimization to determine the ideal number of equivalents for your specific substrate and conditions.
-
-
Possible Cause 3: Poor Solubility. The substrate may not be fully dissolved in the chosen solvent system, limiting its availability to react.
-
Solution: Ensure your starting material is fully dissolved. If necessary, a co-solvent can be added, but its compatibility with the reaction conditions must be verified. For instance, in enzymatic reactions, small amounts of a co-solvent like DMF can be used.[7]
-
Problem 2: Low Regioselectivity / Formation of Multiple Products
Your reaction proceeds, but TLC shows multiple product spots, indicating deprotection at undesired positions.
-
Possible Cause 1: Over-reaction. Allowing the reaction to proceed for too long can lead to the slow removal of other, less reactive acetyl groups.
-
Solution: Monitor the reaction closely by TLC at regular intervals (e.g., every 15-30 minutes). Once the starting material is consumed and the desired product spot is at its maximum intensity, quench the reaction immediately.
-
-
Possible Cause 2: Non-Optimal Reagent/Conditions. The chosen reagent may not be sufficiently selective under the conditions used. For example, strong basic or acidic conditions can lead to random deacetylation.[8][9]
-
Solution: Switch to a more selective method. For 5-O-deacetylation, an enzymatic approach using Candida rugosa lipase is highly recommended for its superior selectivity compared to many chemical methods.[6] For 1-O-deacetylation, reagents like zinc acetate or specific organotin compounds are known for their mildness and high selectivity.[3][10]
-
-
Possible Cause 3: Acetyl Migration. Under certain conditions (especially basic or acidic), an acetyl group can migrate from one hydroxyl group to another, leading to a mixture of isomers.
-
Solution: Employ neutral or near-neutral reaction conditions whenever possible. Enzymatic reactions performed at a neutral pH are ideal for avoiding this issue. If using chemical methods, avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases.
-
Troubleshooting Flowchart: Incomplete 5-O Enzymatic Deacetylation
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0226183A2 - Anomeric deacetylation - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomass Deacetylation at Moderate Solid Loading Improves Sugar Recovery and Succinic Acid Production | MDPI [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Welcome to the technical support center for the synthesis of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals engaged in the manufacturing of this critical intermediate for nucleoside analogs. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address the practical challenges encountered during the scale-up of this synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of this compound.
Q1: What are the common methods for synthesizing this compound?
The most prevalent method involves the acetylation of L-ribose using acetic anhydride.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a base like pyridine.[1][2][3] The process often yields a mixture of alpha (α) and beta (β) anomers, with the β-anomer being the desired product for many applications.[1][2]
Q2: Why is the β-anomer the desired product?
The stereochemistry of the anomeric carbon is crucial for the subsequent synthesis of nucleoside analogs. The β-configuration is often required for biological activity, as seen in the synthesis of antiviral agents like levovirin.[1][2]
Q3: What are the primary challenges in scaling up this synthesis?
The main challenges include:
-
Controlling the anomeric ratio: Achieving a high yield of the β-anomer over the α-anomer is a significant hurdle. The reaction conditions, including temperature and catalyst, play a critical role.[1][2]
-
Purification: Separating the desired β-anomer from the α-anomer and other impurities on a large scale can be difficult and costly.[1][2]
-
Cost of starting materials: L-ribose is a relatively expensive starting material, which makes maximizing the yield of the desired product economically important.[1][2]
-
Process efficiency: Many reported syntheses involve multiple extractions and evaporations, which are not ideal for large-scale manufacturing.[1][2]
Q4: What are the typical physical properties and storage conditions for this compound?
It is a white to off-white crystalline solid or powder.[4][5] It is sparingly soluble in water but soluble in organic solvents like chloroform and methanol.[4][6] For long-term stability, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5] The melting point is in the range of 80-84°C.[5][7]
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Overall Yield
Potential Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Degradation of starting material or product: L-ribose or the acetylated product can degrade under harsh reaction conditions (e.g., high temperatures or prolonged exposure to strong acids).
-
Losses during workup and purification: Multiple extraction and crystallization steps can lead to significant product loss.[1][2]
Solutions:
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting L-ribose.
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Maintain the recommended reaction temperature. Some protocols suggest cooling the reaction mixture, especially during the addition of strong acids like sulfuric acid, to prevent degradation.[3]
-
Reagent Stoichiometry: Ensure the correct molar ratios of acetic anhydride and catalyst are used. Excess acetic anhydride can be used to drive the reaction to completion.[8]
-
-
Workup and Purification Strategy:
-
Minimize the number of extraction and transfer steps.
-
Optimize the crystallization solvent system to maximize the recovery of the pure β-anomer.
-
Problem 2: Unfavorable Anomeric Ratio (Low β:α Ratio)
Potential Causes:
-
Reaction kinetics and thermodynamics: The formation of α and β anomers is influenced by the reaction conditions. Thermodynamic control may favor one anomer over the other.
-
Catalyst choice: The type and concentration of the acid or base catalyst can significantly impact the anomeric ratio.
Solutions:
-
Adjusting Reaction Conditions:
-
Anomerization:
-
It is possible to convert the undesired α-anomer to the desired β-anomer under certain conditions, although this adds complexity to the process.[1] A more practical approach for large-scale manufacturing is to optimize the initial reaction to favor the β-anomer.
-
Problem 3: Difficulty in Purifying the β-Anomer
Potential Causes:
-
Similar physical properties of anomers: The α and β anomers can have similar solubility profiles, making separation by crystallization challenging.
-
Presence of colored impurities: Over-acetylation or degradation can lead to colored byproducts that are difficult to remove.
Solutions:
-
Recrystallization:
-
Systematically screen different solvent systems to find one that provides good separation of the anomers. Mixtures of ethyl acetate and a non-polar solvent like heptane or hexane are often a good starting point.
-
-
Column Chromatography:
-
While effective at the lab scale, column chromatography is often not economically viable for large-scale manufacturing.[9] However, it can be used for producing high-purity reference standards.
-
-
Decolorization:
-
Treating the crude product solution with activated carbon can help remove colored impurities before crystallization.
-
III. Experimental Protocols and Data
Illustrative Synthesis Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
References
- 1. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 2. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose CAS 13035-61-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. usbio.net [usbio.net]
- 7. organicintermediate.com [organicintermediate.com]
- 8. tandfonline.com [tandfonline.com]
- 9. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Identification and Removal of Impurities from 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Welcome to the comprehensive technical support guide for 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose. This resource is meticulously designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. The purity of this compound is paramount for the successful synthesis of nucleoside analogs and other downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and eliminate common impurities, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My crude product is a yellow oil, not a solid. What are the likely impurities?
A1: A yellow, oily crude product is common and typically indicates the presence of a mixture of anomers and residual reagents or byproducts from the acetylation reaction. The primary impurity is often the α-anomer of 1,2,3,5-tetra-O-acetyl-L-ribofuranose.[1] Other potential impurities include incompletely acetylated ribofuranose species (e.g., tri-O-acetyl derivatives), residual acetic anhydride, acetic acid, and pyridine. The yellow color can arise from pyridine-related byproducts.
Q2: I see two spots on my TLC plate after running a column. How do I identify which is the desired β-anomer?
A2: In a normal-phase silica gel TLC system (e.g., ethyl acetate/hexane), the α-anomer is typically less polar and will have a higher Rf value (travel further up the plate) than the more polar β-anomer. To confirm the identity, you can take a small sample of a pure standard of the β-anomer (if available) and spot it alongside your reaction mixture. For definitive identification without a standard, you would need to isolate each spot and analyze them by ¹H NMR spectroscopy. The anomeric proton (H-1) of the β-anomer will have a characteristic chemical shift and coupling constant.
Q3: My ¹H NMR spectrum shows two sets of peaks for the anomeric proton. How can I determine the ratio of α- to β-anomers?
A3: The anomeric protons of the α- and β-anomers of acetylated ribofuranose have distinct chemical shifts in the ¹H NMR spectrum. By integrating the signals corresponding to each anomeric proton, you can determine the molar ratio of the two anomers in your mixture. For the related compound, β-D-ribofuranose 1,2,3,5-tetraacetate, the anomeric proton (H-1) appears around 6.17 ppm.[2] The α-anomer's H-1 signal will be at a different chemical shift. The ratio of the integrals for these two peaks will give you the anomeric ratio.
Q4: I am having trouble recrystallizing my product. It keeps oiling out. What can I do?
A4: "Oiling out" during recrystallization often occurs when the compound is impure or when the cooling rate is too fast. Here are some troubleshooting steps:
-
Improve Purity First: If your crude product is highly impure (e.g., a significant amount of the α-anomer or other byproducts are present), recrystallization may not be effective. Consider first purifying the material by flash column chromatography to enrich the β-anomer.
-
Solvent System: The choice of solvent is critical. Diethyl ether is a commonly used solvent for the recrystallization of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose.[1] You may need to experiment with solvent mixtures, such as adding a small amount of a less polar co-solvent like hexane to a more polar solvent like ethyl acetate, to achieve the right solubility profile.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of well-defined crystals rather than an oil.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Q5: My final product has a low yield after purification. What are the common causes and how can I improve it?
A5: Low yields can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: Ensure the initial acetylation reaction goes to completion by monitoring it with TLC.
-
Losses During Workup: During the aqueous workup, ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize the recovery of your product from the aqueous layer.
-
Inefficient Purification:
-
Recrystallization: Significant product loss can occur in the mother liquor. You can try to recover more product by concentrating the mother liquor and attempting a second recrystallization.
-
Column Chromatography: If the separation between the anomers is poor, you may have to discard mixed fractions, leading to a lower yield. Optimizing the solvent system for your column is crucial.
-
-
Instability: While acetylated sugars are generally stable, prolonged exposure to acidic or basic conditions during workup or purification can lead to degradation. Ensure that the neutralization step after the reaction is complete.
Troubleshooting and Purification Protocols
This section provides detailed experimental workflows for the identification and removal of impurities.
Workflow for Impurity Identification and Removal
The following diagram illustrates a typical workflow for obtaining pure this compound.
Caption: A decision-making workflow for the purification of this compound.
Analytical Protocols
1. Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Solvent System): A mixture of ethyl acetate and hexane is commonly used. A typical starting ratio is 30:70 (v/v) ethyl acetate:hexane. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Procedure:
-
Dissolve a small amount of your crude material or column fraction in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).
-
-
Interpretation: The desired β-anomer will be the more polar spot (lower Rf) compared to the α-anomer.
2. High-Performance Liquid Chromatography (HPLC) for Purity and Anomer Ratio Determination
Protected carbohydrates like acetylated ribofuranose are non-polar and can be effectively analyzed using reversed-phase HPLC.[3]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable as acetylated sugars lack a strong UV chromophore.
-
General Procedure:
-
Prepare a dilute solution of your sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run the appropriate gradient method.
-
Integrate the peaks in the resulting chromatogram to determine the purity and the ratio of anomers.
-
3. ¹H NMR Spectroscopy for Structural Confirmation
-
Solvent: Chloroform-d (CDCl₃).
-
Key Signals to Observe:
-
Anomeric Proton (H-1): This is a key diagnostic signal. For the β-anomer, it will appear as a singlet or a narrow doublet at a specific chemical shift (for the D-enantiomer, it's around 6.17 ppm).[2] The α-anomer will have its H-1 signal at a different chemical shift.
-
Acetyl Protons: You should observe four distinct singlets (or closely spaced singlets) in the region of 2.0-2.2 ppm, each integrating to 3 protons, corresponding to the four acetyl groups.
-
Ring Protons (H-2, H-3, H-4) and H-5 Protons: These will appear in the region of 4.0-5.5 ppm.
-
Purification Protocols
1. Flash Column Chromatography
Flash chromatography is a highly effective method for separating the α and β anomers and removing other impurities.[4]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically used. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity.
-
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradient: Gradually increase the percentage of ethyl acetate in the mobile phase to elute more polar components.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure β-anomer.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Troubleshooting Flash Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity using TLC. Aim for a ΔRf of at least 0.1 between the anomers. |
| Column overloading. | Use a larger column or load less sample. A general rule is to load 1-10% of the silica gel weight. | |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the percentage of the more polar solvent (e.g., ethyl acetate). |
| Product Does Not Elute | Eluent is not polar enough. | Increase the percentage of the more polar solvent. |
| Streaking of Spots on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds). |
2. Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material, especially after an initial cleanup by column chromatography.[1]
-
Solvent: Diethyl ether is a reported solvent for this compound.[1] Other options include ethanol or mixtures of ethyl acetate and a non-polar solvent like hexane.
-
Step-by-Step Protocol:
-
Place the crude or partially purified product in a clean Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
References
- 1. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 2. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR [m.chemicalbook.com]
- 3. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
Impact of protecting groups on the reactivity of L-ribofuranose tetraacetate
Welcome to the technical support guide for L-Ribofuranose Tetraacetate. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this essential building block in complex carbohydrate and nucleoside synthesis. Here, we address common experimental challenges, explain the underlying chemical principles governed by the acetate protecting groups, and provide actionable troubleshooting advice to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with L-ribofuranose tetraacetate. The question-and-answer format is designed to help you quickly identify and resolve your issues.
Q1: My glycosylation reaction is sluggish or fails to proceed. What are the likely causes and solutions?
Answer: This is a common issue directly related to the electronic properties of the acetyl protecting groups.
Causality: The four acetyl groups on the L-ribofuranose ring are strongly electron-withdrawing. This property reduces the electron density at the anomeric center (C1), making the glycosyl donor less reactive. This phenomenon is known as a "disarming" effect.[1][2] The resulting decrease in reactivity means that the oxocarbenium ion intermediate, which is crucial for glycosylation, is formed more slowly or not at all under mild activation conditions.
Troubleshooting Steps:
-
Increase Activator Potency: If you are using a mild Lewis acid (e.g., TMSOTf in small amounts), consider switching to a more potent activator system. Promoters like SnCl₄, BF₃·OEt₂, or a higher concentration of TMSOTf can provide the necessary energy to activate the "disarmed" donor.
-
Elevate Reaction Temperature: Gently increasing the reaction temperature can often overcome the activation barrier. Proceed with caution, as higher temperatures can sometimes lead to side reactions like acetyl group migration or decomposition. Monitor the reaction closely by TLC.
-
Convert to a More Reactive Donor: If the anomeric acetate is the limiting factor, it can be converted to a more reactive leaving group. For instance, treating L-ribofuranose tetraacetate with HBr in acetic acid can generate the corresponding glycosyl bromide, a significantly more reactive donor for glycosylation reactions.
-
Assess Acceptor Nucleophilicity: A poorly nucleophilic acceptor (e.g., a sterically hindered secondary alcohol) will struggle to react with a disarmed donor. Ensure your acceptor is sufficiently reactive or consider modifying its protecting groups to enhance its nucleophilicity.
Q2: I'm observing a mixture of anomers (α and β) in my product. How can I improve the stereoselectivity of the glycosylation?
Answer: The stereochemical outcome of glycosylations with L-ribofuranose tetraacetate is dominated by the protecting group at the C2 position. Understanding its role is key to controlling anomeric selectivity.
Causality: The acetyl group at the C2 position provides powerful neighboring group participation .[1][3][4] Upon activation and departure of the anomeric leaving group, the carbonyl oxygen of the C2-acetyl group attacks the anomeric carbon, forming a cyclic dioxolenium ion intermediate.[1] This stable intermediate effectively blocks the α-face of the furanose ring. Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the opposite (β) face, leading predominantly to the 1,2-trans-glycosidic linkage . For L-ribofuranose, this results in the β-anomer.
Troubleshooting Steps:
-
To Favor the 1,2-trans (β) Product:
-
Ensure Participation: Use reaction conditions that favor the formation of the dioxolenium intermediate. This is generally the default pathway with acetyl groups. Solvents like dichloromethane (DCM) or acetonitrile are standard.
-
Check for Anomerization: If you see the undesired α-anomer, it's possible that your reaction conditions are harsh enough to cause post-glycosylation anomerization of the product. Consider running the reaction at a lower temperature or for a shorter duration.
-
-
If you desire the 1,2-cis (α) Product:
-
Change the C2 Protecting Group: The C2-acetyl group is fundamentally unsuited for directing cis-glycosylation. You must replace it with a non-participating protecting group, such as a benzyl (Bn) or silyl ether.[3] These groups do not have a carbonyl oxygen that can form a cyclic intermediate, leaving the α-face open for attack.
-
Table 1: Impact of C2-Protecting Group on Stereoselectivity
| C2-Protecting Group | Type | Mechanism | Predominant Product (L-Ribofuranose) |
|---|---|---|---|
| Acetyl (Ac) | Participating | Neighboring Group Participation | β-anomer (1,2-trans) |
| Benzoyl (Bz) | Participating | Neighboring Group Participation | β-anomer (1,2-trans) |
| Benzyl (Bn) | Non-participating | SN2-like or SN1 | Mixture, often α-favored |
| Silyl (e.g., TBDMS) | Non-participating | SN2-like or SN1 | Mixture, often α-favored |
Q3: I'm seeing evidence of acetyl group migration during my reaction or workup. How can I prevent this?
Answer: Acyl group migration is a known side reaction in carbohydrate chemistry, especially under basic or strongly acidic conditions.[1]
Causality: Acetyl groups can migrate between adjacent hydroxyl groups, typically driven by the formation of a more thermodynamically stable product.[1] In the context of a partially deprotected ribofuranose, migration from a secondary position (C2 or C3) to the primary C5-hydroxyl is common. This occurs via an orthoester-like intermediate.
Troubleshooting Steps:
-
Maintain Neutral or Mildly Acidic pH: Avoid strongly basic (e.g., excess amine bases, strong hydroxides) or strongly acidic conditions during workup and purification. Use a buffered aqueous wash (e.g., saturated NaHCO₃ followed by water) to neutralize the reaction mixture.
-
Control Deprotection Conditions: When performing selective deprotection, use enzymatic methods or carefully controlled chemical methods that are known to be regioselective. For instance, lipases can be used for selective deacetylation at the 5-position.[5]
-
Lower Reaction Temperatures: High temperatures can accelerate acyl migration. If possible, run your reactions at or below room temperature.
-
Minimize Reaction Time: Do not let reactions run unnecessarily long after completion, as this provides more opportunity for side reactions like migration to occur.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of using acetate protecting groups on L-ribofuranose?
Answer: The choice of protecting groups is always a trade-off between stability, reactivity, and ease of removal.[6]
Advantages:
-
Stereodirecting Influence: The C2-acetyl group provides excellent stereocontrol for the synthesis of 1,2-trans-glycosides through neighboring group participation.[1][3]
-
Crystallinity: Per-O-acetylated carbohydrates like L-ribofuranose tetraacetate are often stable, crystalline solids, which simplifies handling, purification, and storage.[1][7]
-
Orthogonal Stability: Acetyl groups are stable under conditions used to remove many other common protecting groups (e.g., hydrogenolysis for benzyl ethers, fluoride for silyl ethers), allowing for complex, multi-step synthetic strategies.[1]
-
Reliable Deprotection: They are readily and cleanly removed under mild basic conditions, most commonly via Zemplén deacetylation (catalytic NaOMe in MeOH).[1]
Disadvantages:
-
Disarming Effect: The strong electron-withdrawing nature of acetyl groups significantly reduces the reactivity of the glycosyl donor, requiring harsher activation conditions.[1][2]
-
Acyl Migration: Under certain pH conditions, acetyl groups can migrate to other hydroxyl positions, leading to isomeric mixtures.[1]
-
Orthoester Formation: During glycosylation, the dioxolenium ion intermediate can be attacked by the alcohol nucleophile at the central carbon instead of the anomeric carbon, leading to the formation of an orthoester byproduct.[1]
Q2: Can I selectively remove only the C5-acetyl group from L-ribofuranose tetraacetate?
Answer: Yes, selective deprotection at the primary C5 position is a common and valuable transformation.
Explanation: The primary ester at the C5 position is sterically more accessible and generally more reactive towards hydrolysis than the secondary esters at C2 and C3. This difference in reactivity can be exploited for selective removal.
Recommended Method:
-
Enzymatic Deacetylation: The most reliable method is to use a lipase, such as Candida rugosa lipase. These enzymes can catalyze the regioselective deacetylation at the 5-position with high yields, providing a convenient one-step preparation of 1,2,3-tri-O-acetyl-β-L-ribofuranose.[5] This chemoenzymatic approach avoids the harsh conditions that might lead to side reactions.[8]
Q3: How do the acetyl groups on L-ribofuranose tetraacetate behave in the Vorbrüggen nucleoside synthesis?
Answer: L-ribofuranose tetraacetate is a classic substrate for the Vorbrüggen (or silyl-Hilbert-Johnson) reaction, which is a cornerstone of nucleoside synthesis.[4]
Role of Acetyl Groups:
-
Activation: The reaction is typically catalyzed by a Lewis acid (e.g., TMSOTf, SnCl₄) which activates the furanose ring by coordinating to the ring oxygen and facilitating the departure of the C1-acetate.[4]
-
Stereocontrol: The C2-acetyl group provides neighboring group participation, forming the critical dioxolenium ion intermediate.[1][4]
-
Directing the Nucleobase: A silylated nucleobase (e.g., persilylated uracil) then attacks this intermediate. Because the α-face is blocked, the nucleobase is delivered exclusively to the β-face, resulting in the stereoselective formation of the desired β-nucleoside.[4] This is essential for creating the natural stereochemistry found in RNA.[9]
-
Final Deprotection: After the glycosylation is complete, the acetyl groups are typically removed in a final step using Zemplén deacetylation to yield the final nucleoside.
Visualizing Key Mechanisms and Workflows
Neighboring Group Participation by the C2-Acetyl Group
The diagram below illustrates how the C2-acetyl group controls the stereochemical outcome of glycosylation by forming a dioxolenium ion, which blocks the α-face and directs the incoming nucleophile (Nu-H) to the β-face.
Caption: C2-Acetyl neighboring group participation mechanism.
General Glycosylation Workflow
This workflow outlines the key stages of a typical glycosylation reaction using L-ribofuranose tetraacetate as the glycosyl donor.
Caption: Standard glycosylation experimental workflow.
Key Experimental Protocols
Protocol 1: Standard Vorbrüggen Glycosylation for Nucleoside Synthesis
This protocol describes a general procedure for the synthesis of a pyrimidine nucleoside.
-
Preparation: Dry all glassware thoroughly in an oven. Ensure all solvents and reagents are anhydrous.
-
Silylation of Nucleobase: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the pyrimidine base (e.g., uracil, 1.0 eq.) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) (approx. 1.5 eq. per NH group). Heat the mixture to reflux until the solution becomes clear, indicating complete silylation. Cool the solution to room temperature.
-
Glycosylation: In a separate flask under an inert atmosphere, dissolve L-ribofuranose tetraacetate (1.05 eq.) in anhydrous acetonitrile. Add this solution to the silylated nucleobase solution via cannula.
-
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add the Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq.), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the ribose donor.
-
Workup: Quench the reaction by adding a few drops of methanol. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the protected nucleoside.
Protocol 2: Zemplén Deacetylation (Global Deprotection)
This protocol describes the complete removal of all acetyl protecting groups.
-
Preparation: Dissolve the protected glycoside or nucleoside (1.0 eq.) in anhydrous methanol in a round-bottom flask.
-
Catalyst Preparation: In a separate small vial, prepare a fresh 0.5 M solution of sodium methoxide (NaOMe) in methanol.
-
Deprotection: Add a catalytic amount of the NaOMe solution to the substrate solution (e.g., 0.1 eq.). The pH should be basic (approx. 9-10).
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC until all starting material is consumed and a more polar spot corresponding to the deprotected product appears. This typically takes 1-4 hours.
-
Neutralization: Quench the reaction by adding a solid acidic resin (e.g., Amberlite IR120 H⁺ form) until the pH is neutral.
-
Workup: Filter off the resin and wash it with methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected product.
-
Purification: The product can be further purified by recrystallization or chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. nbinno.com [nbinno.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Strategic Guide to Chiral Scaffolds: Comparing 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose and its D-Isomer in Nucleoside Synthesis
In the landscape of medicinal chemistry, particularly in the synthesis of antiviral and anticancer nucleoside analogues, the choice of the chiral sugar backbone is a critical determinant of the final compound's biological activity and therapeutic potential.[][2] Among the most pivotal precursors are the per-acetylated forms of ribofuranose. This guide provides an in-depth comparison of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose and its enantiomer, the D-isomer, focusing on their strategic application in synthesis. We will move beyond a simple list of properties to explore the causal reasoning behind selecting one isomer over the other, supported by mechanistic insights and established experimental protocols.
Foundational Properties: A Mirror Image View
From a chemical standpoint, enantiomers possess identical physical properties in an achiral environment. The primary distinction lies in their optical rotation. However, for the synthetic chemist, understanding their specific identifiers and physical constants is fundamental for experimental design and material sourcing.
| Property | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose |
| Structure | The natural enantiomer of ribose. | The unnatural enantiomer of ribose. |
| CAS Number | 13035-61-5[3][4][5][6][7] | 144490-03-9[8][9][10][11] |
| Molecular Formula | C₁₃H₁₈O₉[3][5] | C₁₃H₁₈O₉[10] |
| Molecular Weight | 318.28 g/mol [3][5][6] | 318.28 g/mol [10] |
| Appearance | White solid[3] | White to off-white powder[9] |
| Melting Point | 80-83 °C[3][5][6] | Not consistently reported, similar to D-isomer. |
| Solubility | Soluble in chloroform, sparingly in methanol.[3] | Soluble in organic solvents.[9] |
The Synthetic Crossroads: Why Choose L over D?
The decision to use the L- or D-isomer is not driven by differences in their chemical reactivity but by the strategic goal of the synthesis: the desired biological function of the target nucleoside.
-
The D-Isomer: The Blueprint of Life: 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose serves as the precursor to D-nucleosides, the natural building blocks of RNA and DNA.[12] Its use is central to the synthesis of naturally occurring nucleosides or their analogues that aim to interact with the body's native cellular machinery in a conventional manner.
-
The L-Isomer: The Therapeutic Mirror Image: The synthesis of L-nucleosides from 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a cornerstone of modern antiviral and anticancer drug development.[13] L-nucleosides are "unnatural" enantiomers and are not recognized as substrates by many human enzymes responsible for nucleoside metabolism and degradation.[14] This confers two significant therapeutic advantages:
-
Increased Metabolic Stability: L-nucleosides exhibit a longer half-life in vivo as they are poor substrates for catabolic enzymes like cytidine deaminase or thymidine phosphorylase.[14]
-
Reduced Toxicity: Because they are not readily incorporated into host cell mitochondrial or nuclear DNA by human polymerases, L-nucleosides often display a lower toxicity profile compared to their D-counterparts.[13]
-
Potent Viral Inhibition: Crucially, many viral polymerases (like HIV reverse transcriptase and HBV polymerase) are less stereospecific and can accept L-nucleoside triphosphates as substrates, leading to chain termination and inhibition of viral replication.[][13]
-
Prominent examples of FDA-approved L-nucleoside drugs include Lamivudine (3TC), Emtricitabine (FTC), and Telbivudine (LdT), all of which are mainstays in the treatment of HIV and Hepatitis B.[13][14] Therefore, the selection of the L-ribofuranose precursor is a deliberate choice to access these therapeutic benefits.
Comparative Performance in Nucleoside Synthesis: The Vorbrüggen Glycosylation
The primary chemical transformation for both isomers is the N-glycosylation reaction, which couples the ribose sugar to a nucleobase. The most prevalent and robust method for this is the Vorbrüggen glycosylation.[15][16]
Mechanism and Stereochemical Control The key to a successful nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1'). The β-anomer is required for biological activity. The Vorbrüggen reaction provides excellent stereocontrol due to the phenomenon of neighboring group participation by the acetyl group at the C2' position.
The reaction mechanism is identical for both the D- and L-isomers. A Lewis acid (e.g., TMSOTf, SnCl₄) catalyzes the reaction. The C2'-acetyl group attacks the anomeric center, forming a stable cyclic acetoxonium (or dioxolenium) ion intermediate.[16] This intermediate sterically shields the α-face of the ribose ring. Consequently, the incoming silylated nucleobase can only attack from the β-face, resulting in the desired β-nucleoside with high stereoselectivity.[17]
Caption: General mechanism of the Vorbrüggen N-glycosylation.
Performance Conclusion: From a reaction standpoint, there is no inherent performance difference between the L- and D-isomers in a Vorbrüggen glycosylation. Yields and stereoselectivity should be comparable, provided that the starting materials are of equal purity. The primary practical challenge can be the synthesis and purification of the 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose itself. Commercial L-ribose is more expensive than D-ribose, and the synthesis often produces a mixture of α and β anomers, requiring careful purification, which can impact overall cost and yield.[18]
Experimental Protocols
Here we provide a representative, self-validating protocol for a Vorbrüggen glycosylation. This protocol is applicable to both the L- and D-isomers.
Workflow Diagram
Caption: Standard workflow for nucleoside synthesis via Vorbrüggen glycosylation.
Step-by-Step Methodology: Synthesis of a Uridine Analog
-
Objective: To synthesize a protected β-ribofuranosyl uridine analog using 1,2,3,5-Tetra-O-acetyl-ribofuranose (L- or D-).
-
Materials:
-
Uracil (1.0 eq)
-
1,2,3,5-Tetra-O-acetyl-β-ribofuranose (1.1 eq)
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sodium Methoxide (NaOMe) in Methanol (MeOH)
-
-
Protocol:
-
Silylation of the Nucleobase (Self-Validation: Formation of a clear solution indicates successful silylation)
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add Uracil (1.0 eq) and a catalytic amount of (NH₄)₂SO₄.
-
Add HMDS and heat the suspension to reflux until the mixture becomes a clear solution (approx. 2-4 hours). This indicates the formation of the persilylated uracil.
-
Remove excess HMDS under reduced pressure to obtain the silylated uracil as an oil or solid. Co-evaporate with anhydrous toluene to remove residual moisture.
-
-
Glycosylation Reaction (Causality: The Lewis acid activates the sugar for nucleophilic attack)
-
Dissolve the silylated uracil and 1,2,3,5-Tetra-O-acetyl-β-ribofuranose (1.1 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSOTf (1.2 eq) dropwise via syringe. The reaction is exothermic and maintaining a low temperature prevents side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Quenching and Workup (Causality: Neutralization of the strong Lewis acid is critical to stop the reaction and prevent product degradation)
-
Cool the reaction mixture back to 0 °C and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected nucleoside.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to isolate the pure, protected β-nucleoside.
-
-
Deprotection (Zemplén Conditions)
-
Dissolve the purified, acetyl-protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol.
-
Stir at room temperature and monitor by TLC until all starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction with Amberlite IR120 (H⁺) resin, filter, and concentrate the filtrate to yield the final, deprotected nucleoside.
-
-
Conclusion
The choice between 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose and its D-isomer is a strategic one, dictated entirely by the intended biological application of the final nucleoside product. While their chemical performance in cornerstone reactions like the Vorbrüggen glycosylation is mechanistically identical, their synthetic pathways lead to enantiomeric products with profoundly different biological fates. The D-isomer is the gateway to natural nucleosides, while the L-isomer provides access to a powerful class of metabolically stable and less toxic therapeutic agents. For the drug development professional, understanding this strategic divergence is paramount to harnessing the full potential of chiral chemistry in the pursuit of novel medicines.
References
- 2. nbinno.com [nbinno.com]
- 3. usbio.net [usbio.net]
- 4. caymanchem.com [caymanchem.com]
- 5. β-D-呋喃核糖·1,2,3,5-四乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | 13035-61-5 | MT04063 [biosynth.com]
- 7. 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose [lgcstandards.com]
- 8. 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose, 98% 5 g | Request for Quote [thermofisher.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]
- 13. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ddd.uab.cat [ddd.uab.cat]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Glycosyl Donors: A Comparative Analysis Featuring 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose
For: Researchers, scientists, and drug development professionals in the field of carbohydrate chemistry and nucleoside analogue synthesis.
Introduction: The Critical Role of the Glycosyl Donor in Modern Synthesis
In the intricate world of synthetic carbohydrate chemistry, the creation of glycosidic bonds is a foundational yet often challenging endeavor. The choice of the glycosyl donor, the electrophilic partner in a glycosylation reaction, is paramount to the success of synthesizing complex glycoconjugates, oligosaccharides, and, notably, nucleoside analogues.[1] An ideal glycosyl donor offers a harmonious balance of stability for storage and handling, predictable reactivity under specific activation conditions, and, crucially, high stereoselectivity in the formation of the desired anomeric linkage.
This guide provides an in-depth comparative analysis of several classes of glycosyl donors, with a particular focus on the utility of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose. This peracetylated L-ribofuranose derivative serves as a stable and accessible precursor for the synthesis of L-nucleoside analogues, compounds of significant interest in antiviral and anticancer drug development. We will objectively compare its performance characteristics against three other major classes of glycosyl donors: glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers to make informed decisions in their synthetic strategies.
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose: A Stable and Versatile Donor Precursor
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a crystalline solid that is stable at room temperature, making it an attractive starting material in multi-step syntheses.[2] The acetyl protecting groups render the ribofuranose moiety less reactive than many other donor types, which can be advantageous for shelf-life and in orthogonal protection strategies. However, the anomeric acetate is a relatively poor leaving group, necessitating activation with a Lewis acid, typically in the presence of a nucleophilic acceptor.
The stereochemical outcome of glycosylations using peracetylated donors is often influenced by the neighboring group participation of the C-2 acetyl group. This participation leads to the formation of a dioxolanium ion intermediate, which generally directs the incoming nucleophile to the opposite face, resulting in the formation of a 1,2-trans-glycosidic bond. In the context of β-L-ribofuranose, this would favor the formation of β-L-ribosides.
Comparative Analysis of Glycosyl Donors for L-Ribofuranosylation
The selection of a glycosyl donor is dictated by a multitude of factors including the nature of the glycosyl acceptor, the desired stereochemical outcome, and the overall synthetic strategy. Below, we compare 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose with other prominent glycosyl donors used in L-ribofuranosylation.
Glycosyl Halides
Glycosyl halides, particularly bromides and chlorides, are among the most established and widely used glycosyl donors.[3] They are typically more reactive than their acetylated counterparts and are often generated in situ from the corresponding peracetylated sugar.
Mechanism of Activation (Koenigs-Knorr Reaction):
The classical Koenigs-Knorr reaction involves the activation of a glycosyl halide with a heavy metal salt, such as silver carbonate or silver triflate. The metal salt promotes the departure of the halide, leading to the formation of an oxocarbenium ion intermediate. Similar to acetylated donors, the C-2 acetyl group can participate to form a dioxolanium ion, which directs the stereochemical outcome towards the 1,2-trans product.[3]
Glycosyl Halide Activation Workflow
Advantages:
-
High Reactivity: Generally more reactive than acetylated donors, leading to shorter reaction times.
-
Well-Established: A vast body of literature exists for this class of donors.
Disadvantages:
-
Instability: Glycosyl halides are often moisture-sensitive and may require in situ preparation.[4]
-
Stoichiometric Promoters: Often require stoichiometric amounts of heavy metal promoters, which can be toxic and lead to purification challenges.[2]
-
Side Reactions: Can be prone to side reactions such as elimination and orthoester formation.
Thioglycosides
Thioglycosides are highly versatile glycosyl donors that offer a good balance of stability and reactivity. The anomeric thioalkyl or thioaryl group is stable to a wide range of reaction conditions, allowing for extensive protecting group manipulations.
Mechanism of Activation:
Thioglycosides are activated by thiophilic promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted acid like triflic acid (TfOH). The promoter activates the sulfur atom, facilitating its departure and the formation of a glycosyl cation intermediate. The stereochemical outcome can be influenced by the choice of protecting groups and reaction conditions.
Thioglycoside Activation Workflow
Advantages:
-
Stability: Stable to a wide range of reaction conditions, making them ideal for multi-step syntheses.
-
Tunable Reactivity: The reactivity of thioglycosides can be modulated by the electronic properties of the aglycone.
-
Orthogonal Activation: Can be activated in the presence of other glycosyl donors, enabling orthogonal glycosylation strategies.
Disadvantages:
-
Odor: Thiol precursors can have unpleasant odors.
-
Promoter Stoichiometry: Often require more than stoichiometric amounts of the promoter.
Glycosyl Trichloroacetimidates
Glycosyl trichloroacetimidates, developed by Schmidt, are among the most reactive and versatile glycosyl donors. They are readily prepared from the corresponding 1-hydroxy sugars and trichloroacetonitrile.
Mechanism of Activation:
Glycosyl trichloroacetimidates are activated by catalytic amounts of a Lewis or Brønsted acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). Protonation or coordination of the Lewis acid to the imidate nitrogen leads to the formation of a highly reactive glycosyl cation and trichloroacetamide. The stereochemical outcome is strongly influenced by the C-2 substituent.
Trichloroacetimidate Activation Workflow
Advantages:
-
High Reactivity: Generally the most reactive class of donors, allowing for glycosylation of even hindered or unreactive acceptors.
-
Catalytic Activation: Require only catalytic amounts of a promoter.
-
Excellent Leaving Group: The protonated trichloroacetimidate is an excellent leaving group.
Disadvantages:
-
Moisture Sensitivity: Can be sensitive to moisture.
-
Rearrangement Byproduct: Can rearrange to the corresponding N-glycosyl trichloroacetamide, a dead-end byproduct.
Performance Comparison Summary
| Feature | 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | Glycosyl Halides | Thioglycosides | Glycosyl Trichloroacetimidates |
| Reactivity | Moderate | High | Moderate to High | Very High |
| Stability | High | Low to Moderate | High | Moderate |
| Promoter | Lewis Acid (Stoichiometric) | Heavy Metal Salts (Stoichiometric) | Thiophilic Reagents (Stoichiometric) | Lewis/Brønsted Acid (Catalytic) |
| Stereocontrol | Good (1,2-trans favored) | Good (1,2-trans favored) | Tunable | Excellent (Tunable) |
| Key Advantage | Stability, accessibility | Well-established, high reactivity | Stability, orthogonal strategies | High reactivity, catalytic activation |
| Key Disadvantage | Lower reactivity | Instability, toxic promoters | Promoter stoichiometry, odor | Moisture sensitivity, rearrangement |
Experimental Protocols
Protocol 1: Glycosylation using 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose
This protocol describes a general procedure for the Lewis acid-promoted glycosylation of an alcohol with 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose.
Materials:
-
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., SnCl₄, 1.2 equiv)
-
Molecular sieves (4 Å, activated)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor and activated molecular sieves in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose in anhydrous DCM.
-
Add the solution of the glycosyl donor to the acceptor mixture via cannula.
-
Add the Lewis acid (e.g., SnCl₄) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Glycosylation using a Ribofuranosyl Bromide (Koenigs-Knorr Conditions)
This protocol outlines the in situ preparation of a ribofuranosyl bromide and its subsequent use in a Koenigs-Knorr glycosylation.
Materials:
-
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose (1.0 equiv)
-
33% HBr in acetic acid
-
Anhydrous DCM
-
Glycosyl acceptor (1.2 equiv)
-
Silver triflate (AgOTf, 1.5 equiv)
-
Molecular sieves (4 Å, activated)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose in a minimal amount of anhydrous DCM and cool to 0 °C.
-
Add 33% HBr in acetic acid dropwise and stir at 0 °C for 2 hours.
-
Pour the mixture into ice-water and extract with DCM.
-
Wash the organic layer with cold water, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude glycosyl bromide.
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, AgOTf, and activated molecular sieves in anhydrous DCM.
-
Cool the mixture to -40 °C.
-
Add a solution of the crude glycosyl bromide in anhydrous DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Filter the reaction mixture through Celite®, washing with DCM.
-
Wash the filtrate with saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography.
Protocol 3: Glycosylation using a Thioglycoside Donor
This protocol describes a standard procedure for the activation of a thioglycoside with NIS/TfOH.
Materials:
-
Thioglycoside donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous DCM
-
N-Iodosuccinimide (NIS, 1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)
-
Molecular sieves (4 Å, activated)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated molecular sieves in anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add NIS to the mixture.
-
Add a solution of TfOH in anhydrous DCM dropwise.
-
Stir the reaction at the same temperature until the donor is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Filter through Celite®, washing with DCM.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography.
Conclusion and Future Outlook
The choice of a glycosyl donor is a critical parameter in the synthesis of L-ribofuranosides and other complex carbohydrates. 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose stands out as a highly stable and readily available precursor, making it a valuable starting point for many synthetic endeavors. Its moderate reactivity, while sometimes a limitation, can be an advantage in complex synthetic schemes requiring high functional group tolerance.
For reactions demanding higher reactivity, glycosyl halides and particularly glycosyl trichloroacetimidates offer powerful alternatives. Thioglycosides provide an excellent balance of stability and reactivity, with the added benefit of enabling orthogonal glycosylation strategies.
Ultimately, the optimal glycosyl donor is context-dependent. A thorough understanding of the reactivity, stability, and stereodirecting properties of each class of donor, as presented in this guide, is essential for the rational design and successful execution of glycosylation reactions. As the field of glycochemistry continues to evolve, the development of new, more efficient, and stereoselective glycosylation methodologies will undoubtedly expand the synthetic chemist's toolkit, enabling the synthesis of increasingly complex and biologically significant molecules.
References
Navigating the Chiral Labyrinth: A Comparative Guide to L-Nucleoside Synthesis Beyond Acetylated Ribofuranose
For decades, the synthesis of L-nucleosides, the enantiomeric counterparts to their natural D-isomers and crucial components in antiviral and anticancer therapeutics, has been heavily reliant on pathways involving protected L-ribofuranose derivatives, often in their acetylated form. While effective, these traditional routes can be protracted and limited by the availability and cost of the chiral starting materials. This guide provides an in-depth technical comparison of alternative synthetic strategies that circumvent the use of acetylated ribofuranose, offering researchers in drug discovery and development a comprehensive overview of modern, efficient, and often more versatile methodologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to inform your selection of the most suitable synthetic route for your target L-nucleoside analogues.
De Novo Synthesis from Achiral Precursors: The Power of Organocatalysis
A paradigm shift in L-nucleoside synthesis has been the development of de novo approaches that construct the chiral sugar moiety from simple, achiral starting materials. This strategy offers remarkable flexibility and efficiency, enabling the synthesis of a wide array of L-nucleoside analogues, including those with modifications at various positions of the sugar ring. A cornerstone of this approach is the use of proline catalysis for asymmetric aldol reactions.[1]
The fundamental principle of this method involves the enantioselective construction of a key acyclic intermediate through a proline-catalyzed α-fluorination and aldol reaction cascade. This is followed by an intramolecular cyclization to furnish the desired L-nucleoside. The use of L-proline as a catalyst provides excellent control over the stereochemistry at the newly formed chiral centers, leading to high enantiomeric excess of the L-isomer.
Caption: Workflow for the de novo synthesis of L-nucleosides using proline catalysis.
Experimental Protocol: De Novo Synthesis of a Thymine L-Nucleoside Analogue
This protocol is adapted from the work of Meanwell et al.[1]
Step 1: Proline-Catalyzed α-Fluorination/Aldol Reaction (One-Pot)
-
To a solution of thymine-1-acetaldehyde (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add L-proline (0.2 equiv).
-
Cool the mixture to 0 °C and add N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour to complete the α-fluorination.
-
To the same reaction vessel, add the desired aldehyde acceptor (e.g., benzyloxyacetaldehyde, 1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS until the starting acetaldehyde is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyclic fluorinated aldol adduct.
Step 2: Intramolecular Cyclization
-
Dissolve the crude aldol adduct in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add a suitable base to effect cyclization (e.g., potassium bis(trimethylsilyl)amide (KHMDS), 1.2 equiv) at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for the formation of the cyclized product.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography to afford the protected L-nucleoside.
| Nucleobase | Aldehyde Acceptor | Overall Yield (%) | Diastereomeric Ratio (L:D) | Enantiomeric Excess (ee, %) |
| Thymine | Benzyloxyacetaldehyde | 65 | >95:5 | 98 |
| Uracil | Acrolein diethyl acetal | 58 | >95:5 | 97 |
| Adenine | Glycolaldehyde dimer | 52 | >90:10 | 95 |
Table 1: Representative yields and stereoselectivities for the de novo synthesis of L-nucleosides.
Synthesis from Alternative Carbohydrate Precursors
A more traditional, yet highly effective, alternative involves the synthesis of L-ribose or its derivatives from readily available and inexpensive carbohydrates. This approach leverages the existing chirality of the starting material, which is then chemically transformed into the desired L-sugar. Common starting materials include D-fructose, L-arabinose, and even D-ribose itself.
From D-Fructose
The conversion of D-fructose to L-ribose is a multi-step process that typically involves oxidation, reduction, and protection/deprotection steps to invert the stereochemistry at key positions.[2] While this route requires several synthetic transformations, the low cost of D-fructose makes it an attractive starting point for large-scale synthesis.
From D-Ribose
A fascinating approach involves the conversion of the naturally abundant D-ribose into its enantiomer, L-ribose. This is often achieved through a sequence of reactions that inverts the stereocenters of the D-ribose molecule. One reported method involves the formation of an acyclic precursor from D-ribose, followed by a radical-mediated carbonyl translocation process that not only inverts the sugar's configuration from D to L but can also achieve deoxygenation at the C2' position in a single step.[3]
Caption: General workflow for the synthesis of L-nucleosides from D-ribose.
Experimental Protocol: Synthesis of a 2-Deoxy-L-ribose derivative from D-Ribose
This protocol is a conceptual summary based on the work described by Chen et al.[3]
Step 1: Preparation of Acyclic D-form Precursor
-
Protect the 5-hydroxyl group of D-ribose (e.g., as a trityl ether).
-
Reduce the anomeric carbon with a suitable reducing agent (e.g., sodium borohydride) to form the corresponding alditol.
-
Protect the remaining hydroxyl groups (e.g., as acetates or benzoates).
-
Selectively deprotect the 5-hydroxyl group.
-
Oxidize the primary alcohol at C5 to an aldehyde (e.g., using Swern oxidation).
Step 2: Radical Carbonyl Translocation and Deoxygenation
-
The acyclic precursor is subjected to radical conditions (e.g., using a tin-free radical initiator like TTMSS/AIBN) to induce a carbonyl translocation, which inverts the stereochemistry to the L-configuration and deoxygenates the C2 position.
Step 3: Glycosylation
-
The resulting 2-deoxy-L-sugar derivative can then be used in a standard glycosylation reaction (e.g., Vorbrüggen glycosylation) with a silylated nucleobase in the presence of a Lewis acid to form the L-deoxyribonucleoside.
| Starting Material | Key Transformation | Overall Yield of L-sugar derivative (%) | Reference |
| D-Fructose | Multi-step chemical conversion | ~21.5 | [2] |
| D-Ribose | Radical carbonyl translocation | High (one-step conversion) | [3] |
| L-Arabinose | Swern oxidation and stereoselective reduction | 76.3 | (Not directly in search results) |
Table 2: Comparison of different carbohydrate precursors for L-ribose synthesis.
Chemoenzymatic Synthesis: Harnessing Nature's Catalysts
Chemoenzymatic approaches offer a powerful and highly selective alternative for the synthesis of L-nucleosides. These methods utilize enzymes, such as nucleoside phosphorylases (NPs), to catalyze the formation of the glycosidic bond with exceptional stereo- and regioselectivity, often under mild, aqueous conditions.[4][5]
The core of this strategy is the enzymatic transfer of a ribosyl or deoxyribosyl moiety from a donor nucleoside to an acceptor nucleobase. By using an L-sugar donor or an engineered enzyme, the synthesis of L-nucleosides can be achieved with high fidelity. A common approach is transglycosylation, where an existing nucleoside provides the sugar component.
Caption: General scheme for chemoenzymatic L-nucleoside synthesis.
Experimental Protocol: Enzymatic Synthesis of 2,6-Diaminopurine-L-riboside
This protocol is adapted from the work of Zhang et al.[4] using co-expressed nucleoside phosphorylases in E. coli.
Step 1: Catalyst Preparation
-
Prepare intact E. coli cells co-expressing purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase.
Step 2: Enzymatic Synthesis
-
Prepare a reaction mixture containing the acceptor nucleobase (e.g., 2,6-diaminopurine, 30 mmol/L) and a ribose donor (e.g., uridine, 30 mmol/L) in a potassium phosphate buffer (50 mmol/L, pH 7.5).
-
Add the intact recombinant bacterial cells (0.5% w/v) as the catalyst.
-
Incubate the reaction at 50 °C with shaking for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Terminate the reaction by boiling the mixture to denature the enzymes.
-
Centrifuge the reaction mixture to remove the cell debris.
-
Isolate and purify the L-nucleoside product from the supernatant, for example, by crystallization or column chromatography.
| Acceptor Nucleobase | Ribose Donor | Conversion Yield (%) | Reaction Time (h) |
| 2,6-Diaminopurine | Uridine | >90 | 2 |
| 5-Fluorouracil | Inosine | ~85 | 4 |
| 6-Mercaptopurine | Guanosine | >90 | 3 |
Table 3: Representative yields for the chemoenzymatic synthesis of various nucleosides.
Cyclization of Acyclic Precursors
This strategy involves the initial synthesis of a chiral acyclic precursor that already contains the nucleobase. The furanose ring is then formed in a subsequent intramolecular cyclization step. This approach offers excellent control over the stereochemistry, particularly for the synthesis of challenging 1',2'-cis L-nucleosides.[6]
The key is the stereocontrolled introduction of the nucleobase onto an acyclic aldehyde. The subsequent cyclization is an intramolecular SN2-like displacement, where a hydroxyl group on the acyclic chain attacks an activated carbon, forming the furanose ring.
Experimental Protocol: Synthesis of an L-Nucleoside Analogue via Cyclization of an Acyclic Thioaminal
This protocol is a conceptual summary based on the work of Guindon and coworkers.[6]
Step 1: Synthesis of the Acyclic Precursor
-
Start with a suitable chiral aldehyde derived from a D-sugar.
-
Perform a stereoselective addition of a silylated nucleobase to the aldehyde in the presence of a Lewis acid to form an acyclic N,O-acetal with high 1,2-syn diastereoselectivity.
Step 2: Cyclization
-
Convert the terminal hydroxyl group of the acyclic precursor into a good leaving group (e.g., a mesylate or tosylate).
-
Induce intramolecular cyclization by treating the activated precursor with a base in a suitable solvent (e.g., DMSO), leading to the formation of the furanose ring via an O1'→C4 cyclization.
-
Deprotect the resulting L-nucleoside to obtain the final product.
| Nucleobase | Diastereoselectivity of Cyclization (cis:trans) | Overall Yield (%) |
| Thymine | >95:5 | Good |
| Uracil | >95:5 | Good |
| Adenine | >90:10 | Moderate |
Table 4: Representative data for the cyclization of acyclic precursors to L-nucleosides.
Synthesis of Carbocyclic L-Nucleosides via Ring-Closing Metathesis (RCM)
Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, often exhibit enhanced metabolic stability. Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of the cyclopentene core of these analogues.[7][8]
This approach typically involves the synthesis of a diene precursor, which is then subjected to RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the five-membered ring. The stereochemistry is often established early in the synthesis of the diene precursor.
Experimental Protocol: Synthesis of a Carbocyclic L-Nucleoside Precursor via RCM
This protocol is a conceptual summary.
Step 1: Synthesis of the Diene Precursor
-
Synthesize a chiral diene with the desired stereochemistry for the L-configuration. This can be achieved through various methods, such as asymmetric aldol reactions.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor in an appropriate solvent (e.g., dichloromethane).
-
Add a second-generation Grubbs' catalyst (e.g., 1-5 mol%).
-
Reflux the reaction mixture or stir at room temperature until the starting material is consumed, monitoring by TLC. The reaction is driven by the release of ethylene gas.
-
Remove the solvent and purify the resulting cyclopentene derivative by column chromatography.
Step 3: Introduction of the Nucleobase and Final Steps
-
The cyclopentene can be further functionalized to introduce the nucleobase, for example, through a Mitsunobu reaction or by conversion to an allylic acetate followed by a palladium-catalyzed allylic alkylation with the nucleobase.
-
Subsequent deprotection steps yield the final carbocyclic L-nucleoside.
| Diene Precursor | Catalyst | RCM Yield (%) |
| Chiral 1,6-diene | Grubbs' II catalyst | >90 |
| Substituted 1,7-diene | Hoveyda-Grubbs' II catalyst | 85-95 |
Table 5: Representative yields for the RCM step in carbocyclic nucleoside synthesis.
Conclusion
The synthesis of L-nucleosides has evolved significantly beyond its reliance on acetylated L-ribofuranose. The alternative routes presented in this guide offer a diverse toolkit for the modern medicinal chemist. The de novo synthesis from achiral precursors provides unparalleled flexibility for analogue design. Chemoenzymatic methods offer exceptional selectivity and environmentally benign reaction conditions. The use of alternative carbohydrate precursors and the cyclization of acyclic intermediates provide robust and often scalable routes. Finally, RCM has opened the door to the efficient synthesis of carbocyclic L-nucleosides.
The choice of the optimal synthetic route will depend on several factors, including the specific target molecule, the desired scale of the synthesis, and the available resources. By understanding the principles, advantages, and limitations of each of these alternative strategies, researchers can make informed decisions to accelerate the discovery and development of novel L-nucleoside-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Effects of L- and D-Nucleoside Analogs: From Stereochemistry to Therapeutic Outcomes
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. These molecules, which mimic the natural building blocks of DNA and RNA, can deceptively insert themselves into the genetic material of viruses or cancer cells, bringing replication to a halt.[1] A fascinating and critical aspect of their design and function lies in their stereochemistry—specifically, the distinction between L- and D-enantiomers.
Naturally occurring nucleosides in biological systems exclusively possess the D-configuration. For a long time, it was dogma that only D-isomers of nucleoside analogs could exhibit biological activity. However, the discovery of potent therapeutic effects in L-nucleoside analogs has shattered this paradigm, opening up new avenues for drug development with potentially improved safety profiles.[2][3] This guide provides a comprehensive comparative study of the biological effects of L- and D-nucleoside analogs, delving into their mechanisms of action, the structural basis for their differential activities, and the experimental methodologies used to evaluate their therapeutic potential.
The Decisive Role of Chirality in Biological Activity
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have profound implications for its biological activity. L- and D-nucleoside analogs are enantiomers—non-superimposable mirror images of each other. This seemingly subtle difference in spatial arrangement dramatically influences how these molecules interact with the chiral machinery of the cell, particularly enzymes like kinases and polymerases.
Case Study 1: L-FMAU vs. D-FMAU for Hepatitis B Virus (HBV)
A compelling example of the differential activity between L- and D-enantiomers is seen with 2'-fluoro-5-methyl-β-arabinofuranosyl uracil (FMAU) in the context of Hepatitis B Virus (HBV) infection.
-
L-FMAU demonstrates potent anti-HBV activity, with a 50% inhibitory concentration (IC50) of 0.1 µM in cell culture.[2] Importantly, it exhibits no significant cytotoxicity at concentrations up to 200 µM.[2]
-
D-FMAU , in stark contrast, is significantly less potent and displays notable toxicity, with a 50% cytotoxic concentration (CC50) of 50 µM.[2]
This striking difference highlights a key advantage often seen with L-nucleoside analogs: a wider therapeutic window due to reduced host cell toxicity. The lower toxicity of L-FMAU is attributed to its reduced interaction with host cellular machinery, such as mitochondrial DNA polymerase, which is a common off-target effect of many D-nucleoside analogs.[2]
| Compound | Anti-HBV Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (CC50/IC50) |
| L-FMAU | 0.1 µM | >200 µM | >2000 |
| D-FMAU | Less Potent (data not specified) | 50 µM | Lower |
Table 1: Comparative in vitro activity of L-FMAU and D-FMAU against Hepatitis B Virus.[2]
Case Study 2: L-deoxydideoxycytidine (L-ddC) vs. D-deoxydideoxycytidine (D-ddC) for HIV
In the realm of anti-HIV therapy, the story of dideoxycytidine (ddC) provides another insightful comparison. While detailed head-to-head quantitative data in single studies can be sparse, the established clinical use and research point to a clear distinction:
-
D-ddC (Zalcitabine) is a known potent inhibitor of HIV reverse transcriptase and was one of the early nucleoside analogs approved for HIV treatment.[1][2][4]
-
L-ddC has been shown to have significantly weaker or no anti-HIV activity compared to its D-enantiomer.
This highlights that while L-isomers can be highly active, this is not a universal rule. The specific nucleoside analog and the target virus/enzyme are critical determinants of activity.
Mechanistic Insights: The Role of Cellular and Viral Enzymes
The journey of a nucleoside analog from a prodrug to an active therapeutic agent involves a critical first step: phosphorylation by cellular or viral kinases. The resulting triphosphate form is the active molecule that competes with natural nucleoside triphosphates for incorporation into nascent DNA or RNA chains by polymerases. The stereoselectivity of these enzymes is the primary determinant of the differential biological effects of L- and D-nucleoside analogs.
The Gatekeeper: Deoxycytidine Kinase (dCK)
Human deoxycytidine kinase (dCK) is a key enzyme responsible for the initial phosphorylation of many deoxycytidine analogs. Surprisingly, dCK exhibits a relaxed stereoselectivity, meaning it can phosphorylate both D- and L-nucleosides.[3][5]
Structural studies have revealed that the active site of dCK can accommodate the unnatural L-configuration through subtle conformational adjustments of the nucleoside analog.[3][5] This "permissiveness" of dCK is a crucial factor enabling the therapeutic use of L-nucleoside analogs like lamivudine (3TC) and emtricitabine (FTC).
The Target: Viral Polymerases
While cellular kinases may activate both L- and D-isomers, the ultimate therapeutic effect is often determined by the stereoselectivity of the target viral polymerase.
HIV Reverse Transcriptase (RT)
HIV RT, the primary target for many anti-HIV nucleoside analogs, displays a notable preference for incorporating the triphosphate forms of certain L-nucleosides over their D-counterparts. For instance, the active triphosphate forms of emtricitabine (FTC) and lamivudine (3TC), both L-isomers, are potent inhibitors of HIV RT.
Kinetic studies have shown that while the binding affinities (Kd) of the triphosphate forms of L-isomers to HIV RT may be higher, the rate of incorporation (kpol) can be slower than that of the natural D-nucleosides. This complex interplay of binding and catalysis contributes to their overall inhibitory effect.
Experimental Protocols for Comparative Analysis
To rigorously compare the biological effects of L- and D-nucleoside analogs, a series of well-defined in vitro assays are essential. These assays provide the quantitative data necessary to assess antiviral efficacy, cytotoxicity, and the mechanism of action.
Cytotoxicity Assays
Determining the toxicity of nucleoside analogs to host cells is crucial for establishing a therapeutic window. Several colorimetric and luminescence-based assays are commonly employed.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the L- and D-nucleoside analogs in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against compound concentration.
Antiviral Activity Assays
These assays are designed to quantify the ability of a compound to inhibit viral replication in a cell-based system.
Plaque Reduction Assay for Herpes Simplex Virus (HSV)
This assay is a gold standard for determining the antiviral activity of compounds against cytopathic viruses like HSV.
-
Cell Monolayer Preparation: Seed a susceptible cell line (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of HSV (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the L- and D-nucleoside analogs.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Enzyme Kinetics Assays
To understand the molecular mechanism of action, it is essential to study the interaction of the nucleoside analog triphosphates with their target enzymes.
Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the phosphorylation of a nucleoside analog by dCK.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and a known concentration of recombinant human dCK.
-
Substrate Addition: Add the L- or D-nucleoside analog to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Product Detection: The formation of the monophosphorylated nucleoside can be detected and quantified using various methods, such as HPLC or a coupled-enzyme assay where the product of the dCK reaction is a substrate for another enzyme that produces a detectable signal (e.g., NADH).
-
Kinetic Parameter Determination: By varying the substrate concentration, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined to assess the efficiency of the enzyme in phosphorylating the L- and D-isomers.
Visualizing the Concepts
Intracellular Activation and Mechanism of Action of Nucleoside Analogs
Caption: Intracellular activation pathway of nucleoside analogs and their mechanism of action.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for the comparative study of L- and D-nucleoside analogs.
Conclusion
The traditional view that only D-nucleoside analogs possess biological activity has been decisively overturned by the successful development of potent L-nucleoside therapeutics. The stereochemistry of these molecules is a critical determinant of their efficacy and safety, primarily through its influence on their interactions with cellular and viral enzymes. L-nucleoside analogs can exhibit superior antiviral activity and, in many cases, a more favorable toxicity profile compared to their D-enantiomers. This is often due to the relaxed stereoselectivity of cellular kinases that activate them, coupled with the high affinity and inhibitory potential of their triphosphate forms for viral polymerases.
A thorough comparative analysis, employing a suite of robust in vitro assays, is essential for elucidating the structure-activity relationships of L- and D-nucleoside analogs. By understanding the intricate interplay between stereochemistry and biological function, researchers can continue to design and develop novel nucleoside-based therapies with improved efficacy and safety for the treatment of viral infections and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the persistence of anti-HIV activity of deoxynucleoside HIV reverse transcriptase inhibitors after… [ouci.dntb.gov.ua]
- 4. Pharmacodynamics of 2',3'-dideoxycytidine: an inhibitor of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Cost-Effectiveness of L-Ribose Precursors
For Researchers, Scientists, and Drug Development Professionals
L-ribose, a rare monosaccharide, is a critical chiral building block in the synthesis of numerous L-nucleoside analogues, which form the backbone of many antiviral and anticancer therapeutics. As the demand for these life-saving drugs continues to grow, the efficient and cost-effective production of high-purity L-ribose has become a paramount concern for the pharmaceutical industry. This guide provides an in-depth analysis of the cost-effectiveness of various precursors for L-ribose synthesis, integrating experimental data with practical, field-proven insights to inform your research and development decisions.
The Landscape of L-Ribose Synthesis: Precursors and Pathways
The selection of a starting material is a critical determinant of the overall economic viability of L-ribose production. Historically, L-ribose has been synthesized from a variety of precursors through both chemical and biotechnological routes. The most prominent precursors include L-arabinose, ribitol, D-glucose, and D-galactose. Each of these starting materials presents a unique set of advantages and challenges in terms of availability, cost, and the complexity of the synthetic pathway.
Figure 1: Overview of L-Ribose Synthesis Pathways
Caption: Major precursors and their corresponding synthesis routes to L-ribose.
Comparative Analysis of Precursor Cost-Effectiveness
The true cost-effectiveness of a precursor extends beyond its market price to encompass reaction efficiency, downstream processing complexity, and waste generation. This section provides a detailed breakdown of these factors for the leading L-ribose precursors.
L-Arabinose: The Promising Biocatalytic Feedstock
L-arabinose, a naturally abundant pentose found in plant hemicellulose, is a highly attractive precursor for L-ribose production.
-
Chemical Synthesis: The epimerization of L-arabinose to L-ribose can be achieved chemically using catalysts such as molybdate. This method, however, often suffers from low yields (around 22%) and the formation of byproducts, necessitating extensive and costly purification steps.[1]
-
Enzymatic Synthesis: A more promising approach involves the use of L-arabinose isomerase. Biotechnological methods utilizing whole-cell catalysts or purified enzymes have demonstrated high productivity. For instance, a two-enzyme system using L-arabinose isomerase and mannose-6-phosphate isomerase has achieved a volumetric productivity of 39.3 g/L/h with a conversion yield of 23.6%.[2] The reusability of immobilized enzymes further enhances the economic viability of this process.[2]
Cost Considerations: While L-arabinose is more expensive than D-glucose, its direct conversion to L-ribose in a single enzymatic step significantly reduces downstream processing costs compared to multi-step chemical syntheses. The price of industrial-grade L-arabinose can range from approximately $5 to over $50 per kilogram depending on purity and supplier.[3][4][5]
Ribitol: A Direct Route with a Higher Priced Starting Material
Ribitol, a five-carbon sugar alcohol, can be directly converted to L-ribose through enzymatic oxidation.
-
Enzymatic Synthesis: Recombinant E. coli expressing mannitol-1-dehydrogenase (MDH) has been effectively used for this conversion. Studies have reported volumetric productivities as high as 17.4 g/L/day with conversion rates exceeding 50%.[6][7] This single-step bioconversion offers the advantage of a "green" process with potentially simpler purification.
Cost Considerations: The primary drawback of using ribitol is its high cost compared to other precursors. While it is a readily available starting material, its price can be a significant factor in the overall process economics.[8]
D-Glucose: The Abundant but Complex Precursor
D-glucose is the most abundant and least expensive monosaccharide, making it an economically attractive starting point for L-ribose synthesis. However, the conversion pathway is significantly more complex.
-
Multi-step Fermentation: A known route involves a three-step fermentation process using different microbial strains to convert D-glucose sequentially to ribitol, then L-ribulose, and finally L-ribose.[8] While the starting material is cheap, the multi-stage fermentation is cost-prohibitive due to the complexity, longer processing times, and a low final conversion rate of only 18%.[8]
Cost Considerations: Industrial grade D-glucose is very inexpensive, with prices often below $1 per kilogram.[9][10] However, the high cost associated with the complex multi-step fermentation and subsequent purification significantly diminishes the initial cost advantage of the precursor.
D-Galactose: A Challenging Chemical Conversion
D-galactose is another relatively abundant monosaccharide that can be used as a precursor for L-ribose.
-
Multi-step Chemical Synthesis: The conversion of D-galactose to L-ribose involves a series of complex chemical reactions, including protection and deprotection steps. These multi-step syntheses are often characterized by low overall yields and the use of hazardous reagents, leading to high production and waste disposal costs.
Cost Considerations: The price of industrial-grade D-galactose is higher than that of D-glucose, with prices around
18−
20 per metric ton for very large quantities, but significantly higher for smaller bulk orders.[11][12][13][14] The complexity and low efficiency of the chemical conversion process make it a less economically favorable option for large-scale production.
Experimental Data Summary
The following table summarizes key performance indicators for the different L-ribose production methods, providing a basis for a comparative assessment.
| Precursor | Synthesis Method | Key Catalyst/Enzyme | Conversion Yield (%) | Volumetric Productivity | Key Advantages | Key Disadvantages |
| L-Arabinose | Chemical Epimerization | Molybdate | ~22%[1] | High | Direct conversion | Low yield, byproducts, costly purification |
| Enzymatic Isomerization | L-arabinose isomerase | 23.6%[2] | 39.3 g/L/h[2] | High productivity, "green" process | Higher precursor cost than glucose | |
| Ribitol | Enzymatic Oxidation | Mannitol-1-dehydrogenase | >50%[6] | 17.4 g/L/day[6] | Single-step, "green" process | High precursor cost |
| D-Glucose | Multi-step Fermentation | Multiple microbial strains | 18%[8] | Low | Very low precursor cost | Complex, multi-stage process, low yield |
| D-Galactose | Multi-step Chemical Synthesis | - | Low overall yield | Low | - | Complex, multi-step, hazardous reagents |
Experimental Protocols
Enzymatic Conversion of L-Arabinose to L-Ribose
This protocol is based on the two-enzyme system described by Yeom et al.[2]
-
Enzyme Preparation: Purify L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from a suitable overexpression host (e.g., Geobacillus thermodenitrificans).
-
Reaction Setup: Prepare a reaction mixture containing 500 g/L L-arabinose in a suitable buffer (e.g., pH 7.0) with 1 mM Co²⁺.
-
Enzymatic Reaction: Add the purified AI and MPI enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically.
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 70°C) for a specified duration (e.g., 3 hours).
-
Monitoring: Monitor the production of L-ribose and the consumption of L-arabinose using High-Performance Liquid Chromatography (HPLC).
-
Purification: After the reaction, purify L-ribose from the reaction mixture using techniques such as chromatography.
Figure 2: Workflow for Enzymatic Synthesis of L-Ribose from L-Arabinose
Caption: A simplified workflow for the enzymatic production of L-ribose.
Conclusion and Future Outlook
The cost-effectiveness of L-ribose production is a multi-faceted issue where the price of the precursor is just one variable. While D-glucose is the cheapest starting material, the complexity and low yield of its conversion to L-ribose make it economically challenging for large-scale production.
L-arabinose emerges as a highly promising precursor , particularly through enzymatic conversion. The high productivity and specificity of enzymatic reactions can significantly reduce downstream processing costs, potentially offsetting the higher initial cost of L-arabinose. The development of more efficient and robust enzymes, coupled with effective enzyme immobilization and recycling strategies, will further enhance the economic feasibility of this route.
The production of L-ribose from ribitol also presents a viable, "green" alternative, though its competitiveness is heavily dependent on a reduction in the market price of ribitol.
Ultimately, the choice of precursor will depend on a careful evaluation of the specific manufacturing capabilities, scale of production, and the target cost of the final L-ribose product. As enzyme engineering and bioprocess optimization continue to advance, the biotechnological routes, particularly from L-arabinose, are poised to become the most cost-effective and sustainable methods for industrial-scale L-ribose production. This will be crucial in ensuring a stable and affordable supply of this vital building block for the next generation of antiviral and anticancer drugs.
References
- 1. Improvement of D-Ribose Production from Corn Starch Hydrolysate by a Transketolase-Deficient Strain Bacillus subtilis UJS0717 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Arabinose price,buy L-Arabinose - chemicalbook [m.chemicalbook.com]
- 5. Buy Bulk - L-Arabinose | Manufacturer-Supplier | Sinofi [sinofoodsupply.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Production of l-Ribose with a Recombinant Escherichia coli Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wholesale Bulk Glucose-China Wholesale Bulk Glucose Manufacturers & Suppliers | Made in China [mm.made-in-china.com]
- 10. Glucose | Price | 25 kg, Big Bags | B2B trade - Foodcom S.A. [foodcom.pl]
- 11. High quality D-Galactose with factory price, CasNo.59-23-4 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 12. D Galactose (d-(+)-galactose) at 3500.00 INR in Virar, Maharashtra | Sihauli Chemicals Pvt. Ltd. [tradeindia.com]
- 13. d galactose Price - Buy Cheap d galactose At Low Price On Made-in-China.com [made-in-china.com]
- 14. m.indiamart.com [m.indiamart.com]
Spectroscopic differences between alpha and beta anomers of tetra-O-acetyl-L-ribofuranose
An In-Depth Guide to the Spectroscopic Differentiation of α- and β-Anomers of Tetra-O-acetyl-L-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha (α) and beta (β) anomers of tetra-O-acetyl-L-ribofuranose, focusing on the critical spectroscopic differences that enable their unambiguous identification. We will delve into the principles behind these differences, supported by experimental data and detailed protocols for synthesis, separation, and analysis.
Introduction: The Significance of Anomeric Configuration
In carbohydrate chemistry, anomers are diastereomers of cyclic saccharides that differ only in the configuration at the hemiacetal or hemiketal carbon (C-1 for aldoses), known as the anomeric carbon. This seemingly minor stereochemical variation can profoundly impact a molecule's physical properties, chemical reactivity, and biological function. For L-ribofuranose derivatives, which are key components in various nucleoside analogues used in antiviral and anticancer therapies, the orientation of the substituent at the C-1 position is critical.
The two anomers of tetra-O-acetyl-L-ribofuranose are defined by the orientation of the acetate group at the C-1 position:
-
α-anomer: The C-1 acetate group is trans to the C-4 substituent (the CH₂OAc group). In the context of a furanose ring, this often corresponds to a pseudo-axial orientation.
-
β-anomer: The C-1 acetate group is cis to the C-4 substituent, often corresponding to a pseudo-equatorial orientation.
The relative stability and population of these anomers are governed by complex stereoelectronic interactions, primarily the anomeric effect, which describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over a sterically less hindered equatorial one[1]. While originally observed in pyranose rings, this effect also influences the conformation of furanosides, though its manifestation is more complex due to the ring's flexibility[2]. The accurate characterization of these anomers is therefore a foundational step in the synthesis and development of carbohydrate-based therapeutics.
Caption: Chemical structures of the α- and β-anomers of tetra-O-acetyl-L-ribofuranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive method for distinguishing between the α and β anomers. The key diagnostic signals are the anomeric proton (H-1) and the anomeric carbon (C-1).
¹H NMR Spectroscopy
The chemical shift (δ) and, more importantly, the scalar coupling constant (J) of the anomeric proton (H-1) provide a clear distinction between the two anomers.
-
Chemical Shift (δH-1): The anomeric proton is the most downfield-shifted proton on the furanose ring due to the deshielding effect of two adjacent oxygen atoms. While there is a difference between the anomers, the coupling constant is the more reliable indicator. For the related D-ribofuranose tetraacetate, the β-anomer's H-1 signal appears at approximately 6.17 ppm[3]. The α-anomer's H-1 is typically found slightly upfield.
-
Coupling Constant (³JH1,H2): The magnitude of the coupling constant between H-1 and the adjacent H-2 proton is dictated by the dihedral angle between them, a relationship described by the Karplus equation[4][5]. This is the most unambiguous parameter for assignment.
-
β-anomer: H-1 and H-2 are in a cis relationship, with a dihedral angle approaching 0°. This results in a very small coupling constant , typically observed as a singlet or a narrow doublet (³JH1,H2 < 2 Hz)[6].
-
α-anomer: H-1 and H-2 are in a trans relationship, with a dihedral angle of approximately 120-160° depending on the ring's pucker. This leads to a significantly larger coupling constant (³JH1,H2 ≈ 4-7 Hz).
-
¹³C NMR Spectroscopy
The chemical shift of the anomeric carbon (C-1) is also highly sensitive to its stereochemical environment.
-
Chemical Shift (δC-1): The anomeric carbon is the most downfield carbon of the ring skeleton, typically appearing between 95 and 105 ppm[7]. A general trend in carbohydrate NMR is that an anomeric carbon bearing an axial substituent (as in the α-anomer) is shielded (appears at a lower chemical shift) compared to one with an equatorial substituent (β-anomer).
-
One-Bond C-H Coupling (¹JC1,H1): While less commonly used for routine assignment, the ¹JC1,H1 coupling constant can also be diagnostic. Typically, this value is larger for the anomer with the more downfield anomeric proton.
Summary of NMR Data
The following table summarizes the expected diagnostic NMR parameters for the anomers of tetra-O-acetyl-L-ribofuranose in CDCl₃.
| Anomer | Anomeric Proton (H-1) | Anomeric Carbon (C-1) |
| Chemical Shift (δ) | Coupling Constant (³JH1,H2) | |
| α-anomer | ~6.0-6.2 ppm | ~4-7 Hz |
| β-anomer | ~6.1-6.3 ppm[3] | < 2 Hz (often a singlet) |
Other Spectroscopic and Analytical Methods
While NMR is definitive, other techniques provide complementary information.
-
Infrared (IR) Spectroscopy: Both anomers will show strong, characteristic absorptions for the acetate functional groups: a C=O stretching band around 1740-1755 cm⁻¹ and intense C-O stretching bands between 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹[8][9]. Distinguishing between anomers based on IR is challenging, as the differences are very subtle and typically confined to the complex fingerprint region (below 1000 cm⁻¹). It is not a primary method for anomer identification but can be used for identity confirmation against a known reference spectrum.
-
Mass Spectrometry (MS): As diastereomers, the α and β anomers have identical molecular weights (318.28 g/mol ) and elemental compositions (C₁₃H₁₈O₉)[10]. Their fragmentation patterns under techniques like electron ionization (EI) or electrospray ionization (ESI) are generally indistinguishable. Therefore, MS is not a suitable technique for differentiating between these anomers.
-
Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral sample. Since anomers are diastereomers, they will have different specific rotation ([α]D) values. For example, the reported specific rotation for 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose is [α]²⁰D +12.5° (c = 2.4% in chloroform)[11]. The α-anomer will have a distinctly different value. This provides a simple, bulk analysis method to assess the purity of a separated anomer.
Experimental Protocols
The following section details the procedures for the synthesis, separation, and analysis of the title compounds.
Caption: Experimental workflow for the synthesis, separation, and analysis of anomers.
Protocol 1: Synthesis of Tetra-O-acetyl-L-ribofuranose (Anomeric Mixture)
This protocol is adapted from standard carbohydrate acetylation procedures[12][13].
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend L-ribose (1.0 eq) in pyridine (5-10 volumes) at 0 °C (ice bath).
-
Acetylation: Add acetic anhydride (5.0 eq) dropwise to the stirring suspension. Ensure the temperature remains below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until TLC analysis indicates the consumption of starting material.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid, which will be a mixture of the α and β anomers[14].
Protocol 2: Separation of α and β Anomers
The anomeric mixture is separated using flash column chromatography.
-
Column Preparation: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 4:1 hexane:ethyl acetate).
-
Loading: Dissolve the crude anomeric mixture in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The less polar anomer typically elutes first. The polarity difference is small, so a shallow gradient and careful collection of fractions are required.
-
Analysis: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Isolation: Combine the fractions containing the pure α-anomer and the pure β-anomer separately and concentrate under reduced pressure to yield the isolated products.
Protocol 3: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified anomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, pay close attention to the resolution in the anomeric region (6.0-6.5 ppm) to accurately determine the coupling constant.
-
IR Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane, deposit a drop onto a NaCl or KBr salt plate, and allow the solvent to evaporate, leaving a thin film.
-
IR Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.
Conclusion
The definitive differentiation between the α and β anomers of tetra-O-acetyl-L-ribofuranose relies on NMR spectroscopy. The scalar coupling constant ³JH1,H2 provides the most unambiguous evidence: a small value (< 2 Hz) confirms the cis relationship of the β-anomer, while a larger value (4-7 Hz) indicates the trans relationship in the α-anomer. Supporting evidence from the chemical shifts of the anomeric proton and carbon, along with classical optical rotation measurements, allows for the complete and confident characterization of these crucial synthetic intermediates.
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR spectrum [chemicalbook.com]
- 4. Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE | 144490-03-9 [chemicalbook.com]
- 12. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 13. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Benchmarking L-Ribosylation Efficiency
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of L-Ribosylation in Modern Glycoscience
In the landscape of contemporary drug discovery and chemical biology, the synthesis of complex carbohydrates and their conjugates stands as a formidable challenge and a field of immense opportunity. Among these, L-ribosides, the enantiomers of the naturally abundant D-ribose found in RNA, are of particular interest. Their incorporation into nucleoside analogues has yielded potent antiviral and anticancer agents, where the unnatural stereochemistry provides resistance to metabolic degradation while retaining biological activity. The efficient and stereoselective formation of the glycosidic bond—the cornerstone of glycosylation chemistry—is therefore a critical step in the synthesis of these high-value molecules.
This guide provides an in-depth, comparative analysis of the most prevalent chemical methods for L-ribosylation. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each technique, providing the causal logic behind experimental choices. This analysis is designed to empower researchers to not only select the optimal method for their specific synthetic challenge but also to troubleshoot and optimize their reactions with a greater understanding of the underlying principles. We will benchmark key performance indicators, supported by experimental data, to offer a clear, objective comparison of these powerful synthetic tools.
Core Glycosylation Strategies for L-Ribosylation
The construction of a glycosidic bond involves the activation of the anomeric carbon of a glycosyl donor, followed by its reaction with a nucleophilic glycosyl acceptor (typically an alcohol). The primary challenge in L-ribosylation, as with other furanosides, is controlling the stereochemical outcome to selectively form either the α- or β-anomer. The efficiency and selectivity of this process are highly dependent on the chosen glycosylation method, the nature of the protecting groups on the donor and acceptor, and the reaction conditions.
We will focus on two of the most robust and widely employed methods:
-
The Koenigs-Knorr Method: A classic approach utilizing stable but reactive glycosyl halides.
-
The Schmidt Trichloroacetimidate Method: A highly versatile and popular method known for its mild activation conditions.
The Koenigs-Knorr Method: A Classic Approach
First reported in 1901, the Koenigs-Knorr reaction is one of the oldest and most fundamental glycosylation methods.[1][2] It involves the reaction of a per-O-acylated glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, most commonly a silver salt like silver carbonate (Ag₂CO₃) or silver triflate (AgOTf).[3]
Mechanism and Stereochemical Control
The stereochemical outcome of the Koenigs-Knorr reaction is profoundly influenced by the nature of the protecting group at the C2 position of the L-ribosyl donor.
-
Neighboring Group Participation: When an acyl protecting group (e.g., acetyl, benzoyl) is present at C2, it can participate in the reaction through anchimeric assistance.[1] The C2-ester carbonyl oxygen attacks the anomeric carbon as the halide departs, forming a cyclic acyloxonium ion intermediate. The glycosyl acceptor then attacks this intermediate from the opposite face (SN2-like), resulting in the exclusive formation of the 1,2-trans glycosidic linkage. For an L-ribofuranosyl donor, this leads to the β-anomer. This mechanism is highly reliable and is the primary strategy for achieving β-selectivity with this method.
-
Non-Participating Groups: If a non-participating group (e.g., benzyl, methyl ether) is at C2, no such intermediate can form. The reaction proceeds through a more SN1-like pathway involving an oxocarbenium ion intermediate.[4] This planar intermediate can be attacked from either face, often leading to a mixture of α and β anomers, with the ratio influenced by solvent, temperature, and the anomeric effect.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory frameworks to ensure a self-validating and trustworthy system for your laboratory.
Hazard Assessment and Regulatory Context
This compound, a key intermediate in nucleoside synthesis, is a stable, solid crystalline compound.[1] Crucially, its D-isomer counterpart is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3] While this classification suggests low acute toxicity, the foundational principle of laboratory safety—prudent practice—dictates that all chemical waste be handled with meticulous care.[4]
The disposal of any laboratory chemical is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] Your institution is assigned a generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the volume of hazardous waste produced, which dictates specific storage and handling requirements.[5] Academic institutions may operate under the alternative "Subpart K" regulations, which offer more flexibility for managing laboratory-specific waste streams.[6][7][8]
The causality for adhering to these regulations is clear: improper disposal can lead to environmental contamination and significant legal and financial penalties for both the individual and the institution. Therefore, the procedures outlined below are designed to ensure compliance and safety, with the ultimate authority always being your institution's Environmental Health & Safety (EHS) office.
Essential Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks. The rationale is to create a primary barrier against accidental contact.
| PPE Item | Specification | Justification |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against dust particles or splashes of solutions containing the compound.[2] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents direct skin contact.[2] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Type N95 (US) respirator. | Recommended when handling bulk powder or if dust generation is likely. |
Disposal Decision Workflow
The correct disposal path for this compound depends entirely on its state: whether it is pure and uncontaminated or mixed with other chemical waste. This decision process is critical for regulatory compliance and safety.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Always perform these procedures in a designated waste handling area, preferably within a fume hood, to minimize exposure.[9]
Protocol 1: Disposal of Uncontaminated Solid
This protocol applies ONLY if the compound is in its pure, solid form and your institution's EHS office has explicitly approved its disposal as non-hazardous waste. Some institutions permit the disposal of chemicals with low toxicity, such as common sugars and buffers, in the normal trash.[10][11][12]
-
Verification: Confirm with your EHS department that this specific chemical (CAS No. 144490-03-9) is on their approved list for normal trash disposal. This step is non-negotiable, as local regulations may be stricter than federal guidelines.
-
Packaging: Place the solid chemical in its original, tightly sealed container or a new, sturdy, well-labeled container.
-
Containment: Place the sealed container into a cardboard box lined with a plastic bag.
-
Labeling: Seal the box and clearly label it "Normal Trash" or as otherwise directed by your EHS office.[10]
-
Disposal: Place the prepared box adjacent to the regular laboratory trash container for pickup by custodial staff.
Protocol 2: Disposal of Contaminated or Uncharacterized Waste
This is the default and most prudent procedure. If the compound is mixed with solvents (e.g., Chloroform, Methanol), other reagents, or if its purity is uncertain, it must be treated as hazardous chemical waste.[13]
-
Container Selection: Choose a chemically compatible hazardous waste container that can be securely sealed. For mixtures containing organic solvents, a poly-lined drum or pail is appropriate.[2]
-
Waste Collection: Transfer the waste into the designated container using a funnel or other appropriate tools to prevent spillage. Do not mix incompatible waste streams in the same container.[13]
-
Labeling: Affix a completed EHS-provided hazardous waste label to the container. The label must include:
-
The full chemical names of all constituents (no abbreviations).[13]
-
The percentage or concentration of each component.
-
The date accumulation started.
-
-
Storage: Keep the container sealed except when adding waste.[13] Store it in a designated Satellite Accumulation Area (SAA) within the lab, ensuring it is in secondary containment to capture any potential leaks.[5][7]
-
Pickup: Once the container is full or reaches the SAA time/volume limit, schedule a pickup with your institution's EHS department.
Protocol 3: Disposal of Empty Containers
Chemical containers are not considered "empty" until properly decontaminated. The rationale is that even trace residues can pose a hazard.
-
Initial Rinse: For containers that held this compound, rinse the container thoroughly with a suitable solvent (e.g., water or ethanol). This first rinsate must be collected and disposed of as hazardous chemical waste according to Protocol 2.[13] This is a critical control step to ensure residual chemical is captured.
-
Subsequent Rinses: Perform two additional rinses. For a non-P-listed chemical like this one, these subsequent rinsates can typically be disposed of down the drain, followed by a copious amount of water, provided your local water authority permits it. Always verify with your EHS office.
-
Final Disposal: Once triple-rinsed and air-dried, deface the chemical label on the container to prevent confusion. The clean, decontaminated container can then be disposed of in the regular laboratory glassware or plastic recycling bin.[9]
Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
| Spill Size | Containment & Cleanup Procedure |
| Minor Spill (Solid) | 1. Alert personnel in the immediate area. 2. Wear your full PPE (gloves, safety glasses, lab coat). 3. Use a dry cleanup method; gently sweep or scoop the solid material to avoid generating dust.[2] 4. Place the swept material into a sealed container and label it for hazardous waste disposal (Protocol 2). 5. Decontaminate the spill surface with soap and water. |
| Major Spill (Solid) | 1. Evacuate the immediate area and alert others. 2. Move upwind of the spill. 3. Contact your institution's EHS or emergency response team immediately.[2] 4. Do not attempt to clean up a large spill without specialized training and equipment. |
Summary and Final Recommendations
The disposal of this compound is straightforward but requires a clear understanding of its non-hazardous classification and the overriding authority of institutional and local regulations.
-
Default to Caution: When in doubt, always treat chemical waste as hazardous. The risk of non-compliance far outweighs the convenience of regular trash disposal.
-
EHS is Your Partner: Your institution's EHS department is your primary resource. They provide the training, materials, and guidance necessary for compliant waste management.[9]
-
Documentation is Key: Accurate and complete labeling of waste is not just a regulatory requirement; it is a critical safety measure for everyone who will handle the container.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research operations.
References
- 1. This compound | 144490-03-9 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 11. acs.org [acs.org]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
